5-Bromo-2,4-dichloro-6-methylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-dichloro-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWAPFKBOJWJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404654 | |
| Record name | 5-Bromo-2,4-dichloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56745-01-8 | |
| Record name | 5-Bromo-2,4-dichloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 5-Bromo-2,4-dichloro-6-methylpyrimidine (CAS: 56745-01-8): Properties, Synthesis, and Reactivity for Advanced Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic structures, substituted pyrimidines are of exceptional importance, forming the core of numerous approved drugs.[1] This guide provides an in-depth technical overview of 5-Bromo-2,4-dichloro-6-methylpyrimidine, a highly functionalized and versatile building block. Its unique arrangement of reactive sites—two distinct chlorine atoms for nucleophilic substitution and a bromine atom for cross-coupling reactions—makes it an invaluable intermediate in the synthesis of complex molecular architectures, particularly kinase inhibitors and antiviral agents.[2][3]
This document moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a practical, field-proven perspective on the handling, synthesis, and strategic application of this reagent, grounded in mechanistic understanding and validated protocols.
Core Compound Identification and Physicochemical Properties
A precise understanding of a reagent's fundamental properties is the bedrock of reproducible and scalable chemistry. The key identifiers and physical characteristics of this compound are summarized below.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 56745-01-8[4][5][6] |
| Molecular Formula | C₅H₃BrCl₂N₂[4][6] |
| Molecular Weight | 241.90 g/mol [4][6] |
| Appearance | Low-melting solid |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 44-46 °C | [4] |
| Boiling Point | 114 °C @ 0.3 Torr | [4] |
| Density | 1.829 g/cm³ |[7] |
Spectral Characteristics
While full spectral data should be acquired upon receipt of the material, the expected ¹H NMR spectrum is straightforward and serves as a quick identity check.
-
¹H NMR: In a suitable solvent like CDCl₃, the spectrum should exhibit a single sharp singlet corresponding to the methyl (-CH₃) protons at the C6 position. The exact chemical shift will be solvent-dependent but is typically in the 2.5-2.7 ppm range. The absence of other proton signals in the aromatic region confirms the substitution pattern.
-
¹³C NMR, MS, IR: Full spectral data, including ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, can be found through various chemical suppliers.[8] These are crucial for confirming the structural integrity and purity of the starting material before committing it to a multi-step synthesis.
Synthesis and Purification: A Validated Approach
The synthesis of this compound typically starts from a more accessible pyrimidine precursor, such as 6-methyluracil or its derivatives. The process involves sequential halogenation steps. The following protocol is a representative, robust method adapted from established procedures for similar pyrimidines.[6]
Diagram: General Synthesis Workflow
Caption: A typical synthetic pathway from a uracil precursor.
Experimental Protocol: Synthesis via Chlorination
This protocol describes the critical chlorination step, assuming the precursor, 5-bromo-6-methyluracil, is available.
Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for converting the keto groups of the uracil ring into chloro substituents. It is a powerful dehydrating and chlorinating agent, and the reaction is typically driven to completion by heating. An organic base like N,N-dimethylaniline may be used as a catalyst and to scavenge the HCl byproduct.
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 5-bromo-6-methyluracil (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Catalyst Addition: Slowly add N,N-dimethylaniline (0.1-0.2 eq) to the suspension via the dropping funnel at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up (Critical Step): Cool the reaction mixture to room temperature. With extreme caution and in a well-ventilated fume hood , slowly pour the reaction mixture onto crushed ice. This step is highly exothermic and will generate HCl gas.
-
Extraction: Once the ice has melted, extract the aqueous slurry with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting crude oil or solid can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Chemical Reactivity: A Tale of Two Halogens
The synthetic utility of this reagent stems from the differential reactivity of its halogen substituents. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom is primed for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The key to strategically using this building block is understanding the regioselectivity of this substitution.
Mechanistic Insight: Experimental evidence from studies on this compound shows that nucleophilic attack, for instance by ammonia, occurs preferentially at the C4 position.[9] This regioselectivity is a cornerstone of its synthetic application. The C4 position is generally more activated towards nucleophilic attack than the C2 position in such systems.[10] This allows for the sequential and controlled introduction of different nucleophiles.
Diagram: Regioselectivity in SNAr Reactions
Caption: Preferential nucleophilic attack at the C4 position.
Experimental Protocol: Regioselective Amination
Rationale: This protocol demonstrates the selective substitution at C4, leaving the C2-chloro and C5-bromo sites available for subsequent transformations.
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or isopropanol.
-
Nucleophile Addition: Add the desired amine (e.g., piperidine, 1.1 eq) to the solution.[9]
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography to isolate the 5-bromo-2-chloro-4-(amino)-6-methylpyrimidine product.
Palladium-Catalyzed Cross-Coupling
The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[10] This orthogonal reactivity is a powerful tool for molecular construction.
Mechanistic Insight: The Suzuki reaction allows for the formation of a C-C bond at the C5 position by coupling the pyrimidine with a boronic acid or ester. This leaves the two chloro groups untouched for later-stage functionalization via SNAr, providing a convergent and flexible synthetic strategy.
Diagram: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling at C5
-
Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq), and a base like potassium acetate (KOAc) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).[1]
-
Solvent: Add a degassed solvent, typically dioxane or a mixture of toluene/ethanol/water.
-
Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon).
-
Heating: Heat the mixture to 80-100 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the 5-aryl-2,4-dichloro-6-methylpyrimidine.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from closely related analogs like 5-bromo-2,4-dichloropyrimidine provides essential guidance.[11]
-
Hazards: Assumed to be corrosive and a lachrymator. Causes severe skin burns and eye damage.[11] May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[12]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is often refrigerated (2-8 °C) to ensure long-term stability.[3]
-
Disposal: Dispose of waste material at a licensed chemical destruction facility. Do not allow it to enter sewer systems.[7]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization. Its well-defined regiochemical reactivity allows chemists to perform sequential SNAr and cross-coupling reactions with a high degree of control, making it a cornerstone reagent for building complex, biologically active molecules. By understanding its properties and applying the robust protocols outlined in this guide, researchers in drug discovery can effectively leverage this compound to accelerate their synthetic campaigns and unlock new therapeutic possibilities.
References
- Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Investigation of regioselectivity on the reaction of this compound with ammonia.
- Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research. [Link]
- Pyrimidine, 5-bromo-4,6-dichloro-. PubChem. [Link]
- Supporting Information. The Royal Society of Chemistry. [Link]
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
- This compound: Your Key Pharmaceutical Intermediate Supplier in China. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound. MySkinRecipes. [Link]
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A Comprehensive Technical Guide to 5-Bromo-2,4-dichloro-6-methylpyrimidine: Properties, Reactivity, and Applications
Abstract
5-Bromo-2,4-dichloro-6-methylpyrimidine (CAS No: 56745-01-8) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its strategic placement of three distinct halogen atoms on the pyrimidine core imparts a unique and versatile reactivity profile, making it an invaluable building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, analytical characterization, chemical reactivity, and established applications, with a focus on the causal relationships that drive its utility in modern drug discovery and chemical synthesis. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective and safe utilization.
Core Chemical and Physical Properties
This compound is a solid at room temperature, characterized by a distinct set of physical properties that dictate its handling, storage, and reaction conditions.[1] The presence of a polar pyrimidine ring, contrasted with lipophilic halogen and methyl substituents, results in good solubility in common organic solvents but limited solubility in water, a crucial factor for designing reaction and purification protocols.[2]
| Property | Value | Source |
| CAS Number | 56745-01-8 | [1][3] |
| Molecular Formula | C₅H₃BrCl₂N₂ | [1] |
| Molecular Weight | 241.90 g/mol | [1][4] |
| Melting Point | 44-46 °C | [1] |
| Boiling Point | 114 °C (at 0.3 Torr) | [1] |
| Appearance | White to yellow or green crystalline powder/solid | [2] |
Analytical Characterization: A Validating Framework
Confirming the identity and purity of this compound is paramount before its use in synthesis. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. The primary feature will be a singlet in the aliphatic region (typically ~2.5 ppm) corresponding to the three equivalent protons of the methyl (CH₃) group.[5] The absence of other signals confirms the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all five carbon atoms in the molecule, with distinct chemical shifts for the methyl carbon, the unsubstituted C-H carbon, and the three carbons bearing halogen atoms.
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming the molecular weight and elemental composition. Due to the presence of one bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) atoms, the molecular ion peak will exhibit a highly characteristic and complex isotopic pattern, which serves as an unambiguous fingerprint for the compound.
Experimental Protocol: ¹H NMR Spectrum Acquisition
This protocol outlines the standard procedure for obtaining a high-quality proton NMR spectrum. The choice of a deuterated solvent lacking exchangeable protons (e.g., CDCl₃) is critical to avoid obscuring the analyte signals.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity, which is essential for high resolution.
-
Data Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to ensure a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction to obtain a clean, interpretable spectrum. Integrate the signals to determine the relative proton counts.
Workflow for Analytical Characterization
Caption: Workflow for the analytical validation of this compound.
Chemical Reactivity and Synthetic Strategy
The synthetic value of this compound stems from the differential reactivity of its three halogen substituents. This allows for a programmed, stepwise functionalization, which is a cornerstone of modern synthetic chemistry.
Regioselective Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic attack. Critically, the C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position. This regioselectivity is a well-documented phenomenon, driven by the superior ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4.[5] This allows for the selective displacement of the C4-chloro group while leaving the C2-chloro and C5-bromo groups intact for subsequent transformations.[5]
Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo substituent is not typically displaced by nucleophiles but is ideally suited for palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon (e.g., Suzuki-Miyaura coupling) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds.[6][7] This dual reactivity—SₙAr at the chloro positions and cross-coupling at the bromo position—makes this molecule a powerful linchpin for building diverse molecular libraries.
Key Reactivity Pathways
Caption: Major synthetic pathways for this compound.
Applications in Drug Discovery and Beyond
The unique reactivity profile of this pyrimidine derivative makes it a sought-after intermediate in medicinal chemistry.
-
Kinase Inhibitors: Pyrimidine is a prevalent scaffold in kinase inhibitors, which are a major class of cancer therapeutics. The ability to selectively introduce different functionalities around the ring allows for the precise tuning of a molecule's ability to fit into the ATP-binding pocket of target kinases.[8]
-
Antiviral Agents: The pyrimidine core is bioisosteric to the nucleobases of DNA and RNA, making its derivatives prime candidates for development as antiviral drugs.[9]
-
Agrochemicals: The tunable biological activity of pyrimidine derivatives also makes them useful in the design of novel herbicides and fungicides.[6]
Safety, Handling, and Storage
Due to its classification as a hazardous substance, strict safety protocols must be followed when handling this compound. The safety data for the closely related compound 5-Bromo-2,4-dichloropyrimidine indicates it causes severe skin burns and eye damage.[10]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.[11][12]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][12]
-
Disposal: Dispose of waste material through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[13] Do not allow the material to enter sewer systems or waterways.[13]
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its value lies in the predictable and controllable reactivity of its distinct halogenated positions. By understanding the electronic and steric factors that govern its reactions, researchers can strategically and efficiently construct complex molecules with significant potential in medicine and agriculture. This guide serves as a foundational resource for harnessing the full synthetic power of this versatile building block.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.
- Bakavoli, M., et al. (2014). Investigation of regioselectivity on the reaction of this compound with ammonia. Arabian Journal of Chemistry, 7, 1000–1002.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
- PubChem. (n.d.). Pyrimidine, 5-bromo-4,6-dichloro-.
- Pathak, D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(14), 4344.
- MySkinRecipes. (n.d.). This compound.
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An In-depth Technical Guide to the Synthesis of 5-Bromo-2,4-dichloro-6-methylpyrimidine: Routes and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Halogenated Pyrimidine Core
5-Bromo-2,4-dichloro-6-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a wide array of biologically active molecules. Its strategic placement of reactive chloro and bromo substituents, combined with the directing effect of the methyl group, makes it a versatile intermediate in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common feature in numerous therapeutic agents, and the specific substitution pattern of this compound allows for selective and sequential modifications, enabling the construction of complex molecular architectures.[1][2] This guide provides a detailed exploration of the primary synthetic routes to this compound, delving into the underlying reaction mechanisms and offering practical, field-proven insights for its preparation.
Synthesis Route 1: Direct Bromination of 2,4-Dichloro-6-methylpyrimidine
This is often the most direct approach, involving the electrophilic substitution of a hydrogen atom at the C-5 position of the pyrimidine ring. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atoms in the ring deactivates the pyrimidine system towards electrophilic attack. However, the C-5 position is the most electron-rich and thus the most susceptible to substitution.[3][4]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine in a suitable inert solvent (e.g., dichloromethane, chloroform, or a strong acid like sulfuric acid), add a brominating agent.
-
Brominating Agent: Molecular bromine (Br₂) is a common choice. A Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) may be required to polarize the bromine molecule and increase its electrophilicity, although the inherent reactivity of the substrate might sometimes be sufficient under forcing conditions.
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, which may range from room temperature to elevated temperatures, depending on the reactivity of the substrate and the chosen solvent and catalyst.
-
Monitoring and Work-up: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched, typically with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine. The product is then extracted into an organic solvent, washed, dried, and purified, usually by column chromatography or recrystallization.
Mechanism of Electrophilic Aromatic Substitution:
The bromination of 2,4-dichloro-6-methylpyrimidine proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism.
dot digraph "Electrophilic Aromatic Substitution Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} "Electrophilic Bromination of 2,4-dichloro-6-methylpyrimidine."
Synthesis Route 2: From 5-Bromouracil
This route involves the conversion of a readily available starting material, 5-bromouracil, into the target molecule through a chlorination reaction. This method is advantageous as it avoids the direct handling of elemental bromine in the final step.
Reaction Scheme:
Experimental Protocol:
A general procedure for the synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-bromouracil is as follows[5][6][7]:
-
Reaction Setup: In a flask equipped with a reflux condenser and a means to manage evolving HCl gas, a mixture of 5-bromouracil and a chlorinating agent is prepared.
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation. Phosphorus pentachloride (PCl₅) can also be used.[6]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored until the starting material is consumed.
-
Work-up: After cooling, the excess POCl₃ is carefully removed, often by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice to hydrolyze any remaining phosphorus compounds. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated. Purification is typically achieved by vacuum distillation or column chromatography.
Mechanism of Chlorination:
The conversion of the keto groups of 5-bromouracil to chloro groups by phosphorus oxychloride is a complex process. A plausible mechanism involves the following key steps:
dot digraph "Chlorination Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} "Mechanism of 5-bromouracil chlorination with POCl₃."
Synthesis Route 3: Multi-step Synthesis from 6-Methyl-2-(methylthio)pyrimidin-4-ol
This pathway offers an alternative approach starting from a different pyrimidine precursor. It involves a sequence of reactions to introduce the required bromo and chloro substituents.
Reaction Scheme:
This is a multi-step process, and a representative sequence is as follows[8]:
-
Bromination: 6-Methyl-2-(methylthio)pyrimidin-4-ol is first brominated at the C-5 position.
-
Hydrolysis/Thiol Removal: The methylthio group is subsequently removed.
-
Chlorination: The hydroxyl group is then converted to a chloro group.
Experimental Protocol:
The following is a generalized protocol based on the reported multi-step synthesis[8]:
-
Step 1: Bromination: 6-Methyl-2-(methylthio)pyrimidin-4-ol is dissolved in a suitable solvent and treated with a brominating agent, such as bromine in acetic acid. The reaction is stirred until completion, and the brominated intermediate is isolated.
-
Step 2: Hydrolysis of the Methylthio Group: The brominated intermediate is then subjected to hydrolysis, for example, by treatment with aqueous sulfuric acid, to remove the methylthio group.[8]
-
Step 3: Chlorination: The resulting pyrimidinone is then chlorinated using a reagent like phosphorus oxychloride (POCl₃), similar to the procedure described in Synthesis Route 2, to yield the final product, this compound.[8]
Mechanistic Considerations:
-
Bromination: The bromination at the C-5 position in the first step is an electrophilic aromatic substitution, facilitated by the electron-donating character of the hydroxyl and methylthio groups.
-
Hydrolysis: The removal of the methylthio group likely proceeds through an acid-catalyzed nucleophilic substitution mechanism.
-
Chlorination: The final chlorination step follows a similar mechanism to that described for the conversion of 5-bromouracil.
Comparison of Synthesis Routes
| Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| 1: Direct Bromination | 2,4-Dichloro-6-methylpyrimidine | Bromine, Lewis Acid | Direct, potentially fewer steps. | Use of hazardous elemental bromine, potential for over-bromination, requires a specific starting material. |
| 2: From 5-Bromouracil | 5-Bromouracil | POCl₃ or PCl₅ | Readily available and inexpensive starting material, avoids direct use of Br₂ in the final step. | Use of corrosive and hazardous chlorinating agents, requires careful work-up. |
| 3: From 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6-Methyl-2-(methylthio)pyrimidin-4-ol | Bromine, H₂SO₄, POCl₃ | Utilizes a different starting material, offering flexibility. | Multi-step process, potentially lower overall yield, involves multiple hazardous reagents. |
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[1] Its di-chloro substitution allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of different amine or other nucleophilic fragments at the C-2 and C-4 positions. The bromo group at the C-5 position can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl moieties, further expanding the molecular diversity of the final compounds.[2]
dot digraph "Applications_in_Drug_Discovery" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} "Synthetic utility of this compound."
Conclusion
The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and challenges. The choice of a particular method will depend on factors such as the availability of starting materials, scalability, safety considerations, and the desired purity of the final product. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. As a key building block in the development of novel therapeutics, robust and efficient synthetic strategies for this important intermediate will continue to be of high interest to the scientific and industrial communities.
References
- Electrophilic substitutions and HOMOs in azines and purines.
- Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal | Request PDF.
- Preparation of Pyridines, Part 2: By Halogenation and Nitr
- This compound synthesis.
- Prepar
- General reaction of pyrimidine ring 23 and 29-32, singly activ
- SNAr reactions of pi-deficient arom
- Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions.
- Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- Recent Advances in Pyrimidine-Based Drugs.
- (PDF) Electrophilic Substitution In Azines.
- 5-Bromo-2,4-dichloropyrimidine synthesis.
- This compound.
- Investigation of regioselectivity on the reaction of this compound with ammonia.
- Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine deriv
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. jocpr.com [jocpr.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Data for 5-Bromo-2,4-dichloro-6-methylpyrimidine: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-Bromo-2,4-dichloro-6-methylpyrimidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this important chemical entity.
Introduction
This compound is a substituted pyrimidine that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The presence of multiple reactive sites—two chloro substituents, a bromo group, and a methyl group on the pyrimidine core—allows for diverse chemical modifications. A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and predicting its reactivity in subsequent chemical transformations. This guide provides a detailed examination of its characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's structure. The pyrimidine ring itself does not possess any protons, and thus the only signal arises from the methyl group at the C6 position.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.75 | Singlet | 3H | -CH₃ |
Interpretation and Experimental Rationale:
The methyl protons are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 2.75 ppm.[1] The singlet multiplicity is due to the absence of adjacent protons, a key indicator of an isolated methyl group. The integration value of 3H confirms the presence of the three equivalent protons of the methyl group. The chemical shift is influenced by the electron-withdrawing nature of the two nitrogen atoms and the two chlorine atoms in the pyrimidine ring, which deshield the methyl protons, causing them to resonate at a relatively downfield position for a methyl group.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring the ¹H NMR spectrum is as follows:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals in the spectral region of interest.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to acquire the spectrum.
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
To achieve an adequate signal-to-noise ratio, 8 to 16 scans are typically co-added.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) signal.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal reference.
-
Integrate the signal to determine the relative number of protons.
-
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C4 |
| ~160 | C2 |
| ~170 | C6 |
| ~115 | C5 |
| ~25 | -CH₃ |
Interpretation and Experimental Rationale:
The carbon atoms directly attached to the electronegative nitrogen and chlorine atoms (C2, C4, and C6) are expected to be the most deshielded and therefore appear at the lowest field (highest ppm values). The C4 and C2 carbons, each bonded to two nitrogen atoms and a chlorine atom, will have the highest chemical shifts. The C6 carbon, attached to two nitrogen atoms and the methyl group, will also be significantly downfield. The C5 carbon, bonded to the bromine atom, will appear at a lower chemical shift compared to the other ring carbons but will still be in the aromatic region. The methyl carbon will be the most shielded and will therefore appear at the highest field (lowest ppm value). The acquisition of a proton-decoupled ¹³C NMR spectrum is standard practice to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
Experimental Protocol: ¹³C NMR Spectroscopy
The methodology for acquiring a ¹³C NMR spectrum is as follows:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound dissolved in 0.6-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
Typical acquisition parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 to 4096) is required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: Workflow for ¹³C NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch (from methyl group) |
| ~2950 | Weak | Aliphatic C-H stretch (methyl group) |
| 1550-1600 | Medium-Strong | C=C and C=N stretching vibrations of the pyrimidine ring |
| 1400-1450 | Medium | C-H bending (methyl group) |
| 1000-1200 | Strong | C-Cl stretching vibrations |
| 600-800 | Medium-Strong | C-Br stretching vibration |
Interpretation and Experimental Rationale:
The IR spectrum of this compound will be dominated by absorptions corresponding to the vibrations of the pyrimidine ring and the carbon-halogen bonds. The characteristic C=C and C=N stretching vibrations of the aromatic pyrimidine ring are expected in the 1550-1600 cm⁻¹ region. The strong absorptions in the 1000-1200 cm⁻¹ range are indicative of the C-Cl bonds. The C-Br stretching vibration typically appears at lower wavenumbers, in the 600-800 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl group will also be present but may be of weaker intensity compared to the strong absorptions from the ring and halogen bonds.
Experimental Protocol: FTIR Spectroscopy (ATR)
The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of Halogenated Pyrimidines: A Case Study of 2,4-Dichloro-6-methylpyrimidine's Close Analogue
Disclaimer: The experimental crystal structure data for 5-Bromo-2,4-dichloro-6-methylpyrimidine is not publicly available in crystallographic databases. This guide therefore presents a comprehensive crystal structure analysis of a closely related analogue, 2,4-dichloropyrimidine , to illustrate the methodologies and interpretative frameworks essential for researchers, scientists, and drug development professionals. The principles and techniques detailed herein are directly applicable to the analysis of the title compound, should its crystal structure become available.
Introduction: The Significance of Pyrimidine Scaffolds in Medicinal Chemistry
Pyrimidine derivatives are fundamental heterocyclic scaffolds that form the backbone of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The precise three-dimensional arrangement of atoms and functional groups within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), optimizing their therapeutic efficacy, and ensuring intellectual property protection. Halogenation of the pyrimidine ring, as seen in this compound, is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, and to introduce specific intermolecular interactions that can enhance binding to biological targets. This guide provides a detailed walkthrough of the process of crystal structure analysis, from synthesis and crystallization to the interpretation of the final structural model, using 2,4-dichloropyrimidine as a pertinent case study.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is critical, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction data.
Synthesis of 2,4-Dichloropyrimidine
2,4-Dichloropyrimidine can be synthesized from uracil by treatment with an excess of a chlorinating agent such as phosphoryl chloride (POCl₃). The reaction typically involves heating the mixture to drive the conversion of the hydroxyl groups of uracil to chlorides.
Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
To the flask, add uracil and an excess of phosphoryl chloride.
-
Slowly heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the excess phosphoryl chloride by slowly adding the reaction mixture to crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2,4-dichloropyrimidine by recrystallization or column chromatography.
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Success hinges on a delicate interplay of factors including solvent selection, temperature, and the rate of supersaturation. For small organic molecules like 2,4-dichloropyrimidine, several techniques can be employed.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Prepare a saturated solution of purified 2,4-dichloropyrimidine in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at room temperature or slightly elevated temperature.
-
Filter the solution through a syringe filter into a clean vial.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. The intensities and positions of the diffraction spots are then used to determine the unit cell parameters and the space group of the crystal.
Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Workflow for Crystal Structure Determination
Caption: Workflow from synthesis to final crystal structure determination.
Crystal Structure Analysis of 2,4-Dichloropyrimidine (Analogue)
The crystal structure of 2,4-dichloropyrimidine has been determined and its crystallographic data is available through the Cambridge Structural Database (CSD) under the deposition number 738322.[1]
Crystallographic Data
| Parameter | 2,4-Dichloropyrimidine[1] |
| Chemical Formula | C₄H₂Cl₂N₂ |
| Formula Weight | 148.98 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.869(2) |
| b (Å) | 11.696(6) |
| c (Å) | 12.181(6) |
| β (°) | 96.88(3) |
| Volume (ų) | 547.4(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.808 |
Molecular Geometry
The pyrimidine ring in 2,4-dichloropyrimidine is essentially planar. The bond lengths and angles within the molecule are consistent with those expected for a dichlorinated pyrimidine system. The C-Cl bond lengths are typical for chlorine atoms attached to an sp²-hybridized carbon atom.
Supramolecular Interactions and Crystal Packing
In the solid state, the molecules of 2,4-dichloropyrimidine are arranged in a herringbone packing motif. The crystal packing is primarily governed by weak intermolecular interactions, including C-H···N and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between adjacent pyrimidine rings. These non-covalent interactions play a crucial role in the overall stability of the crystal lattice.
Logical Relationship of Structural Features
Caption: Interplay of molecular and crystal features.
Implications for Drug Development
The detailed structural information obtained from crystal structure analysis is invaluable in drug development. For a molecule like this compound, understanding its three-dimensional structure would allow for:
-
Structure-Based Drug Design: The precise atomic coordinates can be used in computational docking studies to predict how the molecule might bind to a protein target.
-
Lead Optimization: Knowledge of the intermolecular interactions in the crystal can guide the design of analogues with improved binding affinity and selectivity.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing these polymorphs.
-
Patent Protection: A determined crystal structure provides a unique fingerprint of a solid form of a molecule, which is crucial for securing strong patent protection.
Conclusion
While the specific crystal structure of this compound remains to be determined, the analysis of its close analogue, 2,4-dichloropyrimidine, provides a robust framework for understanding the critical role of single-crystal X-ray diffraction in modern chemical and pharmaceutical research. The methodologies for synthesis, crystallization, data collection, and structure refinement outlined in this guide are fundamental to elucidating the atomic-level details that govern the properties and biological activity of pyrimidine-based compounds. The future determination of the crystal structure of the title compound will undoubtedly provide further insights into the subtle yet significant effects of bromo and methyl substitution on the supramolecular assembly and its potential as a pharmacophore.
References
- PubChem. 2,4-Dichloropyrimidine.
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An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2,4-dichloro-6-methylpyrimidine
Abstract
5-Bromo-2,4-dichloro-6-methylpyrimidine (CAS No: 56745-01-8) is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the pharmaceutical industry. Its utility stems from the strategically positioned halogen atoms on an electron-deficient pyrimidine core, which allows for a highly predictable and sequential functionalization. This guide provides an in-depth analysis of its reactivity, focusing on the principles of regioselectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By synthesizing established literature with field-proven insights, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate for the synthesis of complex molecular targets, including kinase inhibitors and antiviral agents.[1][2]
Introduction: The Strategic Value of a Polysubstituted Pyrimidine
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] The subject of this guide, this compound, is a particularly valuable intermediate due to its trifunctional nature. The molecule features three distinct reactive sites: a highly reactive C-Br bond at the 5-position and two C-Cl bonds at the electronically distinct 2- and 4-positions.
The inherent electronic properties of the pyrimidine ring, combined with the specific substitution pattern, dictate a clear hierarchy of reactivity. This predictable differential reactivity is not a limitation but a strategic advantage, enabling chemists to perform sequential and site-selective modifications to build molecular complexity in a controlled manner. Understanding this reactivity profile is paramount to its effective use in multi-step synthetic campaigns.[2]
Core Reactivity Principles: An Electronic and Steric Overview
The reactivity of this compound is governed by the interplay of several factors:
-
Electron-Deficient Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic system. This "activation" makes the carbon atoms attached to the halogen leaving groups highly electrophilic and susceptible to attack.[4][5]
-
Hierarchy of Halogen Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br > C-Cl.[6][7] This principle is the cornerstone of selectivity for this molecule, making the C5-bromo position the primary site for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
-
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): For 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position over the C2 position.[8][9] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed upon attack at C4, where the charge can be delocalized onto one of the ring nitrogens.[9] The presence of the C6-methyl group, an electron-donating group, does not override this intrinsic preference.[10]
This interplay of electronic effects creates a powerful synthetic logic, which will be explored in the following sections.
Caption: Generalized workflow for the SNAr reaction at the C4 position.
Field-Proven Protocol: Amination at the C4-Position
This protocol describes a typical procedure for the selective substitution of the C4-chloro group with an amine.
-
Vessel Preparation: To a clean, dry reaction vessel, add this compound (1.0 equiv.).
-
Reagent Addition: Add the desired amine nucleophile (1.1–1.5 equiv.) and a suitable non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or ethanol.
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 4-amino-5-bromo-2-chloro-6-methylpyrimidine derivative. [10][11]
Palladium-Catalyzed Cross-Coupling Reactions
The significant difference in reactivity between the C-Br and C-Cl bonds is the key to achieving chemoselectivity in cross-coupling reactions. The C5-bromo position serves as the primary handle for introducing aryl, heteroaryl, alkyl, or amino groups, leaving the two chloro substituents untouched for subsequent transformations. [6]
This reaction is a cornerstone of C-C bond formation and is highly effective for the selective functionalization of the C5-position.
Principle of Selectivity: The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. [12][13]This step is significantly faster for the C-Br bond than for the C-Cl bond, ensuring exclusive reaction at C5 under standard conditions. [7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
General Protocol for Selective C5-Arylation
-
Inert Atmosphere: Combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0 equiv.) in a reaction vessel.
-
Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) at least three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane/water or toluene/ethanol/water. [3][11]4. Heating: Heat the reaction mixture to 80–100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).
-
Work-up and Purification: After cooling, perform a standard aqueous work-up and extraction. The crude material is purified by column chromatography to afford the 5-aryl-2,4-dichloro-6-methylpyrimidine product. [11] Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Active Pd(0) source | Efficient for oxidative addition to C-Br bonds. [4][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Boronate activation | Activates the boronic acid for transmetalation. [13] |
| Solvent | Dioxane/H₂O, Toluene/EtOH | Solubilizes reagents | Aqueous mixture often accelerates the reaction. [3] |
| Temperature | 80 - 100 °C | Reaction kinetics | Provides sufficient energy for catalysis without C-Cl activation. |
For the formation of C-N bonds, the Buchwald-Hartwig amination offers a powerful and general method, again proceeding with high selectivity at the C5-bromo position. [15][16] Mechanistic Insight: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of palladium to the C-Br bond. [17]The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and the final reductive elimination step that forms the C-N bond. [15][18] General Protocol for Selective C5-Amination
-
Inert Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the mixture, typically between 80-110 °C, until the reaction is complete.
-
Work-up and Purification: Cool the reaction, filter through a pad of celite to remove palladium residues, and concentrate. The product is then purified via column chromatography. [6]
This reaction enables the introduction of alkyne moieties, which are valuable functional groups for further elaboration, via a C-C bond formation at the C5-position.
Principle of Reaction: The Sonogashira coupling employs a dual catalytic system of palladium and copper(I). [19][20]The selectivity for the C5-bromo position is again driven by the preferential oxidative addition of the palladium catalyst to the C-Br bond over the C-Cl bonds. [21] General Protocol for Selective C5-Alkynylation
-
Inert Atmosphere: To a flask containing this compound (1.0 equiv.), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%). [7]2. Reagent Addition: Add the terminal alkyne (1.2 equiv.) and an amine base (e.g., triethylamine or diisopropylamine), which also serves as the solvent.
-
Reaction Conditions: Stir the reaction at room temperature to 60 °C until completion.
-
Work-up and Purification: Perform a standard work-up to remove the amine base and catalyst residues, followed by purification by column chromatography. [7][19]
A Strategy for Sequential Functionalization
The true synthetic power of this compound lies in the ability to exploit its reactivity profile in a stepwise fashion. This allows for the controlled and divergent synthesis of a library of polysubstituted pyrimidines from a single starting material.
Caption: A logical workflow for the sequential functionalization of the title compound.
-
First Transformation (C5): Begin with a palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) to functionalize the most reactive C5-bromo position.
-
Second Transformation (C4): The resulting 5-substituted-2,4-dichloropyrimidine is then subjected to a nucleophilic aromatic substitution reaction. This will selectively occur at the C4-chloro position under standard SNAr conditions.
-
Third Transformation (C2): The remaining C2-chloro group is the least reactive site. Its substitution or coupling typically requires more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) and can be performed as the final step to complete the synthesis of a trisubstituted pyrimidine.
Conclusion
This compound is a uniquely versatile chemical intermediate whose reactivity is defined by a predictable and exploitable hierarchy. The C5-bromo bond provides a selective handle for a wide array of palladium-catalyzed cross-coupling reactions, while the C4-chloro position is the preferred site for subsequent nucleophilic aromatic substitution. This well-defined, stepwise reactivity makes it an ideal scaffold for the efficient and controlled synthesis of complex, highly decorated pyrimidine derivatives, cementing its value in the fields of drug discovery and materials science. Mastery of its reactivity profile empowers chemists to design elegant and efficient synthetic routes to novel and impactful molecules.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (PMC). [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
- Investigation of regioselectivity on the reaction of this compound with ammonia.
- Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- This compound. MySkinRecipes. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Understanding the Synthesis Pathways: 5-Bromo-2,4-dichloropyrimidine as a Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Sonogashira coupling. Wikipedia. [Link]
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The Triumvirate of Reactivity: 5-Bromo-2,4-dichloro-6-methylpyrimidine as a Cornerstone Scaffold in Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Introduction: The Pyrimidine Core and Its Privileged Status
In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold".[1] Its nitrogen-containing heterocyclic structure is a cornerstone in the architecture of life itself, forming the basis of nucleobases uracil, cytosine, and thymine. This inherent biocompatibility and ability to form crucial hydrogen bond interactions with biological targets have made pyrimidine derivatives a highly successful class of therapeutic agents.[1][2] Within this vast chemical space, 5-Bromo-2,4-dichloro-6-methylpyrimidine emerges as a particularly powerful and versatile building block for the modern drug hunter. Its utility lies not just in the pyrimidine core, but in the strategic placement of three distinct halogen substituents, each offering a unique reactive handle for sequential and regioselective functionalization. This guide provides a deep dive into the synthesis, reactivity, and strategic application of this scaffold, offering field-proven insights for researchers in drug development.
Core Characteristics: Physicochemical Properties and Synthesis
Understanding the fundamental properties of a scaffold is the first step in harnessing its synthetic potential. This compound is a stable, solid compound at room temperature, readily available from numerous chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 56745-01-8 | [3] |
| Molecular Formula | C₅H₃BrCl₂N₂ | [3] |
| Molecular Weight | 241.90 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 44-46 °C | |
| Boiling Point | ~286.6 °C | [4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Synthetic Pathway: From Uracil to Tri-halogenated Scaffold
The most common synthetic route to this compound begins with a commercially available 6-methyluracil precursor. The synthesis is a robust, two-step process involving bromination followed by chlorination.
Caption: General synthetic scheme for this compound.
Protocol 1: General Synthesis from 5-Bromouracil Derivative
-
Chlorination: To a flask charged with a 5-bromouracil derivative (e.g., 5-bromo-6-methyluracil), add phosphorus oxychloride (POCl₃) (typically 3-5 equivalents).
-
Heating: The reaction mixture is heated to reflux (around 110 °C) for several hours (typically 4-8 hours), monitored by TLC or LC-MS until the starting material is consumed. The reaction transforms the solid suspension into a solution.
-
Quenching: After cooling to room temperature, the reaction mixture is carefully and slowly poured into a beaker of crushed ice with vigorous stirring to quench the excess POCl₃.
-
Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Work-up: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the final compound.[5]
The Triumvirate of Reactivity: A Guide to Regioselective Functionalization
The true power of this compound lies in the differential reactivity of its three halogen atoms. This allows for a controlled, stepwise diversification of the scaffold, enabling the construction of complex molecules with precise three-dimensional arrangements. The two chlorine atoms are prime sites for nucleophilic aromatic substitution (SNAr), while the bromine atom is preferentially targeted in transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The Dance of the Chlorines
The electron-withdrawing nature of the two ring nitrogens renders the C2 and C4 positions electron-deficient and thus highly susceptible to attack by nucleophiles. A critical question for any synthetic chemist is one of regioselectivity: which chlorine reacts first?
Causality of Regioselectivity: The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This is due to the greater ability of the para-nitrogen (N3) to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4, compared to the ortho-nitrogen (N1) for attack at C2.
A study investigating the reaction of this compound with ammonia confirmed this reactivity pattern, showing that the reaction regioselectively yields 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the primary product.[6] This selective displacement is the key first step in many synthetic campaigns.
Caption: Regioselective SNAr at the C4 position of the pyrimidine scaffold.
Protocol 2: Selective Monosubstitution at the C4-Position
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol (IPA) or N-Methyl-2-pyrrolidone (NMP).
-
Addition: Add the desired amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Reaction: Heat the mixture (typically 80-120 °C) and monitor by TLC or LC-MS. The reaction is generally complete within 2-12 hours.
-
Work-up: After cooling, the reaction mixture can be diluted with water to precipitate the product or diluted with an organic solvent for aqueous extraction.
-
Purification: The crude product is collected by filtration or isolated from the organic layer and purified by recrystallization or silica gel chromatography.[2]
Palladium-Catalyzed Cross-Coupling: Engaging the Bromine
Once the C4 (and potentially C2) position has been functionalized, the C5-bromo substituent becomes the primary handle for introducing further diversity. The carbon-bromine bond is significantly more reactive in oxidative addition to a Palladium(0) catalyst than the remaining carbon-chlorine bond(s). This opens the door to a wide array of powerful C-C and C-N bond-forming reactions.
-
Suzuki-Miyaura Coupling: Introduces aryl or heteroaryl groups.
-
Sonogashira Coupling: Introduces alkynyl groups.
-
Buchwald-Hartwig Amination: Introduces substituted amines.
-
Heck Coupling: Introduces alkenyl groups.
This sequential approach—SNAr followed by cross-coupling—is a cornerstone of modern library synthesis and lead optimization.[7]
Caption: Sequential SNAr and Suzuki coupling for scaffold diversification.
Protocol 3: Suzuki-Miyaura Coupling at the C5-Position
-
Setup: In a reaction vessel, combine the C4-substituted 5-bromopyrimidine intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.10 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C until the starting material is consumed as monitored by LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to obtain the final coupled product.[2]
Applications in Drug Discovery: A Scaffold for Targeted Therapies
The synthetic versatility of the 5-bromo-2,4-dichloropyrimidine framework makes it a highly valuable starting point for developing targeted therapies, particularly kinase inhibitors.[7][8] The pyrimidine core effectively mimics the adenine of ATP, allowing it to bind within the hinge region of the kinase active site. The substituents installed at the C2, C4, and C5 positions then project into different pockets of the enzyme, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
While specific examples for the 6-methyl variant are proprietary or less published, the closely related 5-bromo-2,4-dichloropyrimidine scaffold is a key intermediate in the synthesis of blockbuster cyclin-dependent kinase 4/6 (CDK4/6) inhibitors used in cancer therapy.[5][9]
Case Study: The Core of CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib)
The synthetic pathways to major CDK4/6 inhibitors rely on the principles outlined above.[9]
-
Step 1 (SNAr): The C4-chloro is first displaced by an amine, often a substituted aminocyclohexyl group.
-
Step 2 (SNAr): The C2-chloro is then displaced by a second, different amine, typically a substituted aniline.
-
Step 3 (Suzuki Coupling): Finally, the C5-bromo is coupled with a boronic acid (e.g., a substituted pyridyl boronic acid) to complete the pharmacophore.
This elegant, three-step sequential functionalization perfectly illustrates the power of the scaffold to rapidly build molecular complexity and generate potent, selective drug molecules.
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined and predictable regioselectivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides a robust and reliable workflow for the synthesis of diverse compound libraries. This enables rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds. As the demand for highly specific and potent targeted therapies continues to grow, the utility of meticulously designed scaffolds like this one will only increase, solidifying its role as a cornerstone in the development of next-generation medicines.
References
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- Shaikh, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis Pathways: 5-Bromo-2,4-dichloropyrimidine as a Key Pharmaceutical Intermediate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.
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- Saeed, A., et al. (2017). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed.
- Al-Sanea, M. M., et al. (2021). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.
- MDPI. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
- Aggarwal, S., et al. (2015). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. PubMed Central.
- Al-Ostoot, F. H., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
- Wang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
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- Potapov, V. A. (2024). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. Semantic Scholar.
- Suvighan, V. (2024). What is Regioselectivity? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. YouTube.
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Sourcing 5-Bromo-2,4-dichloro-6-methylpyrimidine: A Technical Guide for Researchers
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the pyrimidine scaffold stands out as a "privileged structure." Its unique electronic properties and ability to form multiple hydrogen bonds make it a cornerstone in the design of targeted therapeutics. Within this class of essential reagents, 5-Bromo-2,4-dichloro-6-methylpyrimidine (CAS No. 7021-97-2) has emerged as a critical building block. Its di-halogenated nature at the 2 and 4 positions, combined with the bromine at the 5-position, offers medicinal chemists a versatile platform for sequential and regioselective functionalization through nucleophilic aromatic substitution and cross-coupling reactions.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this key intermediate, with a focus on ensuring quality, understanding supplier specifications, and implementing best practices for its use in the laboratory.
Part 1: The Commercial Supplier Landscape
A reliable supply of starting materials is the foundation of any successful research campaign. For a specialized reagent like this compound, selecting a supplier involves more than just comparing prices. Factors such as purity, available quantities, and the quality of documentation are paramount. The following table provides a comparative overview of several commercial suppliers.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥97% | 1g, 5g | Often provides comprehensive safety and technical documentation. |
| ChemScene | 98% | 100mg, 1g, 5g | A preferred partner of major distributors like Sigma-Aldrich. |
| BLD Pharm | ≥98% | 1g, 5g, 25g | Offers a range of quantities suitable for both initial screening and scale-up. |
| ChemicalBook Aggregators | Varies (typically 98-99%) | Grams to Kilograms | A platform that connects buyers with various manufacturers, primarily in China. Purity and documentation should be carefully verified for each individual supplier.[2][3] |
| Ambeed | 97% | 100mg to 25g | Provides key documentation like Certificate of Analysis (CoA) and Certificate of Origin (COO).[4] |
Part 2: A Researcher's Guide to Quality and Purity
The success of a synthetic route, especially in multi-step sequences common in drug development, is directly correlated to the quality of the starting materials. Impurities can lead to failed reactions, difficult purification, and misleading biological data.
Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document accompanying a chemical purchase. It is a formal declaration from the supplier that the product meets a specific set of quality parameters. However, not all CoAs are created equal. A trustworthy CoA is a self-validating system that provides clear, quantitative data.
Below is a workflow for interpreting a CoA for a heterocyclic building block like this compound.
Caption: A workflow for the systematic evaluation of a Certificate of Analysis.
Key Causality in CoA Interpretation:
-
Purity (HPLC/GC): A result of >98% is generally acceptable for early-stage research.[5][6] However, the crucial detail is not just the main peak's percentage but the presence of any significant secondary peaks. An impurity with a similar structure could have comparable reactivity, leading to a mixture of products in subsequent steps.
-
¹H NMR: The statement "Consistent with Structure" should be supported by an actual spectrum. Researchers should, at a minimum, visually inspect the spectrum for the expected signals (e.g., a singlet for the methyl group) and the absence of major unexpected peaks.[7]
-
Water Content: For reactions sensitive to moisture, such as those involving organometallics or strong bases, a low water content (<0.1%) is critical. Water can quench reagents and catalyze side reactions.
Common Analytical Techniques for Purity Assessment
Understanding the methods listed on a CoA empowers the researcher to critically evaluate the data.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination of non-volatile organic compounds. A reversed-phase method is typically used for halogenated pyrimidines.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can identify and quantify residual solvents from the synthesis and purification process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The chemical shifts and coupling patterns provide a detailed fingerprint of the molecule.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing an essential check on its identity.[10]
Protocol: Purity Verification by HPLC
This protocol outlines a general procedure for a researcher to verify the purity of a newly acquired batch of this compound.
Objective: To confirm the purity stated on the supplier's CoA.
Materials:
-
This compound (sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare the Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Prepare a Stock Solution:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution.
-
-
Prepare the Working Solution:
-
Dilute the stock solution 1:100 with a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis:
-
Inject the working solution and integrate the peak areas.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Compare the result with the value reported on the CoA.
-
Part 3: Application-Specific Sourcing and Handling
The required purity of this compound is dictated by its intended application.
Caption: Matching material grade to the specific phase of drug discovery research.
-
Early-Stage Discovery: For initial synthetic route scouting and proof-of-concept studies, a standard grade of >97% purity is often sufficient. The primary goal is to demonstrate the feasibility of a reaction.
-
Lead Optimization: As a program progresses, reproducibility becomes paramount. Higher purity material (>99%) is required to ensure that biological activity is due to the target compound and not an impurity. At this stage, it is crucial to have a well-characterized batch with a detailed CoA.
-
Preclinical Development: For studies involving animal models, Good Manufacturing Practice (GMP) or GMP-like material may be necessary. This ensures the highest level of quality control, traceability, and batch-to-batch consistency.
Safe Storage and Handling
Halogenated heterocyclic compounds require careful handling to ensure laboratory safety and maintain the integrity of the chemical.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and moisture. For long-term storage, refrigeration (2-8°C) is recommended.
-
Handling: Always handle this compound in a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of a spill, use an absorbent material and dispose of it as hazardous waste.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of kinase inhibitor drug discovery. For the researcher, sourcing this material is a critical step that requires careful consideration of supplier reputation, purity specifications, and the quality of accompanying documentation. By critically evaluating the Certificate of Analysis, verifying purity in-house when necessary, and selecting the appropriate grade for the research stage, scientists can ensure the integrity and reproducibility of their results, ultimately accelerating the path from the laboratory bench to potential new therapies.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Investigation of regioselectivity on the reaction of this compound with ammonia. Arabian Journal of Chemistry, 4(4), 451-455.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Thermo Fisher Scientific. (n.d.). Certificate of Analysis - 5-Bromo-2-methoxy-3-methylpyridine.
- Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-42.
- Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
- Hakala, K., Auriola, S., Koivisto, A., & Lönnberg, H. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 1053-61.
- Thermo Fisher Scientific. (n.d.). Certificate of Analysis - 2,4,6-Trichloropyrimidine.
- Gopalakrishnan, S., Vadivel, E., Sathieshkumar, P. P., & Praba, M. S. (2014). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 6(5), 1035-1043.
- Shinde, D. B., et al. (2014).
- Cobo, I., et al. (2018). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Metabolomics, 14(11), 147.
- PubChem. (n.d.). Pyrimidine, 5-bromo-4,6-dichloro-.
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A Senior Application Scientist's Guide to the Stability and Handling of 5-Bromo-2,4-dichloro-6-methylpyrimidine
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the optimal stability, storage, and handling of 5-Bromo-2,4-dichloro-6-methylpyrimidine (CAS No. 56745-01-8). As a highly functionalized heterocyclic building block, its integrity is paramount to ensure reproducibility and success in complex synthetic routes. This document moves beyond simple data sheets to explain the chemical causality behind recommended protocols, ensuring a foundation of expertise and trustworthiness in your experimental design.
Compound Profile and Physicochemical Characteristics
This compound is a versatile intermediate in medicinal chemistry, valued for the differential reactivity of its halogen substituents. The two chlorine atoms serve as reactive sites for nucleophilic aromatic substitution, while the bromine atom is often targeted for palladium-catalyzed cross-coupling reactions.[1][2] This trifunctional nature allows for sequential, regioselective modifications, making it a valuable scaffold in the synthesis of novel therapeutics.[3]
Understanding its fundamental physical properties is the first step toward ensuring its long-term stability. The compound is a solid at room temperature with a low melting point, a characteristic that directly informs its ideal storage conditions.[4]
| Property | Value | Source(s) |
| CAS Number | 56745-01-8 | [4][5] |
| Molecular Formula | C₅H₃BrCl₂N₂ | [4] |
| Molecular Weight | 241.9 g/mol | [4] |
| Appearance | Solid (often white to light yellow powder) | [6] |
| Melting Point | 44-46 °C | [4] |
| Boiling Point | 114 °C (at 0.3 Torr); 286.6 °C (at 760 mmHg) | [4][7] |
| Density | ~1.829 g/cm³ | [4][7] |
The Pillars of Stability: Critical Environmental Factors
The long-term viability of this compound hinges on the stringent control of its environment. The molecule's reactivity, which makes it synthetically useful, also renders it susceptible to degradation if not stored properly.
Temperature: The Primary Guardian of Integrity
The most critical factor for maintaining the stability of this compound is temperature. The recommended storage condition is refrigeration between 2-8°C .[4][5]
-
Causality (The "Why"):
-
Minimizing Thermal Degradation: Like most complex organic molecules, elevated temperatures can provide the activation energy needed for decomposition reactions. Refrigeration significantly slows the kinetics of any potential degradation pathways.
-
Maintaining Physical State: With a melting point of 44-46°C, storing it well below this range ensures it remains a free-flowing solid.[4] This prevents clumping and simplifies handling and accurate weighing. Phase changes can sometimes trap impurities or accelerate degradation at crystal interfaces.
-
Atmosphere: Defending Against Invisible Reactants
Storing the compound under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[4]
-
Causality (The "Why"):
-
Preventing Hydrolysis: The electron-deficient pyrimidine ring, activated by three electron-withdrawing halogens, is susceptible to nucleophilic attack. Atmospheric moisture is a potent nucleophile that can displace one or both of the chlorine atoms, leading to the formation of undesired and difficult-to-remove hydroxypyrimidine or pyrimidone byproducts. A study on the reaction of this compound with ammonia demonstrated the high reactivity of the C4-chloro position towards nucleophiles.[2]
-
Averting Oxidation: While less common than hydrolysis for this class of compounds, prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to oxidative degradation. An inert atmosphere displaces both moisture and oxygen, providing a robustly protective environment.
-
Incompatible Materials: Avoiding Chemical Antagonism
This compound is incompatible with several classes of reagents. Contact must be strictly avoided to prevent vigorous, uncontrolled reactions and degradation.
| Incompatible Material Class | Risk / Rationale | Source(s) |
| Strong Oxidizing Agents | Can cause exothermic reactions, leading to degradation and the creation of potentially hazardous byproducts. | [8] |
| Strong Acids / Alkalis | Can catalyze hydrolysis of the chloro groups or promote other rearrangement reactions. The Dimroth rearrangement is a known reaction for some pyrimidine systems under alkaline conditions.[9] | [10] |
| Strong Reducing Agents | May reduce the pyrimidine ring or displace the halogen substituents. | [10] |
Recommended Storage and Handling Protocols
Adherence to a systematic protocol is essential for preserving the quality of the reagent from receipt to final use.
Optimal Long-Term Storage Protocol
-
Upon Receipt: Visually inspect the container for an intact seal and any signs of damage.
-
Inert Atmosphere Overlay: If the original manufacturer's seal is broken or if the material is to be stored long-term after initial use, transfer it to a clean, dry amber glass vial inside a glovebox or flush the headspace of the original container thoroughly with dry nitrogen or argon gas.
-
Secure Sealing: Seal the container tightly with a cap that has a chemically resistant liner (e.g., PTFE). For added protection, wrap the cap-bottle interface with Parafilm®.
-
Refrigeration: Place the sealed container in a designated, well-ventilated refrigerator maintained at 2-8°C.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and date opened.
Safe Handling and Weighing Workflow
The following workflow minimizes atmospheric exposure and ensures user safety.
Caption: Conceptual Degradation Pathways for the Compound.
Indicators of Instability
-
Visual Inspection:
-
Color Change: A significant darkening or change from its typical white/pale yellow color.
-
Physical State: Clumping, stickiness, or the appearance of an oily film suggests moisture absorption or melting.
-
-
Analytical Verification: If degradation is suspected, it is crucial to verify the purity before use.
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of new, more polar spots (indicative of hydrolysis products) compared to a trusted reference sample.
-
NMR Spectroscopy: ¹H NMR can reveal new peaks or a change in the integration of existing peaks.
-
LC-MS: The most definitive method to confirm the mass of the parent compound and identify the masses of any new impurities.
-
Experimental Protocol: Preparation of a 0.2 M Stock Solution in Anhydrous Dichloromethane (DCM)
This protocol integrates the principles discussed for the safe and accurate preparation of a solution for immediate use in a chemical reaction.
Materials:
-
This compound (stored at 2-8°C)
-
Anhydrous Dichloromethane (DCM), Sure/Seal™ bottle or freshly distilled
-
Sterile, oven-dried 25 mL volumetric flask with a ground glass stopper
-
Argon or Nitrogen gas line
-
Syringes and needles
-
Analytical balance
Procedure:
-
Preparation: Place the sealed container of this compound and the 25 mL volumetric flask in a desiccator and allow them to equilibrate to room temperature for at least 30 minutes. This is a critical step to prevent water from condensing on the cold surfaces upon opening.
-
Weighing: In a fume hood, tare a clean, dry glass vial on the analytical balance. Quickly add 1.21 g (5.0 mmol) of this compound to the vial and record the exact mass. Minimize the time the main container is open to the atmosphere.
-
Container Resealing: Before returning the main stock bottle to storage, flush the headspace with argon or nitrogen, seal tightly, wrap with Parafilm®, and place it back in the 2-8°C refrigerator.
-
Dissolution: Quantitatively transfer the weighed solid to the 25 mL volumetric flask. Add approximately 15-20 mL of anhydrous DCM via syringe.
-
Mixing: Gently swirl the flask to dissolve the solid completely. The solution should be clear and colorless.
-
Final Volume: Carefully add anhydrous DCM to the 25 mL calibration mark. Stopper the flask and invert it several times to ensure homogeneity.
-
Use: The resulting 0.2 M solution is now ready for use. It is best practice to use solutions of this reactive intermediate immediately after preparation. If short-term storage is unavoidable, keep the solution under an inert atmosphere and refrigerated.
Conclusion
The chemical integrity of this compound is directly correlated with meticulous storage and handling. By understanding the underlying chemical principles—its susceptibility to hydrolysis and thermal stress—researchers can implement robust protocols. The core requirements of refrigerated storage (2-8°C) under a dry, inert atmosphere are non-negotiable for preserving the purity and reactivity of this valuable synthetic building block, thereby ensuring the validity and reproducibility of experimental outcomes.
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An In-depth Technical Guide to the Regioselectivity in Reactions of 5-Bromo-2,4-dichloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of a vast array of therapeutic agents.[1] Among the various substituted pyrimidines, 5-bromo-2,4-dichloro-6-methylpyrimidine stands out as a highly versatile building block. Its utility stems from the differential reactivity of its three halogen substituents, which allows for sequential and regioselective functionalization. This guide provides a comprehensive exploration of the factors governing the regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions involving this key intermediate, offering field-proven insights and detailed protocols for synthetic chemists in the pharmaceutical industry.
The strategic manipulation of the chloro groups at the C2 and C4 positions, influenced by the electronic and steric effects of the bromo and methyl substituents, is paramount for the efficient construction of complex molecular architectures. Understanding the principles that dictate which position reacts preferentially is crucial for the rational design of synthetic routes to novel drug candidates.
The Underlying Principles of Regioselectivity in 2,4-Dichloropyrimidines
The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack.[2] In 2,4-dichloropyrimidines, the electrophilicity of the carbon atoms typically follows the order C4 > C2.[1][2] This preference is primarily due to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position. The negative charge in this intermediate can be effectively delocalized by both ring nitrogen atoms, particularly the nitrogen at position 1 (para-position), a stabilizing effect that is less pronounced for attack at the C2 position.[1][2]
However, this inherent C4 selectivity is not absolute and can be significantly influenced by the presence of other substituents on the pyrimidine ring.[3][4] The interplay of electronic and steric effects can either enhance the natural preference for C4 substitution or, in some cases, reverse it to favor C2 substitution.
Electronic Effects of Substituents
The electronic nature of substituents at the C5 and C6 positions plays a critical role in modulating the reactivity of the C2 and C4 positions.
-
Electron-Withdrawing Groups (EWGs) at the C5 position, such as a bromo group, generally enhance the overall reactivity of the ring towards nucleophilic attack by further decreasing electron density. This effect tends to amplify the inherent preference for C4 substitution.[5]
-
Electron-Donating Groups (EDGs) at the C6 position, such as a methyl group, can have a more complex influence. While they may slightly decrease the overall reactivity of the ring, they can also alter the relative electrophilicity of the C2 and C4 carbons. In some cases, a C6-EDG can reverse the typical regioselectivity, favoring substitution at the C2 position.[3][4][6] This is attributed to the destabilization of the C4 Meisenheimer intermediate by the electron-donating effect of the C6 substituent.
Steric Effects
Steric hindrance can also be a determining factor in regioselectivity. A bulky substituent at the C5 position can impede the approach of a nucleophile to the C4 position, thereby favoring attack at the less sterically encumbered C2 position.[6] The methyl group at C6 in this compound can also exert some steric influence on the adjacent C5-bromo group, potentially affecting the conformation of the molecule and the accessibility of the reactive sites.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a fundamental method for the functionalization of this compound. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.
Reactions with Amines
The reaction of this compound with amines is a widely used transformation. Generally, primary and secondary amines preferentially attack the C4 position.[7] A study on the reaction with ammonia confirmed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the major product.[8]
However, the regioselectivity can be influenced by the reaction conditions and the steric bulk of the amine. For instance, the use of palladium catalysts in amination reactions has been shown to strongly favor the formation of the C4-substituted product.[5][7]
Reactions with Oxygen and Sulfur Nucleophiles
Similar to amines, alkoxides and thiolates typically exhibit a preference for substitution at the C4 position. However, exceptions have been observed. For example, in the case of 2-MeSO2-4-chloropyrimidine, alkoxides and formamide anions selectively substitute at the C2 position.[9] This highlights that the interplay of the leaving group and the nucleophile can lead to unexpected regiochemical outcomes. Uncatalyzed reactions of 2,4-dichloropyrimidines with thiophenols tend to favor substitution at C4 under both basic and weakly acidic conditions.[10]
Controlling Regioselectivity in SNAr Reactions
Achieving the desired regioselectivity often requires careful optimization of reaction parameters.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the Meisenheimer intermediates and thus affect the regiochemical outcome.
-
Base: In reactions involving amine nucleophiles, a non-nucleophilic base is often used to scavenge the acid formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.[3]
The following diagram illustrates the general workflow for a regioselective SNAr reaction.
Caption: General workflow for a regioselective SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] In the context of 2,4-dichloropyrimidines, these reactions also generally exhibit a preference for the C4 position.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl moieties. With 2,4-dichloropyrimidines, this reaction overwhelmingly favors the C4 position, allowing for the sequential introduction of different substituents.[7]
Buchwald-Hartwig Amination
While SNAr aminations are common, the Buchwald-Hartwig reaction offers an alternative, particularly for less reactive amines.[1] Palladium catalysis in these reactions also directs substitution to the C4 position.[7]
Inverting Regioselectivity
Recent advances have demonstrated that the inherent C4 selectivity can be inverted through the strategic selection of catalysts and ligands. For instance, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[11] This catalyst-controlled approach opens up new avenues for synthesizing previously inaccessible 2,4-disubstituted pyrimidines.[10]
The following diagram illustrates the factors influencing regioselectivity.
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An In-Depth Technical Guide on 5-Bromo-2,4-dichloro-6-methylpyrimidine Derivatives for Anticancer Research
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, mechanism of action, and preclinical evaluation of anticancer agents derived from the 5-bromo-2,4-dichloro-6-methylpyrimidine scaffold.
Introduction: The Prominence of Pyrimidines in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleobases essential for DNA and RNA synthesis.[1] This inherent biological relevance has made pyrimidine analogs a fertile ground for the development of anticancer therapeutics.[2] These agents often function as antimetabolites or as inhibitors of key signaling pathways that are dysregulated in cancer.[3][4] The core structure of this compound offers a versatile platform for synthetic modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer targets.
The this compound Scaffold: A Privileged Starting Point
The this compound core is a highly reactive and versatile starting material for the synthesis of a diverse library of potential anticancer compounds. The two chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The bromine atom at the 5-position and the methyl group at the 6-position also offer opportunities for further chemical modification.
Synthesis of this compound
The synthesis of the core scaffold can be achieved through various routes, often starting from readily available precursors like 6-methyluracil. A common synthetic approach involves a multi-step process including bromination and subsequent chlorination.
Protocol 1: Synthesis of this compound [5]
-
Bromination of 6-Methyluracil:
-
Suspend 6-methyluracil in a suitable solvent such as glacial acetic acid.
-
Add bromine dropwise at room temperature with constant stirring.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture and collect the precipitated 5-bromo-6-methyluracil by filtration.
-
Wash the solid with water and dry under vacuum.
-
-
Chlorination of 5-Bromo-6-methyluracil:
-
To a flask containing 5-bromo-6-methyluracil, add phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.[6]
-
Heat the mixture to reflux for several hours.
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
-
Synthetic Diversification and Structure-Activity Relationship (SAR) Studies
The true potential of the this compound scaffold lies in its amenability to chemical diversification. By systematically modifying the substituents at the 2, 4, 5, and 6 positions, researchers can probe the SAR and optimize the pharmacological properties of the resulting derivatives.[7][8]
Key Positions for Modification
-
C2 and C4 Positions: The chlorine atoms at these positions are excellent leaving groups for nucleophilic aromatic substitution. Reaction with various nucleophiles such as amines, alcohols, and thiols allows for the introduction of a wide array of side chains. This is a critical step in tuning the compound's affinity and selectivity for its biological target. For instance, the regioselective displacement of the C4 chlorine is often favored under milder conditions.[9]
-
C5 Position: The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkyl groups, which can enhance binding interactions with the target protein.
-
C6 Position: The methyl group can be functionalized, for example, through oxidation, to introduce further diversity.
Experimental Workflow for Derivative Synthesis and SAR Exploration
Caption: Workflow for the synthesis and SAR exploration of this compound derivatives.
Mechanism of Action: Targeting Key Oncogenic Pathways
Pyrimidine derivatives exert their anticancer effects through various mechanisms, often by inhibiting key enzymes involved in cancer cell proliferation, survival, and metastasis.[10][11]
Kinase Inhibition
A primary mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of protein kinases.[12] These enzymes play a crucial role in signal transduction pathways that are frequently hyperactivated in cancer.
-
Epidermal Growth Factor Receptor (EGFR): Many pyrimidine derivatives have been designed as EGFR inhibitors.[11][13] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and survival.[14] Mutations leading to constitutive EGFR activation are common in several cancers, such as non-small cell lung cancer.[14]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis. Several pyrimidine derivatives have shown potent inhibitory activity against various CDKs.[10]
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Caption: Simplified EGFR signaling pathway and its inhibition by pyrimidine derivatives.
Induction of Apoptosis
Many pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[10][11] This can be a consequence of kinase inhibition or through other mechanisms that disrupt cellular homeostasis. Activation of caspases, a family of proteases that execute apoptosis, is a common hallmark of this process.[11]
Preclinical Evaluation: From In Vitro Screening to In Vivo Models
The preclinical evaluation of novel this compound derivatives is a multi-step process designed to assess their anticancer activity, selectivity, and potential for further development.[15][16]
In Vitro Anticancer Activity Screening
Initial screening is typically performed using a panel of human cancer cell lines.[17][18][19] Various assays are employed to determine the cytotoxic and cytostatic effects of the compounds.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity [13][20]
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA).
-
Staining: Wash the plates with water and stain the fixed cells with SRB solution.
-
Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid. Solubilize the bound dye with a Tris-base solution.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50 or IC50).
Table 1: Representative In Vitro Assays for Anticancer Drug Discovery [15]
| Assay Type | Principle | Endpoint Measured |
| Cell Viability/Proliferation | ||
| MTT Assay | Mitochondrial reductase activity | Formazan production (colorimetric) |
| SRB Assay | Staining of total cellular protein | Protein content (colorimetric) |
| CellTiter-Glo® | ATP levels in viable cells | Luminescence |
| Apoptosis | ||
| Annexin V/PI Staining | Phosphatidylserine externalization and membrane integrity | Fluorescence (flow cytometry) |
| Caspase Activity Assay | Cleavage of a fluorogenic or colorimetric substrate | Fluorescence or absorbance |
| Cell Cycle Analysis | ||
| Propidium Iodide (PI) Staining | DNA content | Fluorescence (flow cytometry) |
| Cell Migration/Invasion | ||
| Wound Healing Assay | Cell migration into a "wound" | Closure of the gap |
| Transwell Invasion Assay | Cell invasion through a basement membrane matrix | Number of invaded cells |
In Vivo Efficacy Studies
Promising candidates from in vitro studies are advanced to in vivo models to assess their therapeutic efficacy and toxicity in a whole-organism context.[21][16][22]
Common In Vivo Models:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored.[14]
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. This model is useful for studying the interaction of the drug with the immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into mice. These models are considered to be more clinically relevant.[14]
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for in vivo efficacy studies of a candidate anticancer compound.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent activity against a range of cancer-relevant targets. Future research in this area should focus on:
-
Rational Drug Design: Utilizing computational modeling and structural biology to design derivatives with improved potency and selectivity.
-
Target Identification: Elucidating the precise molecular targets of novel active compounds.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer drugs to overcome drug resistance.[2]
-
Pharmacokinetic and Pharmacodynamic Studies: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for clinical development.
By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this compound derivatives can be realized in the ongoing fight against cancer.
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An In-depth Technical Guide to the Antiviral Potential of 5-Bromo-2,4-dichloro-6-methylpyrimidine Analogs
Introduction: The Rationale for Pyrimidine Scaffolds in Antiviral Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleobases like cytosine, thymine, and uracil. This inherent biological relevance makes pyrimidine analogs a cornerstone of antiviral chemotherapy.[1][2] By mimicking natural nucleosides, these synthetic derivatives can deceptively enter viral replication pathways, ultimately inhibiting the synthesis of new viral genomes.[3][4] The core principle behind their therapeutic effect lies in the selective targeting of viral enzymes, such as RNA-dependent RNA polymerase (RdRp) or reverse transcriptase, which are often more promiscuous in substrate recognition than their host-cell counterparts.[4][5]
The 5-Bromo-2,4-dichloro-6-methylpyrimidine core represents a particularly compelling starting point for medicinal chemistry exploration. The halogen atoms at positions 2, 4, and 5 provide reactive sites for nucleophilic substitution, allowing for the systematic synthesis of a diverse library of analogs. The bromine atom at the C-5 position is of special interest; substitutions at this position on the pyrimidine ring are known to significantly influence antiviral potency.[6][7] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the antiviral potential of novel analogs derived from this scaffold, from initial computational screening to definitive in vitro validation.
Pillar 1: Postulated Mechanisms of Action
The antiviral activity of pyrimidine analogs is primarily attributed to their ability to interfere with nucleic acid synthesis.[8] After cellular uptake, these compounds must be anabolized (phosphorylated) by host or viral kinases into their active triphosphate form.[3][5]
Primary Antiviral Mechanisms:
-
Chain Termination: The analog triphosphate can be incorporated into the growing viral DNA or RNA strand by the viral polymerase. If the analog lacks a crucial 3'-hydroxyl group (as seen in many nucleoside analogs), it prevents the addition of the next nucleotide, thereby terminating chain elongation.[3][9]
-
Competitive Inhibition: The triphosphate analog can act as a competitive inhibitor of the natural nucleotide substrate, binding to the active site of the viral polymerase and blocking its function without being incorporated.[3][5]
-
Lethal Mutagenesis: Some analogs can be incorporated into the viral genome and, due to ambiguous base-pairing properties, cause widespread mutations during subsequent replication cycles, leading to a non-viable viral progeny.[9]
-
Inhibition of Host Nucleotide Biosynthesis: Certain pyrimidine derivatives can inhibit host enzymes crucial for the de novo synthesis of pyrimidines, such as dihydroorotate dehydrogenase (DHODH).[10] This depletes the intracellular pool of natural nucleotides available for viral replication, creating a broad-spectrum antiviral state.[10][11]
The specific mechanism of a this compound analog will depend on the nature of the substituents introduced at the 2- and 4-positions. For instance, attaching a sugar-like moiety could favor a polymerase-targeting mechanism, while other substitutions might direct the molecule towards different viral or host targets.
Caption: General mechanisms of pyrimidine analog antiviral activity.
Pillar 2: Structure-Activity Relationship (SAR) Insights
The exploration of SAR is critical for optimizing the lead compound. For pyrimidine nucleosides, specific substitutions have been shown to dramatically alter antiviral efficacy and toxicity.
-
C-5 Position: Substitution at the C-5 position is a well-established strategy. While smaller alkyl groups (like methyl and ethyl) can be potent, larger substitutions, including bromovinyl, have been shown to reduce antiviral potency against viruses like HIV-1.[6][12] However, a 5-bromo substitution on a cytosine derivative has shown activity against other DNA viruses.[7] This highlights the context-dependent nature of SAR.
-
Sugar Moiety: For nucleoside analogs, modifications to the sugar ring are paramount. The presence of a 3'-azido group is a strong determinant of anti-HIV activity.[6][12]
-
Base Moiety: Replacing a uracil ring with cytosine can yield analogs with high potency and lower toxicity.[6][12]
For the this compound scaffold, the primary focus of an SAR campaign would be the displacement of the two chlorine atoms at the C-2 and C-4 positions with various nucleophiles (amines, thiols, alcohols), while retaining the C-5 bromo and C-6 methyl groups. The goal is to identify substituents that enhance target binding and cellular uptake without inducing host cell toxicity.
Pillar 3: A Validated Preclinical Evaluation Workflow
A robust and systematic workflow is essential to triage candidate compounds efficiently. This process integrates computational screening with definitive cell-based assays.
Caption: Integrated workflow for preclinical antiviral drug discovery.
Step 1: In Silico Screening - Molecular Docking
Before committing to costly and time-consuming synthesis, molecular docking can predict the binding affinity of designed analogs against a specific viral protein target.[1][13] This allows for the prioritization of compounds most likely to succeed in vitro.
Protocol: Molecular Docking with AutoDock Vina
-
Objective: To predict the binding energy and pose of pyrimidine analogs within the active site of a target viral protein (e.g., SARS-CoV-2 Mpro, PDB ID: 6Y2F).[13][14]
-
Rationale: This computational method saves resources by identifying compounds with poor predicted binding affinity early, allowing efforts to focus on more promising candidates.[15]
-
Methodology:
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., MGLTools), remove water molecules and ligands.
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms. Save the prepared protein in .pdbqt format.[1]
-
-
Ligand Preparation:
-
Draw the 3D structures of the this compound analogs using chemical drawing software (e.g., ChemDraw).
-
Minimize the energy of each ligand structure.
-
Assign Gasteiger charges and define the rotatable bonds. Save the prepared ligands in .pdbqt format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the known active or binding site of the target protein. The size should be sufficient to allow the ligand to move and rotate freely within the site.[1]
-
-
Docking Execution:
-
Analysis:
-
Analyze the output files. The binding energy (in kcal/mol) for the top-ranked pose indicates the predicted binding affinity; more negative values are better.
-
Visualize the binding pose using software like PyMOL or Chimera to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
-
-
Step 2: In Vitro Cytotoxicity Assessment
It is imperative to first determine the concentrations at which the compounds are toxic to the host cells.[16][17] An antiviral effect is meaningless if it is merely a consequence of killing the host cells that the virus needs to replicate.[17]
Protocol: CC50 Determination via MTT Assay
-
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compounds.[18][19]
-
Rationale: The MTT assay is a reliable, colorimetric method that measures the metabolic activity of living cells, which is directly proportional to cell viability.[17] Healthy cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Methodology:
-
Cell Seeding:
-
Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[18]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of each analog (e.g., 10 mM in DMSO).
-
Perform serial dilutions (e.g., 2-fold or 3-fold) in cell culture medium to create a range of test concentrations (e.g., from 100 µM down to 0.1 µM).[18]
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Include "cells only" wells (untreated control) and "medium only" wells (blank control).
-
-
Incubation:
-
Incubate the plate for a duration equivalent to the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.[18]
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[17]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to calculate the CC50 value.
-
-
Step 3: In Vitro Antiviral Efficacy Screening
This is the definitive test of a compound's ability to inhibit viral replication in a controlled, cell-based environment.
Protocol: EC50 Determination via Cytopathic Effect (CPE) Reduction Assay
-
Objective: To determine the 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of the viral cytopathic effect.[18][20]
-
Rationale: Many viruses cause visible damage to host cells, known as CPE. This assay quantifies the ability of a compound to prevent this damage, using cell viability as a readout.[19][20]
-
Methodology:
-
Cell Seeding:
-
Prepare 96-well plates with host cells as described in the cytotoxicity protocol (Section 3.2).
-
-
Infection and Treatment:
-
Prepare serial dilutions of the test compounds in assay medium (medium with reduced serum, e.g., 2% FBS).[18][19] The highest concentration tested should be below the compound's CC50.
-
Remove the culture medium from the cells.
-
Add 50 µL of assay medium containing the virus at a predetermined Multiplicity of Infection (MOI).
-
Immediately add 50 µL of the serially diluted compound to the appropriate wells.[18]
-
Crucial Controls: Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound) on every plate.[20]
-
-
Incubation:
-
Quantification of CPE Inhibition:
-
Assess cell viability in all wells using a suitable method. Crystal Violet staining or a cell viability reagent like MTT or CellTiter-Glo® can be used.[18] If using a viability reagent, follow the procedure described in the cytotoxicity protocol.
-
-
Data Analysis:
-
Calculate the percentage of protection for each compound concentration relative to the virus and cell controls.
-
Plot the percentage of protection against the log of the compound concentration.
-
Use non-linear regression analysis to determine the EC50 value.
-
-
Step 4: Data Interpretation - The Selectivity Index
The therapeutic potential of an antiviral compound is best represented by its Selectivity Index (SI).[18][19]
SI = CC50 / EC50
The SI provides a measure of the compound's therapeutic window. A higher SI value indicates that the compound is effective at concentrations far below those at which it is toxic to host cells. A compound with an SI > 10 is generally considered a promising hit for further investigation.[19]
Table 1: Example Antiviral Screening Data for Hypothetical Analogs
| Compound ID | R1 Group | R2 Group | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| PY-001 | -Cl | -Cl | >100 | 85.2 | ~1.2 |
| PY-002 | -NH₂ | -Cl | >100 | 22.5 | >4.4 |
| PY-003 | -NH₂ | -NH₂ | >100 | 15.1 | >6.6 |
| PY-004 | -SCH₃ | -NH₂ | 88.7 | 4.3 | 20.6 |
| PY-005 | -OCH₃ | -NH₂ | >100 | 35.8 | >2.8 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold offers a rich platform for the development of novel antiviral agents. The systematic workflow detailed in this guide—integrating predictive in silico modeling with rigorous in vitro validation—provides a clear and efficient path from initial concept to hit identification. Analogs demonstrating a high Selectivity Index (e.g., PY-004 in the example table) should be prioritized for further studies, including mechanism of action elucidation, resistance profiling, and evaluation in more complex models such as primary human cells or animal models. The iterative process of designing, synthesizing, and testing new analogs based on emerging SAR data will be the key to unlocking the full therapeutic potential of this promising chemical class.
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An In-Depth Technical Guide to the Role of 5-Bromo-2,4-dichloro-6-methylpyrimidine in Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of novel, high-quality lead compounds. This approach, which begins with screening low-molecular-weight fragments, offers an efficient method for exploring chemical space and developing potent, ligand-efficient molecules, particularly for challenging targets like protein kinases. Within the vast arsenal of chemical starting points, halogenated pyrimidines stand out for their privileged role in medicinal chemistry. This guide provides a deep technical dive into the utility of a specific, highly versatile scaffold: 5-Bromo-2,4-dichloro-6-methylpyrimidine . We will dissect its chemical properties, explore its strategic application in FBDD workflows, and provide field-proven protocols for its elaboration from a nascent fragment hit into a potent lead series. This document is intended for drug discovery scientists and researchers seeking to leverage advanced chemical scaffolds to accelerate their discovery programs.
The FBDD Paradigm and the Primacy of the Pyrimidine Scaffold
Fragment-Based Drug Discovery (FBDD) is a rational drug design strategy that begins with the identification of small chemical fragments (typically <300 Da) that bind weakly to a biological target.[1] Through structure-guided optimization, these low-affinity hits are then grown, merged, or linked to evolve into high-affinity lead compounds.[2][3] This approach offers distinct advantages over traditional high-throughput screening (HTS), including higher hit rates, more efficient exploration of chemical space, and the generation of leads with superior physicochemical properties.[4][5]
Protein kinases are a cornerstone of modern oncology and immunology drug discovery.[6] The ATP binding site of kinases contains a conserved "hinge" region that is critical for binding and catalysis. The pyrimidine ring is a well-established "hinge-binder," capable of forming one to three crucial hydrogen bonds that anchor inhibitors in the active site.[7][8] This has rendered the pyrimidine a privileged scaffold, present in numerous FDA-approved kinase inhibitors.[6][7] The strategic challenge, therefore, is not merely to use a pyrimidine, but to have a starting fragment that allows for rapid, logical, and multi-directional exploration of the surrounding binding pockets to achieve both potency and selectivity.
Profile of a Powerhouse Fragment: this compound
This compound is an exemplary scaffold for FBDD, not just as a potential screening hit, but as a versatile platform for chemical elaboration. Its utility is rooted in its unique combination of physicochemical properties and tunable chemical reactivity.
Physicochemical Properties and "Rule of Three" Compliance
For a fragment to be a successful starting point, it should adhere to the "Rule of Three," a set of empirical guidelines that favor optimal binding efficiency and solubility.
| Property | "Rule of Three" Guideline | This compound | Status |
| Molecular Weight (MW) | ≤ 300 Da | 241.9 g/mol [9] | ✓ Compliant |
| cLogP | ≤ 3 | ~2.5 (Predicted) | ✓ Compliant |
| Hydrogen Bond Donors | ≤ 3 | 0 | ✓ Compliant |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (N1, N3) | ✓ Compliant |
| Rotatable Bonds | ≤ 3 | 0 | ✓ Compliant |
As shown, the molecule is an ideal fragment. Its low molecular weight and complexity mean that it makes efficient use of its atoms for binding (high ligand efficiency) and provides ample room for synthetic elaboration without quickly violating drug-like property space.[10]
The Strategic Value of Differential Reactivity
The true power of this fragment lies in the differential reactivity of its three halogenated positions. This allows for a sequential and highly controlled chemical strategy to grow the fragment in distinct vectors, exploring different regions of a target's binding site.
A cornerstone of pyrimidine chemistry is that the chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This regioselectivity is due to the greater electron deficiency at C4, which better stabilizes the Meisenheimer intermediate formed during the reaction. The bromine at C5 is the least reactive towards SNAr but is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).
A study investigating the reaction of this compound with ammonia confirmed this reactivity hierarchy, demonstrating that the substitution occurs regioselectively at the C4 position to yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the primary product.[11] This predictable reactivity is the foundation of a robust hit-to-lead strategy.
A Structure-Guided FBDD Workflow in Action
This section outlines a practical, multi-stage workflow from identifying the pyrimidine fragment to elaborating it into a potent inhibitor, grounded in established medicinal chemistry principles.
Stage 1: Fragment Screening and Hit Identification
The first step is to identify the fragment binding to the target protein. Highly sensitive biophysical techniques are required to detect these weak interactions.
-
Screening Methods: Techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or high-throughput X-ray crystallography are employed to screen a library of fragments.[12][13] SPR can provide kinetics and affinity (KD), while NMR can report on binding to specific residues. Crystallography provides the ultimate structural validation.
-
Why It's a Good Hit: Upon identification, this compound would be prioritized for several reasons:
-
Structural Information: A co-crystal structure would likely show the pyrimidine core making hydrogen bonds to the kinase hinge region.
-
Validated Scaffold: The pyrimidine scaffold is a known kinase binder, de-risking the hit.[4][5]
-
Clear Growth Vectors: The dichloropyrimidine motif provides immediate, synthetically tractable vectors for optimization, pointing out of the hinge region towards the solvent front (C4) and the ribose pocket (C2). The C5-bromo points towards the often-critical "gatekeeper" residue.
-
Diagram: The Fragment-Based Drug Discovery (FBDD) Workflow
The following diagram illustrates the iterative cycle of screening, structural analysis, and chemical elaboration that defines a successful FBDD campaign.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Stage 2: Structure-Guided Elaboration
With a co-crystal structure in hand, the goal is to grow the fragment by adding chemical moieties that form new, favorable interactions with the protein, thereby increasing potency. The differential reactivity of our scaffold is now leveraged.
Diagram: Sequential Elaboration of the Pyrimidine Scaffold
This diagram illustrates the logical, step-wise chemical strategy for growing the initial fragment hit.
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2,4-dichloro-6-methylpyrimidine
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The inherent biological relevance of pyrimidines, being fundamental components of nucleic acids, makes them "privileged structures" capable of interacting with a wide array of biological targets.[2][5] Consequently, the development of robust and efficient synthetic methodologies for the functionalization of pyrimidine rings is of paramount importance to researchers, scientists, and drug development professionals.
5-Bromo-2,4-dichloro-6-methylpyrimidine is a highly versatile and valuable building block for the synthesis of novel substituted pyrimidines. The presence of three distinct halogen atoms at positions 2, 4, and 5 of the pyrimidine ring offers the potential for selective and sequential functionalization. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached halogens towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to their carbocyclic analogues.[6][7][8]
This application note provides a detailed protocol for the Suzuki coupling of this compound with a focus on achieving regioselective arylation. The protocol is designed to favor the reaction at the more reactive C-Br bond at the C5 position, leaving the C-Cl bonds at the C2 and C4 positions intact for potential subsequent transformations. The resulting 5-aryl-2,4-dichloro-6-methylpyrimidine scaffolds are valuable intermediates for the development of novel therapeutic agents.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium(0) complex.[9][10][11] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the organic halide (in this case, this compound). This step forms a palladium(II) intermediate. The reactivity of the halogens is generally I > Br > OTf >> Cl > F, making the C-Br bond at the 5-position the most likely site of initial reaction.[10]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species.
-
Reductive Elimination: The final step is the reductive elimination of the coupled product (the 5-aryl-2,4-dichloro-6-methylpyrimidine) from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[9][10]
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role | Purity | Supplier (Example) |
| This compound | 17149-74-5 | 257.86 | Substrate | >97% | Sigma-Aldrich |
| Arylboronic Acid | Varies | Varies | Coupling Partner | >98% | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Catalyst | >99% | Strem Chemicals |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | 816.64 | Catalyst (alternative) | >98% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base | >99% | Fisher Scientific |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Base (alternative) | >99% | Alfa Aesar |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent | Anhydrous | Sigma-Aldrich |
| Toluene | 108-88-3 | 92.14 | Solvent (alternative) | Anhydrous | J.T. Baker |
| Water | 7732-18-5 | 18.02 | Co-solvent | Deionized | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv.).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. If using microwave irradiation, heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[12]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 5-aryl-2,4-dichloro-6-methylpyrimidine.
Reaction Optimization: Rationale and Considerations
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of reaction parameters.
| Parameter | Options | Rationale and Considerations |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | Pd(PPh₃)₄ is a versatile and commonly used catalyst. For less reactive aryl chlorides, more active catalysts formed in situ from a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) may be required.[12] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos | The choice of ligand is critical for catalyst stability and reactivity. Electron-rich and bulky phosphine ligands can promote oxidative addition and reductive elimination, which can be beneficial for challenging couplings, including those involving heteroaryl chlorides.[12][13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | The base is essential for the transmetalation step. The strength of the base can influence the reaction rate and the prevalence of side reactions. Inorganic carbonates are commonly used. For base-sensitive substrates, milder bases like KF can be employed.[13][14] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The choice of solvent can affect the solubility of the reagents and the stability of the catalyst. Anhydrous conditions are not strictly necessary but degassing the solvents is crucial to prevent catalyst oxidation. |
| Temperature | Room temperature to 150 °C | The reaction temperature influences the reaction rate. While some highly active catalyst systems can facilitate coupling at room temperature, elevated temperatures are often required, especially for less reactive coupling partners. Microwave heating can significantly reduce reaction times.[7][12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Increase the reaction temperature or switch to microwave heating.- Consider a more active catalyst/ligand system. |
| Protodeboronation | - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents and dry reagents.- Minimize the amount of water in the reaction mixture.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure a strictly inert atmosphere throughout the reaction.- Reduce the catalyst loading. |
| Poor Regioselectivity | - Reaction conditions are too harsh, leading to reaction at C-Cl positions | - Lower the reaction temperature.- Use a less active catalyst system that favors reaction at the C-Br bond. |
| Catalyst Decomposition | - Presence of oxygen- High temperatures | - Maintain a strict inert atmosphere.- Use a more thermally stable catalyst or ligand. |
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. 2021.
- American Chemical Society. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. 2001.
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. 2022.
- PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. 2003.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. 2018.
- ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. 2023.
- ResearchGate. Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. 2014.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyrimidine Sulfonamides in Drug Discovery. 2026.
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs. 2021.
- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. 2024.
- IJPPR. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. 2023.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Selective Suzuki Coupling at the C5-Bromo Position
Introduction: The Strategic Importance of C5-Arylation in Complex Molecule Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast landscape of this reaction, the ability to achieve site-selectivity on polyhalogenated aromatic and heteroaromatic scaffolds is of paramount importance. This is particularly true in the fields of pharmaceutical discovery and materials science, where the precise installation of aryl groups at specific positions can dramatically influence the biological activity, photophysical properties, and overall architecture of a molecule.[3][4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the conditions and underlying principles for achieving selective Suzuki coupling at a C5-bromo position on a di- or polyhalogenated heterocyclic core. We will delve into the mechanistic nuances that govern this selectivity and provide actionable protocols to translate this knowledge into practice in the laboratory.
Mechanistic Underpinnings of C5-Selectivity
The selectivity in a Suzuki-Miyaura coupling on a polyhalogenated substrate is primarily determined by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds.[2][6][7] Several interconnected factors influence this crucial step, and understanding their interplay is key to rationally designing a selective C5-coupling reaction.
Electronic Effects: The Intrinsic Reactivity of the C-Br Bond
In many heteroaromatic systems, the electronic environment of each carbon atom is distinct. For instance, in pyridine derivatives, positions alpha (C2/C6) and gamma (C4) to the nitrogen are generally more electron-deficient than the beta (C3/C5) positions.[8][9] This often leads to a higher propensity for oxidative addition at the more electrophilic C2 or C4 positions.[8] However, this intrinsic reactivity can be modulated by the presence of other substituents on the ring.[3][4] For example, a strongly electron-withdrawing group can enhance the electrophilicity of a specific position, thereby directing the coupling.[6]
Steric Hindrance: A Tool for Directing Coupling to Less Encumbered Sites
Steric hindrance around a C-Br bond can significantly disfavor the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition at that position.[3][10][11] This principle can be strategically employed to direct the coupling to a less sterically hindered position, which in many cases is the C5 position. The choice of a bulky phosphine ligand on the palladium catalyst can further amplify this effect, enhancing the selectivity for the less sterically crowded C5-bromo position.[12]
The Decisive Role of the Catalyst System: Ligand and Palladium Source
The nature of the palladium precatalyst and, more critically, the phosphine ligand, can be the deciding factor in achieving C5-selectivity.[3][4][13]
-
Electron-rich and Bulky Ligands: Ligands such as QPhos and P(t-Bu)3 are often employed to favor coupling at less electronically favored but also less sterically hindered positions.[3][4] The electron-rich nature of these ligands facilitates the oxidative addition step in general, while their steric bulk can introduce a bias for less hindered sites.[7]
-
Bidentate vs. Monodentate Ligands: The choice between a bidentate (e.g., dppf) and a monodentate ligand can also influence the regiochemical outcome. For instance, in the case of 3,5-dichloropyridazine, an electron-deficient bidentate ligand like dppf favored coupling at the C3 position, whereas an electron-rich monodentate ligand like QPhos directed the reaction to the C5 position.[3][4]
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step where selectivity is often determined.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle. The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-determining and selectivity-determining step.
Strategic Approaches to Achieve C5-Bromo Selectivity
Based on the mechanistic principles discussed, several strategies can be employed to favor Suzuki coupling at the C5-bromo position.
Workflow for Condition Screening
The following flowchart outlines a logical workflow for screening conditions to achieve selective C5-bromo coupling.
Figure 2: A systematic workflow for optimizing reaction conditions to achieve selective Suzuki coupling at the C5-bromo position.
Comparative Table of Conditions for Selective C5-Suzuki Coupling
The following table summarizes various reported conditions that have successfully achieved selective Suzuki coupling at a C5-halogen position on different heterocyclic scaffolds.
| Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | C5:Other Ratio | Reference |
| 3,5-Dichloropyridazine | Pd(OAc)₂ / QPhos | KF | Toluene/H₂O | RT | 20:1 (C5:C3) | |
| 3,5-Dibromopyridazine | Pd(PPh₃)₂Cl₂ | K₃PO₄ | DMF | 100 | Selective at C5 | [4] |
| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Selective at C5 | [14][15][16][17] |
| 5-Bromo-2-chloropyridine | Bulky Monophosphines (e.g., QPhos) | Various | Various | Various | Favored at C5-Br | [13] |
Detailed Experimental Protocols
The following protocols provide a starting point for performing a selective Suzuki coupling at a C5-bromo position. Note: These are general protocols and may require optimization for specific substrates.
Protocol 1: Selective C5-Arylation of 2,5-Dibromo-3-alkylthiophene
This protocol is adapted from the work of Yasin et al. for the selective C5-arylation of 2,5-dibromo-3-hexylthiophene.[14][15][16][17]
Reagents and Materials:
-
2,5-Dibromo-3-hexylthiophene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,5-dibromo-3-hexylthiophene (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium phosphate (2.0 equiv).
-
Add Pd(PPh₃)₄ (2.5 mol%) to the flask.
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction).
-
Fit the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-bromo-3-hexylthiophene.
Protocol 2: Ligand-Controlled C5-Selective Coupling on a Dihalopyridazine
This protocol is based on the findings of Dai et al. for the selective C5-arylation of 3,5-dichloropyridazine, illustrating the power of ligand choice.[4] A similar strategy can be applied to 3,5-dibromopyridazine.
Reagents and Materials:
-
3,5-Dibromopyridazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
QPhos (4 mol%)
-
Potassium fluoride (KF) (3.0 equiv)
-
Toluene (anhydrous)
-
Deionized water
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or sealed vial under an inert atmosphere, add 3,5-dibromopyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium fluoride (3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and QPhos (4 mol%) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction flask.
-
Add anhydrous toluene and deionized water (e.g., in a 10:1 ratio).
-
Seal the vessel and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to isolate the C5-arylated pyridazine.
Troubleshooting and Key Considerations
-
Low Selectivity: If a mixture of regioisomers is obtained, consider increasing the steric bulk of the phosphine ligand or lowering the reaction temperature.
-
Low Yield: Ensure all reagents are dry and the reaction is performed under a strict inert atmosphere. The quality of the palladium catalyst is also crucial. Consider using a different base or solvent system.
-
Homocoupling of Boronic Acid: This side reaction can be minimized by using a slight excess of the aryl halide and ensuring efficient stirring.
-
Protodeboronation: The loss of the boronic acid functional group can be problematic. Using anhydrous solvents and a strong base can sometimes mitigate this issue.
Conclusion
Achieving selective Suzuki coupling at the C5-bromo position is a challenging yet attainable goal that relies on a nuanced understanding of the interplay between electronic, steric, and catalytic factors. By carefully selecting the appropriate palladium catalyst, phosphine ligand, base, and solvent system, researchers can effectively direct the arylation to the desired C5 position. The protocols and strategies outlined in this application note provide a solid foundation for developing robust and selective C-C bond-forming reactions, thereby accelerating the synthesis of complex molecules for a wide range of applications.
References
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6521. [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(10), 1374–1386. [Link]
- Dai, W., Li, J., Chen, Y., & Wang, Y. (2013). Ligand-controlled regioselective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. [Link]
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Yasin, K. A., Ayub, K., Mahmood, T., Ali, S., Sarfraz, M., & Khan, B. A. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5257–5270. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psasir.upm.edu.my [psasir.upm.edu.my]
- 15. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects | MDPI [mdpi.com]
- 16. Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 5-Bromo-2,4-dichloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a privileged core structure in medicinal chemistry and drug discovery, appearing in a vast array of therapeutic agents.[1][2] The targeted functionalization of this heterocycle is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines provides a powerful and versatile strategy for introducing diverse molecular fragments.[2][3] 5-Bromo-2,4-dichloro-6-methylpyrimidine is a particularly valuable starting material, offering three distinct sites for substitution. Understanding the principles that govern the regioselectivity of SNAr reactions on this substrate is critical for the efficient and predictable synthesis of novel compounds.
This guide provides a detailed examination of the SNAr reactions on this compound, focusing on the underlying mechanistic principles that dictate regioselectivity. We present field-proven protocols for the selective substitution at the C4 and C2 positions, offering practical guidance for researchers in organic synthesis and drug development.
The Mechanism and Regioselectivity of SNAr on Dichloropyrimidines
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[2][4] A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4][5] Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.
In 2,4-dichloropyrimidines, substitution generally favors the C4 position over the C2 position.[3][6][7] This preference is attributed to the greater stabilization of the Meisenheimer complex formed upon attack at C4, where the negative charge can be delocalized over both ring nitrogen atoms. However, the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines can be highly sensitive to electronic and steric effects of other substituents on the ring.[1]
For this compound, the reaction with ammonia has been shown to yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product, indicating a preferential attack at the C4 position.[8] This is consistent with the general principle of C4 selectivity in 2,4-dichloropyrimidines. The electron-donating methyl group at C6 and the bromine at C5 influence the electronic distribution within the ring, but the inherent preference for C4 attack by many nucleophiles remains dominant.
It is important to note that while C4 substitution is often favored, C2 selectivity can be achieved under certain conditions, particularly with specific nucleophiles or catalyst systems.[1][9][10] For example, the use of tertiary amine nucleophiles has been reported to favor C2 substitution on 5-substituted-2,4-dichloropyrimidines.[9][10]
Factors Influencing Regioselectivity: A Deeper Dive
Several factors can influence the outcome of nucleophilic aromatic substitution on dichloropyrimidines:
-
Electronic Effects: Electron-withdrawing groups on the pyrimidine ring generally increase the rate of SNAr reactions by stabilizing the Meisenheimer intermediate.[3][11] Conversely, electron-donating groups can decrease reactivity.[12] The position of these groups is crucial in directing the incoming nucleophile.
-
Steric Hindrance: Bulky substituents adjacent to a chlorine atom can impede the approach of a nucleophile, leading to preferential substitution at a less sterically hindered position.[3]
-
Nature of the Nucleophile: The identity of the nucleophile plays a significant role. Harder nucleophiles may favor attack at the more electrophilic C4 position, while softer or bulkier nucleophiles might exhibit different selectivity. As mentioned, tertiary amines can reverse the typical regioselectivity.[9][10]
-
Reaction Conditions: Solvent, temperature, and the presence of a base or catalyst can all impact the reaction pathway and the ratio of products formed.
Visualizing the SNAr Mechanism
Caption: Generalized mechanism for SNAr on this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective nucleophilic aromatic substitution on this compound.
Protocol 1: Selective C4-Amination with Ammonia
This protocol describes the synthesis of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a key intermediate for further functionalization.
Materials and Reagents:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Deionized Water
-
Dichloromethane (DCM)
-
Magnesium Sulfate (anhydrous)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Nucleophile Addition: To the stirred suspension, add aqueous ammonia (5.0-10.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the resulting aqueous residue, add deionized water and extract the product with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to afford pure 5-bromo-2-chloro-6-methylpyrimidin-4-amine.[8]
Protocol 2: Sequential C2-Amination
This protocol outlines the subsequent substitution at the C2 position using the product from Protocol 1.
Materials and Reagents:
-
5-Bromo-2-chloro-6-methylpyrimidin-4-amine
-
Secondary Amine (e.g., morpholine, piperidine) (1.2 eq)
-
Ethanol
-
Triethylamine (or other suitable non-nucleophilic base)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: Dissolve 5-bromo-2-chloro-6-methylpyrimidin-4-amine (1.0 eq) in ethanol in a round-bottom flask.
-
Base and Nucleophile Addition: Add the secondary amine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The residue can be purified by flash column chromatography to yield the desired 4-amino-5-bromo-2-substituted aminopyrimidine.[8]
Protocol 3: C4-Alkoxylation with Sodium Methoxide
This protocol details the substitution of the C4-chloro group with a methoxy group.
Materials and Reagents:
-
This compound
-
Sodium Methoxide (solution in methanol or solid)
-
Methanol (anhydrous)
-
Deionized Water
Equipment:
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Nucleophile Addition: Cool the solution in an ice bath and add a solution of sodium methoxide in methanol (1.0-1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the careful addition of water. Remove the methanol under reduced pressure.
-
Isolation: The product may precipitate upon addition of water and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Data Summary
| Protocol | Nucleophile | Position of Substitution | Typical Reaction Conditions | Expected Product |
| 1 | Ammonia | C4 | Ethanol, Reflux | 5-Bromo-2-chloro-6-methylpyrimidin-4-amine |
| 2 | Secondary Amine | C2 | Ethanol, Reflux, Base | 4-Amino-5-bromo-2-(dialkylamino)-6-methylpyrimidine |
| 3 | Sodium Methoxide | C4 | Methanol, 0 °C to RT | 5-Bromo-4-methoxy-2-chloro-6-methylpyrimidine |
Troubleshooting and Self-Validation
-
Incomplete Reactions: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the nucleophile and base. Ensure all reagents are of high purity and solvents are anhydrous where specified.
-
Mixture of Isomers: If a mixture of C2 and C4 substituted products is obtained, purification by column chromatography is typically required. To improve selectivity, reaction conditions may need to be optimized. Lowering the temperature often enhances selectivity.
-
Product Characterization: The structure of the final products should be unequivocally confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography can provide definitive structural proof.[8]
Visualizing the Experimental Workflow
Caption: Synthetic pathways for sequential SNAr on the pyrimidine core.
References
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. [Link]
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
- trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. PubMed. [Link]
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- Nucleophilic aromatic substitution. chemeurope.com. [Link]
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
- Nucleophilic Arom
- Investigation of regioselectivity on the reaction of this compound with ammonia.
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2,4-dichloro-6-methylpyrimidine
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, recognized for its role as a bioisostere of the adenine base in ATP.[1] This structural mimicry allows pyrimidine derivatives to effectively compete with ATP for binding within the hinge region of the kinase active site, a critical interaction for achieving potent inhibition.[1] Kinase inhibitors are a highly important class of oncology drugs, and the pyrimidine framework is found in numerous FDA-approved and investigational agents targeting kinases such as Aurora kinases, Cyclin-dependent kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[2][3][4]
The starting material, 5-Bromo-2,4-dichloro-6-methylpyrimidine , is a particularly valuable and versatile building block for the synthesis of kinase inhibitors.[5] Its utility stems from the differential reactivity of its three halogen substituents, which enables a controlled, regioselective, and sequential introduction of various chemical moieties. This strategic functionalization is paramount for exploring the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed overview of the key synthetic strategies employing this building block and offers robust, field-proven protocols for its application in drug discovery workflows.
Chapter 1: Understanding the Regioselective Reactivity
The synthetic power of this compound lies in the predictable and distinct reactivity of its halogen atoms. The electron-deficient nature of the pyrimidine ring activates all three positions for substitution, but to different extents and via different mechanisms.
-
C4 and C2 Positions (Cl): Nucleophilic Aromatic Substitution (SNAr) The chloro groups at the C4 and C2 positions are susceptible to nucleophilic aromatic substitution (SNAr).[6] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate (Meisenheimer complex).[6][7] Studies have shown that the C4 position is generally more reactive towards nucleophiles, such as amines, than the C2 position. A regioselective displacement reaction with ammonia, for instance, yields 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product.[8] This enhanced reactivity at C4 is attributed to the greater ability of the adjacent ring nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate.
-
C5 Position (Br): Palladium-Catalyzed Cross-Coupling The C-Br bond at the C5 position is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions.[9] The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[9][10] This principle allows for highly selective Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) reactions at the C5 position, leaving the two chloro-substituents untouched for subsequent functionalization.[11][12]
This differential reactivity is the key to building molecular complexity in a controlled manner.
Caption: Reactivity hierarchy and corresponding synthetic transformations.
Chapter 2: Core Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations. Researchers should note that these are robust starting points; optimization may be necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5 Position
This protocol facilitates the formation of a C-C bond at the most reactive C5-bromo position, introducing an aryl or heteroaryl moiety. This step is often foundational for building the core structure of the inhibitor.
Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide.[11] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst.[13]
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.1-1.3 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-2,4-dichloro-6-methylpyrimidine.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A reliable and commercially available catalyst for C-Br couplings.[10] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq) | K₂CO₃ is effective and economical. Cs₂CO₃ is a stronger base that can accelerate the reaction for less reactive boronic acids.[10] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.[10] |
| Temperature | 90-100 °C | Sufficient to drive the reaction to completion without significant decomposition. |
Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4
This protocol describes the substitution of the more reactive C4-chloro group with an amine, a crucial step for installing moieties that often interact with the kinase hinge region.
Principle: The electron-withdrawing pyrimidine ring facilitates nucleophilic attack at the C4 position. The reaction typically proceeds readily at or slightly above room temperature, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve the 5-substituted-2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol (IPA), or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired primary or secondary amine (1.1-1.2 eq). Then, add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).[14]
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) for 12-24 hours. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines may require heating.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via flash chromatography or recrystallization.
Protocol 3: Buchwald-Hartwig Amination at the C5 Position
As an alternative to Suzuki coupling, the Buchwald-Hartwig amination allows for the direct formation of a C-N bond at the C5 position. This is particularly useful for synthesizing inhibitors where a nitrogen linkage is required at this position.
Principle: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.[15] The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and reductive elimination.[16][17] The choice of ligand is critical for success.[18]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%), and the phosphine ligand (e.g., Xantphos or BrettPhos, 4-8 mol%).[16]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon is preferred). Repeat three times.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Chapter 3: Multi-Step Synthesis Strategy
The true utility of this compound is realized in multi-step syntheses where the regioselectivity is exploited sequentially. A common and logical pathway is outlined below.
Caption: A logical three-step workflow for kinase inhibitor synthesis.
This strategy allows for the introduction of three distinct points of diversity:
-
R-group at C5: Introduced via Suzuki or Buchwald-Hartwig, this group often probes deeper, solvent-exposed regions of the ATP binding pocket.
-
Amine at C4: Installed via SNAr, this group is critical for establishing hydrogen bonds with the kinase hinge region.
-
Amine at C2: The final substitution, often requiring more forcing conditions (higher temperature), allows for fine-tuning of solubility, cell permeability, and interactions with the ribose-binding pocket.
Chapter 4: Biological Context - Targeting Kinase Signaling Pathways
Pyrimidine-based inhibitors synthesized from this scaffold have shown activity against numerous kinases involved in cancer cell proliferation and survival. A primary example is the Aurora kinase family, which are key regulators of the cell cycle.[2]
Caption: Inhibition of the AURKA pathway by a pyrimidine-based inhibitor.
By designing molecules that fit into the ATP pocket of kinases like Aurora A, these inhibitors can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. For example, some novel pyrimidine derivatives have been designed to reduce levels of oncogenes like cMYC and MYCN by inhibiting Aurora A.[19]
References
- Unciti-Broceta, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
- MDPI (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- ijrpr (n.d.). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Reviews.
- ResearchGate (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate.
- Chi, Y. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega.
- MySkinRecipes (n.d.). This compound.
- Al-Masoudi, N. et al. (2011). Investigation of regioselectivity on the reaction of this compound with ammonia. ResearchGate.
- Wikipedia (n.d.). Buchwald–Hartwig amination.
- ResearchGate (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. ResearchGate.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
- Williams, A. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- Frank, I. et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Chemistry LibreTexts (2024). 16.6: Nucleophilic Aromatic Substitution.
- Organic Chemistry Portal (n.d.). Suzuki Coupling.
- The Organic Chemistry Tutor (2021). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
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- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,4-dichloro-6-methylpyrimidine
Introduction: Strategic C-N Bond Formation in Heterocyclic Chemistry
The functionalization of halogenated pyrimidines is a cornerstone in the synthesis of a multitude of biologically active compounds, with applications ranging from pharmaceuticals to agrochemicals.[1] Among the array of synthetic methodologies, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction offers significant advantages over classical methods, such as nucleophilic aromatic substitution (SNAr), by providing a broader substrate scope, greater functional group tolerance, and often milder reaction conditions.[4]
This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 5-Bromo-2,4-dichloro-6-methylpyrimidine, a trifunctionalized pyrimidine core of significant interest in medicinal chemistry. A key challenge and opportunity in the functionalization of this substrate lies in the selective reaction at one of the three halogenated positions. The inherent differences in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis allow for a high degree of chemoselectivity, which is fundamental to a rational synthetic strategy.[5]
The Principle of Chemoselectivity: A Tale of Two Halogens
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a critical step in the catalytic cycle.[6] The rate of this step is highly dependent on the nature of the halogen, with the general order of reactivity being I > Br > Cl > F.[5] This differential reactivity is the cornerstone of achieving selective amination of polyhalogenated heterocycles.
For this compound, the C-Br bond at the 5-position is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the C-Cl bonds at the 2- and 4-positions. By carefully selecting the reaction conditions—particularly the catalyst, ligand, and temperature—it is possible to achieve highly selective amination at the C5 position while leaving the two chloro substituents untouched for subsequent synthetic transformations.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, which is crucial to understanding the role of each reaction component.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially the C-Br bond) to form a Pd(II) intermediate.[7]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[7]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium center, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[6]
Key Experimental Parameters and Their Rationale
The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key parameters.
| Parameter | Recommended Choice(s) | Rationale & Field-Proven Insights |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precursors are reduced in situ to the active Pd(0) species.[8] |
| Ligand | Xantphos, RuPhos, BrettPhos | The choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands are generally preferred. Xantphos is a versatile ligand for a broad range of substrates.[6][7] RuPhos and BrettPhos are often effective for more challenging couplings.[6] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is highly effective but can be incompatible with base-sensitive functional groups.[6] Weaker inorganic bases like potassium or cesium carbonate can be used, often requiring higher temperatures.[8] |
| Solvent | Toluene, Dioxane, THF | Aprotic, non-coordinating solvents are generally used. Toluene and dioxane are excellent choices due to their ability to dissolve the reactants and their relatively high boiling points.[6] Anhydrous and degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-110 °C | The reaction temperature influences the reaction rate. Higher temperatures may be required for less reactive amines or when using weaker bases. However, excessively high temperatures can lead to side reactions, including dehalogenation. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the selective Buchwald-Hartwig amination of this compound at the C5 position.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: General Procedure for the Amination with Primary and Secondary Aliphatic Amines
Materials:
-
This compound
-
Aliphatic amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5 mol%)
-
NaOt-Bu (1.5 equiv)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 mmol) and the aliphatic amine (1.2 mmol) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask.
-
Reaction: Seal the flask and remove it from the glovebox. Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-2,4-dichloro-6-methylpyrimidine derivative.
Protocol 2: Procedure for the Amination with Anilines
Materials:
-
This compound
-
Aniline derivative (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
RuPhos (7.5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂, RuPhos, and Cs₂CO₃ to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 mmol) and the aniline derivative (1.2 mmol) to the flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with anilines may require longer reaction times (12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-aryl-5-amino-2,4-dichloro-6-methylpyrimidine.
Potential Side Reactions and Troubleshooting
-
Double Amination: Under forcing conditions (prolonged reaction times, high temperatures, or with highly active catalyst systems), amination at one of the chloro positions may occur. This can be minimized by careful monitoring of the reaction and avoiding excessive heating.
-
Dehalogenation: Reductive dehalogenation of the starting material or product can occur, leading to the formation of the corresponding des-bromo or des-chloro compounds. This is often promoted by high temperatures and can be mitigated by using milder conditions.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the chloro substituents on the pyrimidine ring can occur, leading to the formation of hydroxypyrimidine byproducts. The use of anhydrous and degassed solvents and reagents is critical to prevent this.
-
Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. In such cases, the addition of a fresh portion of catalyst and ligand may be beneficial. Alternatively, switching to a more robust ligand or a different base may be necessary.
Conclusion
The Buchwald-Hartwig amination is a highly effective and reliable method for the selective synthesis of 5-amino-2,4-dichloro-6-methylpyrimidine derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, a high degree of chemoselectivity can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors. As with any catalytic reaction, careful optimization of the reaction parameters for each specific substrate is key to maximizing yield and purity.
References
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- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
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- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025). Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
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- ResearchGate. (2021). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.
- PubMed. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed.
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- MDPI. (n.d.).
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- MIT Open Access Articles. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
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- PubMed. (2019).
- ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
- National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
- ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- York Research Database. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (2021). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
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Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 5-Bromo-2,4-dichloro-6-methylpyrimidine
Introduction: The Strategic Importance of Alkynylpyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, particularly in oncology and virology. The introduction of an alkynyl group onto this privileged heterocycle via the Sonogashira coupling reaction is a powerful strategy for expanding chemical space and modulating pharmacological activity.[1] This carbon-carbon bond-forming reaction, which couples a terminal alkyne with an aryl or vinyl halide, is celebrated for its mild conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[2][3]
5-Bromo-2,4-dichloro-6-methylpyrimidine is a versatile building block, offering multiple points for diversification. The differential reactivity of its halogen substituents—one bromine and two chlorine atoms—presents an opportunity for sequential, site-selective functionalization. This guide provides a detailed exploration of the chemoselective Sonogashira coupling at the C5-bromo position, leaving the C2 and C4 chloro positions available for subsequent transformations.
Chemoselectivity: A Deliberate Exploitation of Halogen Reactivity
The success of a selective Sonogashira coupling on a polyhalogenated substrate hinges on the inherent differences in the carbon-halogen bond strengths. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows a well-established trend: I > Br > Cl > F.[4] This hierarchy is inversely proportional to the bond dissociation energy, with the C-Br bond being significantly weaker than the C-Cl bond. Consequently, the oxidative addition of the palladium catalyst, the rate-determining step of the catalytic cycle, occurs preferentially at the more labile C-Br bond.[4]
For this compound, this principle allows for a highly chemoselective reaction at the C5 position. By carefully controlling the reaction conditions, one can favor the formation of the 5-alkynyl-2,4-dichloro-6-methylpyrimidine product, a valuable intermediate for the synthesis of novel kinase inhibitors and other biologically active molecules.[5][6]
The Sonogashira Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: Figure 2: Experimental Workflow for Sonogashira Coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv) or as solvent
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
Procedure:
-
Preparation: To a dry Schlenk flask or sealed tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (if not using the amine base as the solvent) followed by the amine base. Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via a syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 5-alkynyl-2,4-dichloro-6-methylpyrimidine.
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, ensure all reagents and solvents are anhydrous and the system is free of oxygen. The quality of the palladium catalyst is also critical.
-
Glaser Homocoupling: The formation of a diyne byproduct indicates the presence of oxygen. More rigorous degassing of solvents and reagents is necessary. Copper-free Sonogashira protocols can also be considered to mitigate this side reaction. [3]* Reaction at Chloro Positions: While unlikely under mild conditions, reaction at the C-Cl positions can occur at elevated temperatures. If di- or tri-substituted products are observed, reducing the reaction temperature is recommended.
Conclusion
The chemoselective Sonogashira coupling of this compound is a robust and reliable method for the synthesis of 5-alkynyl-2,4-dichloro-6-methylpyrimidine derivatives. By leveraging the inherent differences in halogen reactivity, this protocol provides a strategic entry point for the synthesis of complex, multi-functionalized pyrimidines, which are of significant interest in drug discovery and development. The resulting products serve as versatile intermediates for further diversification at the remaining chloro positions, enabling the rapid generation of compound libraries for biological screening.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. BenchChem.
- Neufeldt, S. R., & Jackson, O. D. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- Organic Chemistry Portal. (2022). Sonogashira Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Wikipedia. (2023). Sonogashira coupling. Wikipedia.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
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Synthesis of 2,4-diaminopyrimidine derivatives from 5-Bromo-2,4-dichloro-6-methylpyrimidine
An Application Guide to the Regioselective Synthesis of 2,4-Diaminopyrimidine Derivatives from 5-Bromo-2,4-dichloro-6-methylpyrimidine
Abstract
This technical guide provides a comprehensive framework for the synthesis of 2,4-diaminopyrimidine derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3][4] Starting from the versatile building block, this compound, this document outlines the strategic, regioselective substitution of the chloro groups via nucleophilic aromatic substitution (SNAr) reactions. We delve into the mechanistic underpinnings that govern the reaction's selectivity, provide detailed, field-tested protocols for the synthesis of both symmetrical and unsymmetrical 2,4-diaminopyrimidines, and offer guidance on product purification and characterization. This application note is intended for researchers and scientists in organic synthesis and drug discovery, providing the necessary detail to successfully implement these methods.
Introduction: The Primacy of the 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine core is a privileged scaffold in modern drug discovery, forming the backbone of numerous therapeutic agents. Its prevalence stems from its ability to act as a versatile hydrogen-bonding motif, effectively mimicking the purine structure and enabling potent interactions with a wide array of biological targets, including kinases and dihydrofolate reductase (DHFR).[1][3] The strategic functionalization of this core, particularly at the 2, 4, and 5-positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This compound serves as an ideal starting material for generating diverse libraries of these compounds. The differential reactivity of the two chlorine atoms at the C2 and C4 positions allows for a stepwise and controlled introduction of various amine nucleophiles, a critical strategy for building molecular complexity and exploring structure-activity relationships (SAR).
The Synthetic Strategy: Harnessing Regioselective SNAr Reactions
The synthesis of 2,4-diaminopyrimidine derivatives from this compound hinges on the nucleophilic aromatic substitution (SNAr) mechanism.[5][6] In this reaction, a nucleophile (an amine) attacks the electron-deficient pyrimidine ring, leading to the displacement of a halide leaving group.
The Mechanism and Basis for Regioselectivity
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes it susceptible to nucleophilic attack, a process that is often challenging for typical aromatic rings like benzene. The reaction proceeds through a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7][8]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents are irritants and may be harmful; consult Safety Data Sheets (SDS) before use.
Materials and Reagents
-
This compound
-
Amine 1 (e.g., Ammonia in isopropanol, Morpholine, Aniline)
-
Amine 2 (e.g., Piperidine, Benzylamine)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Ethanol (Absolute)
-
Acetonitrile
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol 1: Synthesis of 4-Amino-5-bromo-2-chloro-6-methylpyrimidine (Intermediate)
This protocol details the regioselective monosubstitution at the C4 position. A study by ResearchGate provides evidence for the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the primary product when reacting the starting material with ammonia. [9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in ethanol (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the first amine (Amine 1, 1.1 eq) dropwise. If using an amine hydrochloride salt, add a non-nucleophilic base such as DIPEA or TEA (1.5 eq) to liberate the free amine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The resulting crude product is often pure enough for the next step. If necessary, it can be purified by silica gel column chromatography or recrystallization. Characterize the intermediate by ¹H NMR and MS to confirm structure and purity.
Protocol 2: Synthesis of 2,4-Diamino-5-bromo-6-methylpyrimidine Derivatives (Final Product)
This protocol describes the substitution of the less reactive C2-chloro group. This step generally requires more energy (heating) to proceed at a reasonable rate. [9]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 4-amino-5-bromo-2-chloro-6-methylpyrimidine intermediate (1.0 eq) in ethanol.
-
Reagent Addition: Add the second, desired amine (Amine 2, 1.5-2.0 eq). The use of a base is typically not required if the amine is not a salt and is used in excess.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 6-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to yield the crude product.
-
-
Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2,4-diaminopyrimidine derivative.
-
Characterization: Confirm the structure, purity, and identity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data and Expected Outcomes
The choice of amines and reaction conditions will significantly impact the outcome. The table below provides a general guideline for expected reactivity.
| Step | Position | Amine Type | Typical Conditions | Relative Reactivity | Notes |
| 1 | C4 | Aliphatic (1°, 2°), Ammonia | 0 °C to RT, 4-16h | High | Reaction is typically fast and selective. |
| 1 | C4 | Aromatic (e.g., Aniline) | RT to 50 °C, 12-24h | Moderate | Less nucleophilic amines require mild heating. |
| 2 | C2 | Aliphatic (1°, 2°) | Reflux (Ethanol), 6-24h | Moderate | Requires heating due to lower electrophilicity of C2. |
| 2 | C2 | Aromatic | High Temp (e.g., 100-120 °C), 24-48h | Low | Often requires sealed-tube conditions or microwave irradiation. |
Conclusion
The sequential SNAr reaction on this compound is a robust and highly effective strategy for the synthesis of diverse 2,4-diaminopyrimidine libraries. The predictable regioselectivity, favoring initial substitution at the C4 position, provides a powerful tool for medicinal chemists to systematically introduce different functionalities. By carefully controlling the reaction conditions and the choice of amine nucleophiles, researchers can efficiently generate novel compounds for biological screening and lead optimization efforts in drug discovery programs.
References
- US2416617A - Preparation of 2,4-diaminopyrimidines.
- EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine.
- Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
- Investigation of regioselectivity on the reaction of this compound with ammonia.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health (NIH). [Link]
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). [Link]
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]
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- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
- Nucleophilic Arom
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
- Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research. [Link]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
- Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
- Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1).
- Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- REACTION OF 4,6-DICHLORO-5-NITROBENZOFUROXAN WITH AROMATIC AMINES AND NITROGEN-CONTAINING HETEROCYCLES. Chemistry of Heterocyclic Compounds. [Link]
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Application Notes & Protocols: Selective Amination of 5-Bromo-2,4-dichloro-6-methylpyrimidine
Introduction: The Strategic Importance of Aminated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of amino groups to this heterocyclic system is a critical strategy in drug discovery, as it allows for the modulation of pharmacological properties such as target binding, solubility, and metabolic stability.[4][5] The compound 5-Bromo-2,4-dichloro-6-methylpyrimidine is a highly versatile building block for this purpose, offering three distinct reactive sites for functionalization: two chloro-substituents at the C2 and C4 positions and a bromo-substituent at the C5 position.[6][7][8]
This guide provides a detailed exploration of two primary and complementary methodologies for the selective amination of this substrate:
-
Nucleophilic Aromatic Substitution (SNAr) for selective functionalization at the C4-position.
-
Palladium-Catalyzed Buchwald-Hartwig Amination for selective functionalization at the C5-position.
Understanding the principles of regioselectivity is paramount. For dichloropyrimidines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[9][10][11][12] Conversely, in palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order C-Br > C-Cl, making the C5-bromo position the preferred site for oxidative addition.[13][14][15] This differential reactivity allows for a high degree of control in the synthetic design process.
Part 1: Mechanistic Foundations of Selective Amination
A robust experimental design is built upon a solid mechanistic understanding. The choice between SNAr and Buchwald-Hartwig amination is dictated by the desired position of the incoming amino group.
Nucleophilic Aromatic Substitution (SNAr) at C4
The SNAr reaction is the classical method for aminating electron-deficient heterocycles. The reaction proceeds through a two-step addition-elimination mechanism.[16][17]
-
Step 1: Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C4 carbon of the pyrimidine ring. This step disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Step 2: Elimination & Aromatization: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride leaving group, yielding the C4-aminated product.
The preference for C4 substitution over C2 is a well-documented phenomenon in 2,4-dichloropyrimidines, driven by the electronic influence of the ring nitrogen atoms.[11][12]
Buchwald-Hartwig Amination at C5
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging C-N bonds.[18][19] Its catalytic cycle involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst complex inserts into the carbon-bromine bond at the C5 position. This is the chemoselective step, as the C-Br bond is significantly more reactive than the C-Cl bonds.[15][20]
-
Amine Coordination & Deprotonation: The amine coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the aminated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[13][21]
Sources
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Application Note & Protocol: Monitoring Reactions of 5-Bromo-2,4-dichloro-6-methylpyrimidine by Thin-Layer Chromatography
Abstract
This comprehensive guide details the application of Thin-Layer Chromatography (TLC) for monitoring the progress of chemical reactions involving 5-Bromo-2,4-dichloro-6-methylpyrimidine. This pyrimidine derivative is a common building block in medicinal chemistry, and the ability to accurately track its conversion is crucial for reaction optimization and yield determination. This document provides both the theoretical underpinnings and practical, step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.
Introduction: The Role of TLC in Synthetic Chemistry
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique used to separate components of a mixture.[1][2] Its application in monitoring organic reactions is indispensable, allowing chemists to qualitatively assess the consumption of starting materials, the formation of products, and the emergence of any byproducts in near real-time.[3] The principle of TLC is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or solvent mixture).[2][4] Compounds with a stronger affinity for the stationary phase will move up the plate more slowly, resulting in a lower Retention Factor (Rf), while compounds that are more soluble in the mobile phase will travel further, yielding a higher Rf.[5]
This compound (CAS 56745-01-8) is a halogenated pyrimidine.[6][7] Reactions with this substrate, such as nucleophilic aromatic substitution (SNAr), will result in products with different polarities. For instance, the displacement of a chloro group with a nucleophile will alter the electronic properties and polarity of the molecule. This change in polarity is the basis for separation by TLC.
Understanding the Chemistry: this compound Reactions
In nucleophilic aromatic substitution reactions of 2,4-dichloropyrimidines, nucleophiles generally displace the chloride at the 4-position selectively.[8] However, the regioselectivity can be influenced by substituents on the pyrimidine ring.[9] For this compound, a typical reaction with a nucleophile (e.g., an amine) would be expected to yield a mono-substituted product, 5-bromo-4-(substituted)-2-chloro-6-methylpyrimidine, as the major initial product.[10]
The starting material, this compound, is a relatively non-polar molecule due to the presence of the halogen atoms. The product, having a nucleophile (often containing N-H or O-H bonds) in place of a chlorine atom, will typically be more polar. This difference in polarity is key to successful TLC monitoring.
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates are recommended, as the fluorescent indicator allows for easy visualization under UV light.[3][11]
-
Solvents: HPLC-grade solvents are essential for reproducible results. Common solvents for the mobile phase include hexanes, ethyl acetate, dichloromethane, and methanol.[12][13]
-
TLC Developing Chamber: A glass chamber with a tight-fitting lid is necessary to ensure a saturated atmosphere.[14]
-
Capillary Tubes: For spotting the TLC plate.
-
Visualization Tools: A UV lamp (254 nm) and an iodine chamber are standard.[11][14] Additional stains like potassium permanganate can also be useful.[15]
-
General Lab Equipment: Fume hood, beakers, graduated cylinders, forceps, pencils, and a heat gun.
Workflow for TLC Monitoring
The following diagram outlines the general workflow for monitoring a reaction using TLC.
Caption: General workflow for monitoring a pyrimidine synthesis reaction.
Step-by-Step Protocol
-
Preparation of the Developing Chamber:
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.[16]
-
Place a piece of filter paper inside, leaning against the chamber wall, to aid in saturating the chamber with solvent vapors. This ensures a uniform solvent front.[4]
-
Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.[14]
-
-
Preparation of the TLC Plate:
-
Spotting the TLC Plate:
-
Dissolve a small amount of the starting material (this compound) in a volatile solvent like ethyl acetate or dichloromethane.
-
Dip a capillary tube into the starting material solution and gently touch it to the "SM" mark on the origin line. The spot should be small and concentrated.[12]
-
Take an aliquot of the reaction mixture using another capillary tube and spot it on the "RM" mark.
-
For the co-spot "C", first spot the starting material, then, using the reaction mixture capillary, spot directly on top of the starting material spot. The co-spot helps to confirm the identity of the starting material in the reaction mixture.[17][16]
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the solvent level.[12][14]
-
Replace the lid and allow the mobile phase to ascend the plate by capillary action.[4]
-
Remove the plate when the solvent front is about 1 cm from the top.[14]
-
Immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm).[11] Pyrimidine rings are typically UV-active. Circle the visible spots with a pencil.
-
For further visualization, place the dried plate in an iodine chamber. Most organic compounds will appear as brown spots.[15][18]
-
Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.
-
Calculate the Retention Factor (Rf) for each spot using the formula:
-
Mobile Phase Selection and Optimization
The choice of the mobile phase (eluent) is critical for achieving good separation.[12] A good starting point for non-polar to moderately polar compounds is a mixture of hexanes and ethyl acetate.[3][20]
| Polarity of Mobile Phase | Effect on Spot Movement | When to Use |
| Low (e.g., 9:1 Hexanes:EtOAc) | Spots will have low Rf values (stay near the origin). | If compounds are very non-polar or to separate non-polar impurities from a non-polar starting material. |
| Medium (e.g., 4:1 to 1:1 Hexanes:EtOAc) | Provides a good separation range for many organic compounds. A desirable Rf value is between 0.3 and 0.7.[21] | Ideal for monitoring reactions where there is a significant polarity change between reactant and product. |
| High (e.g., 100% EtOAc or EtOAc with Methanol) | Spots will have high Rf values (move close to the solvent front). | For separating more polar compounds. |
For reactions of this compound, a starting mobile phase of 4:1 Hexanes:Ethyl Acetate is recommended. The Rf values can then be adjusted by changing the solvent ratio. If spots are too high (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexanes). If spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate).[21][22]
Interpretation of Results
The progress of the reaction can be determined by observing the changes in the spotted lanes over time.
Caption: Idealized TLC plate for reaction monitoring.
-
Lane SM (Starting Material): Shows a single spot corresponding to this compound.
-
Lane RM (Reaction Mixture): Initially, this lane will show a spot at the same Rf as the starting material. As the reaction progresses, the intensity of the starting material spot will decrease, and a new spot (the product) will appear.
-
Lane C (Co-spot): This lane confirms that the lower spot in the reaction mixture is indeed the starting material. If the spots separate in this lane, it indicates that the solvent system is resolving the two compounds.
A reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated.[12][22] | Dilute the sample before spotting. |
| Highly polar compounds interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol or a modifier like acetic acid or triethylamine to the mobile phase.[22] | |
| Spots Not Visible | Sample is too dilute.[22] | Spot multiple times in the same location, allowing the solvent to dry between applications.[22] |
| Compound is not UV-active. | Use an alternative visualization method like an iodine chamber or a potassium permanganate stain.[12][22] | |
| Rf Values Too High or Too Low | Mobile phase is too polar or not polar enough.[21][22] | Adjust the solvent ratio. Increase the proportion of the non-polar solvent to lower Rf values, or increase the polar solvent proportion to raise them.[22] |
| Uneven Solvent Front | The developing chamber was not properly saturated. | Ensure the chamber is sealed and contains a filter paper wick; allow sufficient time for equilibration.[14] |
| The TLC plate is touching the side of the chamber. | Reposition the plate so it is not in contact with the chamber walls.[23] |
Conclusion
Thin-Layer Chromatography is a powerful and accessible tool for monitoring reactions involving this compound. By carefully selecting the mobile phase and employing proper techniques, researchers can gain valuable insights into reaction kinetics, completion, and purity. The protocols and troubleshooting guide provided in this document offer a robust framework for the successful application of TLC in synthetic chemistry workflows.
References
- Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC).
- Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses.
- Khan Academy. (n.d.). Calculating retention factors for TLC.
- University of California, Los Angeles. (n.d.). Thin Layer Chromatography.
- EDTEK. (n.d.). Principles of Thin Layer Chromatography.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
- Wade, L. G. (n.d.). Thin Layer Chromatography. Retrieved from [https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/procedures/tlc/TLC_ handout.pdf]([Link]_ handout.pdf)
- Wikipedia. (n.d.). Thin-layer chromatography.
- University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography.
- Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- University of Missouri-St. Louis. (n.d.). TLC Visualization Methods.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- University of Rochester. (n.d.). How to: Monitor by TLC.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Analytical Methods. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
- Scribd. (n.d.). TLC Solvent Selection for Separation.
- ResearchGate. (2025, June 28). Investigation of regioselectivity on the reaction of this compound with ammonia.
- Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Carl ROTH. (n.d.). Solvents for TLC.
- Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.
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Application Notes and Protocols for the Purification of 5-Bromo-2,4-dichloro-6-methylpyrimidine
Introduction: The Significance of High-Purity 5-Bromo-2,4-dichloro-6-methylpyrimidine in Medicinal Chemistry
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a diverse array of bioactive molecules. Its strategic placement of reactive sites—two distinct chlorine atoms and a bromine atom—allows for sequential and regioselective modifications, making it a valuable intermediate in the development of novel therapeutics. The purity of this reagent is paramount, as the presence of even minor impurities can lead to the formation of unwanted side products, complicating reaction pathways and compromising the integrity of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the potential impurities encountered during the synthesis of this compound and offers detailed protocols for its effective purification.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The nature and quantity of impurities in a given batch of this compound are intrinsically linked to its synthetic route. Common methods for its preparation involve the halogenation of a pyrimidine precursor.[1] A thorough understanding of these synthetic pathways is essential for anticipating potential impurities and designing an appropriate purification strategy.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Incomplete reactions can result in the carryover of the initial pyrimidine starting material.
-
Partially Halogenated Intermediates: The stepwise introduction of halogen atoms can lead to the presence of mono-chloro and/or non-brominated pyrimidine derivatives.
-
Isomeric Byproducts: Although the substitution pattern is generally well-controlled, minor amounts of isomeric products may form depending on the reaction conditions.
-
Hydrolyzed Species: The presence of moisture during synthesis or workup can lead to the hydrolysis of the chloro substituents, yielding hydroxy-pyrimidine derivatives.
-
Solvent-Related Adducts: Residual solvents from the reaction or initial purification steps can also be present.
A study on the reaction of this compound with ammonia highlighted the regioselective displacement of the 4-chlorine atom, suggesting that the two chloro groups have different reactivities.[2] This inherent difference in reactivity can be exploited in purification but also indicates the potential for a range of partially reacted impurities.
Purification Strategies: From Crude Product to High-Purity Intermediate
The selection of an appropriate purification method depends on the physical state of the crude product (solid or oil) and the nature of the impurities. For this compound, a combination of flash column chromatography and recrystallization is often the most effective approach.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[3][4] For this compound, a normal-phase silica gel column is recommended.
Rationale: The polar silica stationary phase interacts with the polar pyrimidine ring and halogen substituents. By using a non-polar mobile phase, the desired product can be selectively eluted while more polar impurities are retained on the column.
Experimental Workflow for Flash Column Chromatography:
Caption: Workflow for flash column chromatography purification.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate.[5]
-
The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product, with good separation from all impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase.
-
Collect fractions of a consistent volume.
-
Monitor the elution process using TLC. If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexane:ethyl acetate).
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide for Flash Chromatography:
| Issue | Possible Cause | Solution |
| Low or no product recovery | Compound is too polar and stuck on the column. | Increase the polarity of the mobile phase.[5] |
| Compound is unstable on silica. | Consider using a different stationary phase like alumina or a less acidic grade of silica.[5] | |
| Poor separation of product and impurities | Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve better separation. |
| Column was poorly packed. | Ensure the silica gel is packed uniformly to avoid channeling. | |
| Product elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase. |
Protocol 2: Recrystallization
Recrystallization is an excellent method for purifying solid compounds.[6] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Rationale: A suitable solvent will dissolve the crude product at an elevated temperature but will have low solubility for the product at lower temperatures. As the solution cools, the pure compound will crystallize out, leaving the more soluble impurities behind in the solvent.
Experimental Workflow for Recrystallization:
Sources
Topic: Scale-up Synthesis of 5-Bromo-2,4-dichloro-6-methylpyrimidine and its Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,4-dichloro-6-methylpyrimidine is a pivotal building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors.[1] The transition from laboratory-scale synthesis to a robust, scalable process suitable for kilogram production presents significant challenges in terms of safety, process control, and product purity. This guide provides a comprehensive technical overview, including mechanistic insights and detailed, field-proven protocols for the multi-kilogram scale synthesis of this key intermediate. We will address critical process parameters, analytical quality control, and essential safety protocols, ensuring a reproducible and safe manufacturing process.
Introduction: The Strategic Importance of Halogenated Pyrimidines
Pyrimidine derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous therapeutic agents due to their ability to mimic the nucleobases of DNA and RNA.[2][3][4] The strategic placement of halogen atoms on the pyrimidine ring creates reactive handles for further chemical modification, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5][6]
This compound, in particular, is an exemplary scaffold. It possesses three distinct reactive sites:
-
C4-Chloro: The most activated position for SNAr due to the electron-withdrawing effects of the adjacent nitrogen atoms and the C5-bromo group.
-
C2-Chloro: A secondary site for SNAr, generally requiring more forcing conditions than the C4 position.[5]
-
C5-Bromo: The primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), offering a powerful tool for carbon-carbon bond formation.[6]
This differential reactivity allows for sequential, regioselective functionalization, making it an invaluable precursor in the synthesis of complex molecular architectures.[7] The successful scale-up of its synthesis is therefore a critical step in the drug development pipeline.
Synthetic Strategy and Mechanistic Rationale
The industrial synthesis of this compound is best approached as a two-stage process, starting from the readily available and inexpensive 6-methyluracil. This strategy isolates the two distinct chemical transformations—chlorination and bromination—allowing for optimized control over each step.
Stage 1: Dichlorination of 6-Methyluracil
The first stage involves the conversion of 6-methyluracil (which exists in equilibrium with its tautomer, 6-methylpyrimidine-2,4-diol) to 2,4-dichloro-6-methylpyrimidine.
-
Reaction: The hydroxyl groups of the pyrimidine ring are replaced with chlorine atoms using a potent chlorinating agent.
-
Reagent of Choice: Phosphorus oxychloride (POCl₃) is the industry-standard reagent for this transformation. Its efficacy lies in its ability to act as both a chlorinating agent and a dehydrating agent, driving the reaction to completion. It is highly effective for converting cyclic amides (lactams) to chloro-heterocycles.[8][9]
-
Mechanism: The reaction proceeds via the formation of a highly reactive dichlorophosphate ester intermediate at the oxygen atoms of the uracil ring. Subsequent nucleophilic attack by the chloride ions (from POCl₃) displaces the phosphate leaving group, yielding the desired dichloro-pyrimidine. The presence of a tertiary amine base (like N,N-dimethylaniline) can be used to scavenge the HCl generated, though the reaction often proceeds well without it, particularly when POCl₃ is used as both reagent and solvent.
Stage 2: Regioselective Bromination
The second stage is the electrophilic bromination of the 2,4-dichloro-6-methylpyrimidine intermediate.
-
Reaction: A bromine atom is introduced at the C-5 position of the pyrimidine ring.
-
Regioselectivity Explained: The pyrimidine ring is inherently electron-deficient, making electrophilic aromatic substitution challenging.[10] However, the C-5 position is the least electron-deficient carbon on the ring. The two chlorine atoms at C-2 and C-4 are strongly deactivating, but the nitrogen atoms direct electrophilic attack away from the C-2, C-4, and C-6 positions. This makes the C-5 position the only viable site for electrophilic attack.
-
Reagent of Choice: While molecular bromine (Br₂) can be used, its handling on a large scale is hazardous. N-Bromosuccinimide (NBS) is the preferred reagent for scale-up.[11][12] It is a solid, making it easier and safer to handle than liquid bromine, and it provides a controlled, slow release of electrophilic bromine, which helps to manage the reaction exotherm and minimize side reactions. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) are also effective.[13]
Visualization of the Synthetic Workflow
The overall process can be visualized as a linear, two-step synthesis.
Caption: High-level workflow for the two-stage synthesis of the target compound.
Detailed Scale-up Protocols
These protocols are designed for experienced chemists and chemical engineers operating in a controlled plant environment. All operations must be conducted under a strict process safety management program.
Protocol 1: Kilogram-Scale Synthesis of 2,4-Dichloro-6-methylpyrimidine (1)
| Parameter | Value/Description | Rationale |
| Reactants | 6-Methyluracil: 5.0 kg (39.6 mol) | Starting material. |
| Phosphorus Oxychloride (POCl₃): 25 L (41.0 kg) | Reagent and solvent; large excess drives reaction.[9] | |
| Equipment | 50 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe. | Standard for corrosive reagents and temperature control. |
| Reaction Temp. | 90-100 °C | Ensures complete conversion within a reasonable timeframe.[9] |
| Reaction Time | ~10-12 hours | Monitored by HPLC until starting material is <0.5%. |
Step-by-Step Procedure:
-
Charging the Reactor: Under an inert nitrogen atmosphere, charge the 50 L reactor with phosphorus oxychloride (25 L).
-
Addition of Starting Material: Slowly add 6-methyluracil (5.0 kg) to the POCl₃ with moderate agitation. The addition may be slightly exothermic; maintain the temperature below 40 °C.
-
Heating to Reflux: Once the addition is complete, slowly heat the mixture to 90-100 °C. The slurry will gradually dissolve to form a clear solution.[9]
-
Reaction Monitoring: Maintain the temperature and stir for 10-12 hours. Take aliquots periodically and analyze by HPLC to monitor the disappearance of the starting material.
-
Reagent Recovery: Once the reaction is complete, cool the mixture to 40-50 °C. Distill the excess POCl₃ under reduced pressure. This is a critical step for minimizing the volume for the subsequent quench.
-
Quenching (Critical Safety Step): Add dichloromethane (DCM, 20 L) to the cooled residue. In a separate 100 L reactor, prepare a solution of 25% aqueous potassium carbonate (K₂CO₃). Slowly add the DCM solution to the K₂CO₃ solution, maintaining the temperature of the quench mixture below 30 °C using a cooling jacket. This step is highly exothermic and releases HCl gas. Ensure adequate ventilation and pressure relief.
-
Work-up and Isolation: Continue the addition until the pH of the aqueous layer is neutral (pH 7-8). Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 10 L).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the filtrate under reduced pressure to yield the crude product as a yellow solid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like heptane or by vacuum distillation to afford 2,4-dichloro-6-methylpyrimidine as a white to off-white solid.
-
Expected Yield: 85-92%
-
Purity (HPLC): >99%
-
Protocol 2: Kilogram-Scale Synthesis of this compound (2)
| Parameter | Value/Description | Rationale |
| Reactants | 2,4-Dichloro-6-methylpyrimidine (1): 5.0 kg (30.7 mol) | Starting material from Protocol 1. |
| N-Bromosuccinimide (NBS): 5.6 kg (31.5 mol, 1.02 eq) | Mild and safe brominating agent for scale-up.[12] | |
| Solvent | Dichloromethane (DCM) or Acetonitrile | Provides good solubility for reactants. |
| Reaction Temp. | 20-25 °C (Room Temperature) | Controlled temperature prevents side reactions. |
| Reaction Time | 4-6 hours | Monitored by HPLC for completion. |
Step-by-Step Procedure:
-
Charging the Reactor: In a 50 L glass-lined reactor under a nitrogen atmosphere, dissolve 2,4-dichloro-6-methylpyrimidine (5.0 kg) in DCM (25 L).
-
Reagent Addition: Add N-Bromosuccinimide (5.6 kg) to the solution in portions over 1-2 hours. A slight exotherm may be observed; maintain the temperature between 20-25 °C using a cooling jacket if necessary.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<0.5%).
-
Quenching: Once complete, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reactor to quench any unreacted NBS and bromine. Stir for 30 minutes.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude material is typically a solid that can be purified by recrystallization from a solvent system such as ethanol/water or heptane to yield the final product as a crystalline solid.
-
Expected Yield: 90-95%
-
Purity (HPLC): >99.5%
-
Analytical Quality Control
A robust analytical package is essential for ensuring process consistency and final product quality.
| Method | Purpose | Specification |
| HPLC | Purity assay, reaction monitoring, impurity profiling. | >99.5% area for final product. |
| GC-MS | Identification of volatile impurities and residual solvents. | Conforms to ICH guidelines. |
| ¹H NMR | Structural confirmation and identification of key intermediates and final product. | Structure confirmed, no major unidentified signals.[14] |
| Melting Point | Identity and purity check. | Consistent with reference standard. |
Safety, Handling, and Waste Management
The scale-up of this synthesis involves several hazardous materials that demand strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing HCl gas. All transfers and reactions must be conducted in a closed system under an inert atmosphere. Personnel must wear acid-resistant gloves, clothing, and full-face protection.[9]
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid inhalation of dust. Handle in a well-ventilated area.[15][16]
-
Dichloromethane (DCM): A regulated solvent with potential health risks. Use in a well-ventilated area and minimize emissions.
-
General Hazards: The chlorinated and brominated pyrimidine intermediates and final product are classified as harmful and corrosive. Avoid skin and eye contact.[16]
Engineering Controls:
-
Use of closed-system, pressure-rated reactors.
-
Scrubbers must be in place to neutralize acidic gases (HCl) generated during the POCl₃ quench.
-
All operations should be conducted in a facility with adequate ventilation and emergency response capabilities.
Waste Disposal:
-
Aqueous waste from the POCl₃ quench will be basic and contain salts. It must be neutralized before disposal.
-
Organic waste containing halogenated solvents and byproducts must be collected and disposed of via licensed hazardous waste incineration.[15]
Conclusion
The two-stage synthesis of this compound from 6-methyluracil is a robust and highly scalable process. The key to successful scale-up lies in the careful control of reaction exotherms, particularly during the POCl₃ quench, and the use of a safer brominating agent like NBS. By implementing the detailed protocols, analytical controls, and stringent safety measures outlined in this guide, researchers and drug development professionals can reliably produce this critical intermediate at a multi-kilogram scale, facilitating the advancement of new pyrimidine-based therapeutics.
References
- Request PDF. (2025). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
- Chattopadhyaya, J. et al. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC - NIH.
- Taylor & Francis Online. (n.d.). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review.
- Wiley Online Library. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
- ResearchGate. (2011). Investigation of regioselectivity on the reaction of this compound with ammonia.
- Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives.
- Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.
- PubMed Central. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
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Application Notes & Protocols: 5-Bromo-2,4-dichloro-6-methylpyrimidine in the Synthesis of Aurora Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as master regulators of mitotic progression.[1] Their overexpression and hyperactivity are frequently implicated in the pathogenesis of numerous human cancers, driving genomic instability, aneuploidy, and uncontrolled cell proliferation.[2][3] This has established them as high-value targets for the development of novel anticancer therapeutics. A significant number of potent and selective Aurora kinase inhibitors are built upon a 2,4-diaminopyrimidine scaffold, which effectively mimics the hinge-binding motif of ATP, the natural substrate for these enzymes.
5-Bromo-2,4-dichloro-6-methylpyrimidine is a highly functionalized and versatile starting material for the construction of such inhibitor libraries. Its distinct substitution pattern offers a strategic advantage for medicinal chemists: two chlorine atoms at the C2 and C4 positions that can be sequentially displaced through nucleophilic aromatic substitution (SNAr), and a bromine atom at the C5 position, which is ideal for introducing further diversity via palladium-catalyzed cross-coupling reactions. This document provides an in-depth guide to the synthetic utility of this key intermediate, including mechanistic insights, detailed experimental protocols, and a proposed pathway for the synthesis of a core Aurora kinase inhibitor scaffold.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties is paramount for safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 56745-01-8 | [4] |
| Molecular Formula | C₅H₃BrCl₂N₂ | [4] |
| Molecular Weight | 241.90 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 44-47 °C | [4] |
| Boiling Point | 219 °C | [4] |
Safety & Handling:
This compound is classified as a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[5] It may also cause an allergic skin reaction.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[6] All manipulations should be performed in a well-ventilated fume hood.[7] It is sensitive to moisture and should be stored in a tightly closed container in a dry environment.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
The Chemistry of Synthesis: A Stepwise Approach
The synthesis of 2,4-diaminopyrimidine-based Aurora kinase inhibitors from this compound hinges on the differential reactivity of the two chlorine atoms at the C2 and C4 positions.
Mechanistic Insight: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, a characteristic that is amplified by the presence of the two electronegative chlorine atoms, making the C2 and C4 positions susceptible to nucleophilic attack. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]
The regioselectivity of the first substitution is a critical consideration. For 2,4-dichloropyrimidines, substitution generally favors the C4 position.[10] In the specific case of this compound, experimental evidence confirms this preference. A study on the reaction of this compound with ammonia demonstrated the regioselective formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the primary product.[11] This selectivity is attributed to the greater electron deficiency at the C4 position, making it more electrophilic and thus more readily attacked by nucleophiles.
The presence of the methyl group at C6 and the bromine at C5 also influences this reactivity. The methyl group is weakly electron-donating, which might slightly deactivate the ring overall but does not override the inherent reactivity pattern. The bromine atom, being electron-withdrawing, further enhances the electrophilicity of the ring.
Once the first nucleophile is installed at the C4 position, the remaining chlorine at C2 can be displaced by a second, different nucleophile in a subsequent step. This sequential, controlled introduction of two different amine functionalities is the cornerstone of building the desired 2,4-diaminopyrimidine scaffold.
Diagram: Proposed Synthetic Pathway
Caption: A generalized three-step synthetic workflow.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative Aurora kinase inhibitor scaffold.
Part 1: Synthesis of 5-Bromo-2-chloro-N-(R¹)-6-methylpyrimidin-4-amine (Intermediate A)
This initial step focuses on the regioselective displacement of the C4 chlorine. The choice of the first amine (R¹-NH₂) is crucial as it will form a key part of the final inhibitor structure, often interacting with the solvent-exposed region of the kinase.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq)
-
Ethanol or Isopropanol (solvent)
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound.
-
Dissolve the starting material in a suitable volume of ethanol.
-
Add the substituted aniline to the solution, followed by the dropwise addition of DIPEA.
-
Heat the reaction mixture to reflux (approximately 80°C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate of the product may form.
-
If a precipitate is present, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure Intermediate A.
Self-Validation:
-
1H NMR: Expect to see characteristic signals for the methyl group, the aromatic protons of the R¹ group, and an NH proton.
-
LC-MS: The mass spectrum should show a molecular ion peak corresponding to the expected mass of the product. The isotopic pattern for one bromine and one chlorine atom should be observable.
Part 2: Synthesis of 5-Bromo-N²,N⁴-disubstituted-6-methylpyrimidine-2,4-diamine (Core Scaffold)
With the C4 position functionalized, the second amine (R²-NH₂) is introduced at the less reactive C2 position. This reaction typically requires more forcing conditions (higher temperature) to proceed to completion. The R² amine often forms the "hinge-binding" motif of the final inhibitor.
Materials:
-
Intermediate A (from Part 1) (1.0 eq)
-
Heterocyclic Amine (e.g., 3-aminopyrrolidine) (1.5-2.0 eq)
-
1-Pentanol or N-Methyl-2-pyrrolidone (NMP) (solvent)
Protocol:
-
In a sealed reaction vial or a flask equipped with a reflux condenser, dissolve Intermediate A in 1-pentanol.
-
Add the second amine nucleophile (R²-NH₂).
-
Heat the reaction mixture to a high temperature (typically 120-140°C).
-
Monitor the reaction progress by TLC or LC-MS. This step may require 12-24 hours for completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired 2,4-diaminopyrimidine core scaffold.
Self-Validation:
-
1H NMR: Appearance of new signals corresponding to the protons of the R² group and a second NH proton.
-
LC-MS: The mass spectrum should show a molecular ion peak corresponding to the new, higher mass of the disubstituted product. The isotopic pattern should now only reflect the presence of one bromine atom.
Part 3: Diversification via Suzuki-Miyaura Cross-Coupling
The bromine atom at the C5 position provides a handle for late-stage diversification, allowing for the introduction of various aryl or heteroaryl groups (R³). This is a powerful strategy to fine-tune the inhibitor's properties, such as potency, selectivity, and pharmacokinetic profile.
Materials:
-
5-Bromo-N²,N⁴-disubstituted-6-methylpyrimidine-2,4-diamine (from Part 2) (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (R³-B(OH)₂) (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane and Water)
Protocol:
-
To a flame-dried Schlenk flask, add the 5-bromo-pyrimidine core scaffold, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., a 4:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final inhibitor candidate.
Self-Validation:
-
1H NMR: Disappearance of the C5-H signal (if present in the starting material) and the appearance of new aromatic signals corresponding to the R³ group.
-
LC-MS: The mass spectrum will show a molecular ion peak corresponding to the final product, without the bromine isotopic pattern.
Diagram: Key Reaction Mechanism
Caption: The addition-elimination mechanism at the C4 position.
Conclusion
This compound is a strategically valuable and versatile building block for the synthesis of Aurora kinase inhibitors. Its predictable regioselectivity in sequential nucleophilic aromatic substitution reactions allows for the controlled and efficient construction of the core 2,4-diaminopyrimidine scaffold. The presence of the C5-bromo substituent further enhances its utility by enabling late-stage diversification through well-established cross-coupling methodologies. The protocols and mechanistic discussions provided herein offer a comprehensive guide for researchers and drug development professionals aiming to leverage this key intermediate in the discovery of novel kinase inhibitors.
References
- Katayama, H., & Sen, S. (2007). Roles of Aurora Kinases in Mitosis and Tumorigenesis. Molecular Cancer Research, 5(1), 1–10. [Link]
- Pandya, P. N., & Rawal, R. M. (2018). ROLE OF AURORA KINASES IN CANCER: A COMPREHENSIVE REVIEW. International Journal of Pharmaceutical Sciences and Research, 9(10), 4069-4079.
- Demir, D., & Kılıç, E. (2022). Aurora Kinases: Their Role in Cancer and Cellular Processes. Journal of Cellular and Molecular Medicine, 26(1), 1-13.
- Cheung, C. H., Coumar, M. S., Hsieh, H. P., & Chang, J. Y. (2011). The roles of Aurora-A in human cancers and future therapeutics. Journal of Experimental & Clinical Cancer Research, 30(1), 9.
- Al-Hourani, B. J., Al-Jahmani, A. A., Al-Kaabi, K. H., & Al-Masoudi, N. A. (2011). Investigation of regioselectivity on the reaction of this compound with ammonia. Journal of the Serbian Chemical Society, 76(7), 999-1006. [Link]
- Wai, J. S. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
- Sigma-Aldrich. (2024). Safety Data Sheet for this compound.
- Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. [Link]
- Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2,4-dichloropyrimidine.
- MedchemExpress. (2025). Safety Data Sheet for 5-Bromo-2-chloro-4-methoxypyrimidine.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Fancelli, D., et al. (2006). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: a new class of Aurora kinase inhibitors. Journal of Medicinal Chemistry, 49(24), 7247–7251.
- Pollard, J. R., & Mortimore, M. (2009). The development of Aurora kinase inhibitors.
- Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and future prospects. Current Opinion in Pharmacology, 23, 1-8.
- Tolba, M. S., Kamal, A. M., & El-Sawy, E. R. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- Ali, T. E. S., & El-Subbagh, H. I. (2012). Synthesis of certain pyrimidine derivatives as antimicrobial agents and anti-inflammatory agents. Molecules, 17(5), 5364-5379.
- Girdhar, A., et al. (2015). Synthesis and biological activities of some pyrimidine derivatives: A review. Journal of Chemical and Pharmaceutical Research, 7(3), 1188-1196.
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The Strategic Application of 5-Bromo-2,4-dichloro-6-methylpyrimidine in the Synthesis of Privileged Fragment Libraries
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives are integral to life itself, forming the basis of nucleobases in DNA and RNA, and they feature prominently in drugs targeting a wide array of diseases, including cancer, viral infections, and cardiovascular disorders.[1][4] In the realm of fragment-based drug discovery (FBDD), a powerful methodology for identifying lead compounds by screening low molecular weight fragments, the pyrimidine core offers a robust and versatile starting point for library synthesis.[5][6][7]
5-Bromo-2,4-dichloro-6-methylpyrimidine emerges as a particularly strategic building block for FBDD. Its trifunctional nature, presenting three distinct and orthogonally reactive sites (C2-Cl, C4-Cl, and C5-Br), allows for a systematic and controlled diversification. This enables the generation of a three-dimensional library of fragments from a single, readily available starting material, efficiently exploring the chemical space around a proven pharmacophore. This application note provides a detailed guide to the reactivity of this scaffold and presents field-proven protocols for its application in the synthesis of diverse fragment libraries.
Understanding the Scaffold: A Blueprint for Selective Functionalization
The synthetic utility of this compound lies in the differential reactivity of its three halogenated positions. This selectivity is governed by the electronic properties of the electron-deficient pyrimidine ring.
-
C4-Chloro Position: This position is the most activated towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura coupling.[8][9][10][11] The para-relationship to the ring nitrogen at position 1 allows for effective stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.[11][12]
-
C2-Chloro Position: The C2 position is the second most reactive site for SNAr reactions.[10][13] While less reactive than C4, selective substitution can be achieved, often requiring more forcing conditions or specific catalytic systems to override the inherent C4 preference.[14] It is also amenable to Buchwald-Hartwig amination.[15]
-
C5-Bromo Position: In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, following the reactivity order of I > Br > Cl.[16] This makes the C5 position the primary site for reactions like Sonogashira coupling, allowing for the introduction of alkynyl fragments while preserving the chloro substituents for subsequent modifications.[16][17]
This predictable hierarchy of reactivity allows for a sequential and regioselective diversification strategy, as illustrated below.
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Application Note: Strategic Derivatization of 5-Bromo-2,4-dichloro-6-methylpyrimidine for Biological Screening Libraries
An Application Guide for Medicinal Chemists
Abstract: This guide provides a comprehensive overview and detailed protocols for the chemical modification of 5-bromo-2,4-dichloro-6-methylpyrimidine, a highly versatile scaffold for drug discovery. We delve into the nuanced reactivity of this substrate, offering strategic insights and step-by-step methodologies for key transformations including regioselective Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The objective is to empower researchers, scientists, and drug development professionals to efficiently generate diverse libraries of novel pyrimidine derivatives for biological screening campaigns.
Introduction: The Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of countless biologically active molecules.[1][2] Its prevalence is rooted in its role as a fundamental component of nucleobases in DNA and RNA (cytosine, thymine, and uracil), making it a privileged structure for interacting with biological targets.[3] Synthetic pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]
The starting material, this compound, is an exceptionally valuable building block for library synthesis. It features three distinct halogenated positions, each with differential reactivity that can be selectively addressed through careful choice of reaction conditions. This allows for a stepwise and controlled diversification, enabling the synthesis of complex, three-dimensional molecules from a single, commercially available precursor.
Foundational Principles: Understanding Regioselective Reactivity
Success in derivatizing the this compound core hinges on understanding the inherent reactivity hierarchy of its three halogenated positions. This reactivity is governed by the electronic properties of the pyrimidine ring and the specific reaction mechanism being employed.
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, which activates the chlorine atoms towards nucleophilic attack. The C4 position is generally more reactive than the C2 position.[5][6] This selectivity arises because the negative charge in the Meisenheimer intermediate is better stabilized by resonance involving both ring nitrogens when the attack occurs at the C4 (or C6) position.[5] The C5-bromo position is significantly less reactive in SNAr reactions. A study on the reaction of this compound with ammonia confirmed that substitution occurs preferentially at the C4 position.[7]
-
Palladium-Catalyzed Cross-Coupling: For cross-coupling reactions, the reactivity order of the carbon-halogen bond towards oxidative addition to a Palladium(0) catalyst is typically C-Br > C-Cl.[8] This orthogonal reactivity is the key to the scaffold's utility. It allows for selective functionalization of the C5-bromo position via reactions like Sonogashira or Suzuki coupling, while leaving the two chloro-substituents untouched for subsequent modifications.
The following diagram illustrates this strategic hierarchy.
Caption: Reactivity hierarchy for different reaction classes.
Core Experimental Protocols
The following protocols are presented as robust starting points. Researchers should consider them as templates to be optimized for their specific substrates and desired outcomes.
Protocol 1: Regioselective C4-Amination via SNAr
This protocol leverages the higher intrinsic reactivity of the C4-chloro position for selective substitution.
-
Principle: Direct displacement of the C4-chloride by an amine nucleophile. The reaction is typically driven by heat, and a base is used to scavenge the HCl byproduct. It is a cost-effective and straightforward method for introducing amino substituents.[9]
-
Causality in Experimental Design: Ethanol is often chosen as a solvent as it is protic and can facilitate the reaction, while also being easy to remove. The reflux temperature provides the necessary activation energy for the substitution to occur at a reasonable rate. Using a slight excess of the amine ensures the complete consumption of the limiting pyrimidine reagent.
Detailed Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol (approx. 0.1 M concentration) followed by the desired primary or secondary amine (1.1 - 1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent like ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the C4-amino-5-bromo-2-chloro-6-methylpyrimidine derivative.
Expected Outcome: Yields typically range from 60-90%, depending on the nucleophilicity of the amine. The primary product will be the C4-substituted isomer, as confirmed by 2D NMR (HMBC/NOESY) experiments.[7]
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling
This protocol is ideal for introducing aryl or heteroaryl moieties, primarily at the more reactive chloro-positions under specific conditions. Microwave-assisted procedures can dramatically shorten reaction times.[10][11]
-
Principle: A palladium-catalyzed cross-coupling reaction between the chloropyrimidine and a boronic acid or ester. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[10]
-
Causality in Experimental Design: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation.[11][12] A base (e.g., K2CO3 or Na2CO3) is essential for the transmetalation step. A mixture of solvents like dioxane and water is often used to ensure solubility of both the organic and inorganic reagents. Microwave heating provides rapid and uniform heating, leading to significantly reduced reaction times and often cleaner reactions.[11]
Detailed Step-by-Step Methodology:
-
Setup: In a microwave-safe reaction vial, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.1 eq), and Pd(PPh3)4 (0.05 eq).
-
Reagent Addition: Add a 2M aqueous solution of Na2CO3 (3.0 eq) and a solvent such as 1,4-dioxane.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150 °C for 15-30 minutes. Monitor for completion by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and pass it through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography to isolate the C4-aryl-5-bromo-2-chloro-6-methylpyrimidine.
Quantitative Data Summary:
| Catalyst | Base | Solvent | Temperature | Time | Typical Yield (C4-Arylation) | Reference |
| Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 55 °C | 12 h | Good | [12] |
| Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane/H2O | 150 °C (µW) | 15 min | Good to Excellent | [10][11] |
| Pd(OAc)2/PPh3 | K2CO3 | DMF/H2O | 100 °C | 4 h | Moderate to Good | [10] |
Protocol 3: C5-Alkynylation via Sonogashira Coupling
This protocol specifically targets the C5-bromo position, leveraging the higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling.
-
Principle: The Sonogashira coupling joins the C5-position with a terminal alkyne using a dual catalyst system: a palladium complex and a copper(I) salt.[13][14][15]
-
Causality in Experimental Design: The reaction requires an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the Pd(0) catalyst. Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium center.[13] An amine base like triethylamine or diisopropylamine is used both as the base and often as the solvent, serving to neutralize the HBr byproduct and facilitate catalyst turnover.[16]
Detailed Step-by-Step Methodology:
-
Setup: To a Schlenk flask under an inert atmosphere of Argon, add Pd(PPh3)2Cl2 (0.03 eq) and Copper(I) iodide (CuI) (0.05 eq).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 eq). Stir for 10 minutes. Add the this compound (1.0 eq) followed by the terminal alkyne (1.2 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Once complete, dilute the mixture with ethyl acetate and filter through Celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH4Cl solution, followed by water and brine. Dry the organic layer over Na2SO4, concentrate, and purify by silica gel chromatography to yield the 5-alkynyl-2,4-dichloro-6-methylpyrimidine.
Strategic Library Synthesis Workflow
The true power of this scaffold is realized through the sequential application of these orthogonal reactions. A robust strategy involves targeting the C5-bromo position first, followed by the more reactive C4-chloro, and finally the C2-chloro position.
Caption: A sequential derivatization workflow.
This multi-step approach allows for the rapid generation of a three-dimensional library of compounds, where R1, R2, and R3 are varied to explore the chemical space around the pyrimidine core.
Application in Biological Screening
The synthesized library of pyrimidine derivatives is an ideal input for a biological screening cascade to identify novel hit compounds.
Caption: A typical biological screening cascade.
Compounds derived from this scaffold are frequently screened against protein kinases, proteases, and other enzyme classes implicated in diseases like cancer and inflammation.[8][17][18][19] The structural diversity generated through the described protocols is critical for discovering structure-activity relationships (SAR) and identifying potent and selective lead candidates.
Conclusion
This compound is a robust and versatile starting material for constructing diverse chemical libraries. By strategically exploiting the differential reactivity of its halogenated positions through a combination of SNAr and modern palladium-catalyzed cross-coupling reactions, medicinal chemists can efficiently access novel chemical matter. The protocols and strategies outlined in this guide provide a solid foundation for researchers to accelerate their drug discovery programs.
References
- Abdel-Rahman, A. A. H. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical Health Risks.
- Tundel, R. E., & Anderson, K. W. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters. [Link]
- Mezencev, R., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ProQuest. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]
- AskMedicals. (2024).
- Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. [Link]
- ResearchGate. (2007). One-Pot Double Suzuki Couplings of Dichloropyrimidines.
- El-Bahaie, S., et al. (1991). Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. Pharmazie. [Link]
- Kumar, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
- Al-Ostath, A. I., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
- Papakonstantinou, A. D., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
- El-Sayed, W. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]
- Foucourt, A., et al. (2014). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
- Ishwar, K., Bhat, et al. (2014). Synthesis, pharmacological and biological screening of some novel pyrimidine derivatives. Medicinal Chemistry Research. [Link]
- ResearchGate. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
- Wikipedia. (n.d.).
- Vidal, V. M. S., et al. (2019). The Buchwald-Hartwig Amination After 25 Years.
- Wang, X., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
- Asiri, A. M., et al. (2011). Investigation of regioselectivity on the reaction of this compound with ammonia. Arabian Journal of Chemistry. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal. [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
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- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 17. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromo-2,4-dichloro-6-methylpyrimidine
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 5-Bromo-2,4-dichloro-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, and their functionalization via cross-coupling is a critical synthetic strategy.[1][2] However, the presence of multiple halogen substituents on the pyrimidine ring introduces challenges in achieving high yield and selectivity. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Enhancing Yield and Selectivity
This section addresses common issues encountered during the Suzuki coupling of this compound, offering systematic solutions to improve your reaction outcomes.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the Suzuki coupling of polyhalogenated heterocycles can often be attributed to several key factors. A systematic approach to optimization is recommended.
Initial Diagnostic Workflow:
-
Confirm Reactant and Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation and oxidation.[3][4] Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester.
-
Catalyst Activity: Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture.[3] Catalyst degradation can lead to incomplete conversion. Using pre-catalysts or ensuring rigorous inert atmosphere techniques can mitigate this.
-
Solvent and Base Purity: Ensure solvents are anhydrous and properly degassed. The choice and quality of the base are also crucial for the reaction's success.[3][5]
-
-
Systematic Screening of Reaction Parameters: If reagent quality is confirmed, a methodical screen of reaction conditions is the next logical step. The interplay between the catalyst, ligand, base, and solvent is critical for optimizing the reaction.[6][7]
Detailed Optimization Strategies:
-
Catalyst and Ligand Selection: The choice of the palladium source and ligand is paramount. While Pd(PPh₃)₄ is a common starting point, more electron-rich and bulky phosphine ligands can significantly improve catalytic activity, especially for less reactive aryl chlorides.[3][6][8][9] Consider screening a panel of catalysts and ligands.
Catalyst / Ligand System Key Characteristics & Considerations Pd(PPh₃)₄ A reliable starting point, particularly for the more reactive C-Br bond.[2][6] Pd(dppf)Cl₂ Often provides good results for heteroaromatic substrates.[3] Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) These bulky, electron-rich ligands can enhance the rate of oxidative addition and reductive elimination, which can be beneficial for activating the C-Cl bonds.[10] -
Base Selection: The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle, including the formation of the active boronate species.[5][11][12] The strength and solubility of the base can dramatically affect the reaction outcome.
Base Properties and Use Cases K₂CO₃ A commonly used, effective base, often in aqueous solvent mixtures.[3][13] K₃PO₄ A stronger, non-nucleophilic base that can be advantageous in preventing side reactions.[2][14] Cs₂CO₃ A strong base that can be effective in challenging coupling reactions.[13] -
Solvent System Optimization: The solvent influences the solubility of reagents and the stability and activity of the catalyst.[15] Aprotic solvents, often in combination with water, are typically employed.[3]
Solvent System Notes 1,4-Dioxane/H₂O A versatile and commonly used solvent mixture.[2][15][16] Toluene/H₂O Another effective biphasic system.[13] THF/H₂O Can be a good alternative, though lower boiling point may limit reaction temperature.[13] DMF (anhydrous) Can be used for substrates with poor solubility in other solvents.[13] -
Temperature and Reaction Time: Insufficient thermal energy can lead to a sluggish or incomplete reaction. For heteroaryl chlorides, temperatures around 100°C are often necessary.[3] Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often with reduced reaction times.[6][15]
Question 2: I am observing significant side product formation. How can I identify and minimize these byproducts?
The formation of byproducts is a common challenge that directly impacts yield and purification efforts.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[3] It is often exacerbated by high temperatures and the presence of water.
-
Solution: Use fresh, high-purity boronic acid. Anhydrous conditions using a base like K₃PO₄ can sometimes reduce the extent of protodeboronation.[10]
-
-
Dehalogenation of the Pyrimidine: The halogen on the pyrimidine can be replaced by a hydrogen atom.
-
Solution: This can sometimes be a result of certain catalyst/ligand combinations or impurities. Screening different palladium sources and ligands may be necessary.
-
Question 3: How can I control the regioselectivity of the coupling reaction?
For this compound, there are three potential sites for coupling. The inherent reactivity of the C-X bonds generally follows the order C-Br > C-Cl.[17][18]
-
Coupling at the C5-Bromo Position: This is the most reactive site. Standard Suzuki coupling conditions will typically favor mono-arylation at this position, leaving the two chloro-substituents untouched.[17][18][19]
-
Coupling at the C4-Chloro Position: The C4 position in 2,4-dihalopyrimidines is generally more electrophilic and reactive towards oxidative addition than the C2 position.[1]
-
Coupling at the C2-Chloro Position: This is generally the least reactive site. Coupling at this position would likely require more forcing conditions after the other sites have reacted.
Achieving Selective Coupling:
-
For C5-Mono-arylation: Utilize standard conditions with a catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ or Na₂CO₃.[18] Careful control of stoichiometry (using the boronic acid as the limiting reagent) can help prevent further reaction.
-
For Di- or Tri-substitution: To achieve exhaustive coupling, an excess of the boronic acid and potentially a more active catalyst system (e.g., one employing bulky, electron-rich phosphine ligands) and higher temperatures may be required.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine, forming a Pd(II) complex.[20][21]
-
Transmetalation: The organic group from the boronic acid (in the form of a boronate anion, activated by the base) is transferred to the palladium center.[12][20]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[20][22]
Q2: Why is an inert atmosphere crucial for this reaction?
The active catalyst in the Suzuki coupling is a Pd(0) species. This form of palladium is readily oxidized by atmospheric oxygen to Pd(II), which is catalytically inactive. This catalyst deactivation will lead to low or no product formation. Therefore, maintaining an inert atmosphere by purging the reaction vessel with a gas like argon or nitrogen is essential to protect the catalyst and ensure a high yield.[3]
Q3: Can microwave irradiation be beneficial for this reaction?
Yes, microwave-assisted Suzuki couplings can be highly effective.[15] The rapid and efficient heating provided by microwave irradiation can significantly shorten reaction times (often from hours to minutes) and improve yields.[6] This can be particularly useful for couplings involving less reactive aryl chlorides.
Q4: My boronic acid is a pinacol ester (Bpin). Do I need to modify the reaction conditions?
Boronic esters are often used because they are more stable and easier to purify than the corresponding boronic acids. The reaction conditions are generally similar, but you may find that stronger bases like K₃PO₄ or CsF are more effective at promoting the transmetalation step with boronate esters.
Experimental Protocols
General Protocol for Selective C5-Arylation
This protocol provides a starting point for the selective Suzuki coupling at the C5-bromo position. Optimization may be required for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines - Benchchem
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI
- Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Organic Letters - ACS Public
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B
- A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines - Benchchem
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines
- Solvent mixture screening for Suzuki coupling of 1 with 2.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem
- Suzuki reaction - Wikipedia
- Optimizing Suzuki Coupling Reactions - CovaSyn
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH
- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).
- The Suzuki Reaction - Andrew G Myers Research Group
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit
- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem
- ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF - ResearchG
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine - ResearchG
- Struggling with Suzuki Reaction : r/Chempros - Reddit
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
Common side reactions with 5-Bromo-2,4-dichloro-6-methylpyrimidine
Welcome to the technical support center for 5-Bromo-2,4-dichloro-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your reactions with confidence.
Section 1: Troubleshooting Guide - Common Side Reactions & Issues
This section addresses the most frequently encountered problems during the use of this compound in common synthetic transformations. Each issue is presented in a question-and-answer format, providing both a diagnosis and a detailed, actionable solution.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: I am attempting a nucleophilic substitution and obtaining a mixture of isomers. How can I control the regioselectivity to favor substitution at the C4 position?
Answer: This is a classic challenge rooted in the inherent electronic properties of the pyrimidine ring. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This preference is due to the C4 position being para to one of the ring nitrogens and ortho to the other, leading to greater stabilization of the Meisenheimer intermediate. However, reaction conditions can significantly influence this selectivity.
Root Cause Analysis:
-
Insufficiently Optimized Conditions: High temperatures or prolonged reaction times can lead to the formation of the thermodynamically more stable product, which may not be the desired C4-substituted isomer, or can cause isomer scrambling.
-
Steric Hindrance: While C4 is electronically favored, a bulky nucleophile might face less steric hindrance at the C2 position, leading to a mixture of products.
-
Solvent and Base Effects: The choice of solvent and base can alter the reactivity of the nucleophile and the stability of the intermediates, thereby affecting the regiochemical outcome.
Troubleshooting Protocol: Enhancing C4 Selectivity
-
Temperature Control: Begin your reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. Low temperatures often favor the kinetically controlled product, which is typically the C4 isomer.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent the formation of disubstituted byproducts or isomerization.[1]
-
Solvent and Base Screening: Systematically screen a panel of solvents and bases. Polar aprotic solvents like DMF or DMSO often facilitate SNAr reactions. For bases, consider using non-nucleophilic organic bases like DIPEA or triethylamine, or inorganic bases like K₂CO₃.[1]
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of your nucleophile. A large excess can drive the reaction towards di-substitution.[1]
Question 2: My reaction is sluggish, and upon forcing conditions (e.g., high heat), I observe decomposition of my starting material. What is causing this, and how can I improve the yield?
Answer: this compound, while a robust building block, can be susceptible to degradation under harsh conditions, particularly in the presence of moisture.
Root Cause Analysis:
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro-substituents, forming hydroxy-pyrimidine byproducts. This is exacerbated at elevated temperatures.
-
Thermal Instability: Although generally stable, prolonged exposure to high temperatures can lead to undefined decomposition pathways.
Troubleshooting Protocol: Preventing Degradation
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Nucleophile Activation: Instead of increasing the temperature, consider increasing the nucleophilicity of your attacking species. For example, if using an alcohol, deprotonate it with a suitable base (e.g., NaH) to form the more reactive alkoxide.[1]
-
Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can be a powerful tool to reduce reaction times and often improve yields by minimizing the formation of degradation byproducts.[1]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question 3: I am performing a Suzuki-Miyaura coupling to functionalize the C5-bromo position, but I am observing significant hydrodehalogenation (replacement of bromine with hydrogen). How can I suppress this side reaction?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient and N-heterocyclic halides.[2] The primary culprit is the formation of a palladium-hydride (Pd-H) species which can reductively eliminate with the pyrimidine ring faster than the desired cross-coupling.[2]
Root Cause Analysis:
-
Source of Hydride: The Pd-H species can be generated from various sources, including the solvent (e.g., alcohols), the base, or trace water.
-
Catalyst System: The choice of palladium precursor and ligand can significantly influence the propensity for hydrodehalogenation.
-
Substrate Reactivity: The C-Br bond in this substrate is activated, making it susceptible to both the desired oxidative addition and the undesired reduction.[2]
Troubleshooting Protocol: Minimizing Hydrodehalogenation
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Catalyst | Use a pre-formed, air-stable Pd(II) precatalyst like XPhos Pd G3 or SPhos Pd G3. | These precatalysts are often more robust and can lead to cleaner reactions. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] | These ligands can promote the desired reductive elimination over the hydrodehalogenation pathway. |
| Base | Screen weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases such as K₃PO₄.[2] | Stronger bases can sometimes promote the formation of Pd-H species. |
| Solvent | Use anhydrous, degassed solvents. Aprotic solvents like 1,4-dioxane or toluene are generally preferred over alcohols. | Minimizes potential hydride sources. Degassing removes oxygen which can degrade the catalyst. |
| Water Content | While some water is often necessary for Suzuki couplings, use minimal amounts (e.g., a 10:1 or higher ratio of organic solvent to water).[3] | Water can be both a proton source and a ligand for palladium, influencing the reaction outcome. |
Experimental Workflow for Suppressing Hydrodehalogenation in Suzuki Coupling
Caption: Troubleshooting workflow for hydrodehalogenation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different halogen positions on this compound?
A1: The reactivity towards nucleophilic aromatic substitution (SNAr) is generally C4-Cl > C2-Cl. The C5-Br position is typically unreactive towards SNAr under standard conditions. For palladium-catalyzed cross-coupling reactions, the reactivity order is C5-Br > C4-Cl > C2-Cl. This differential reactivity allows for sequential, regioselective functionalization of the pyrimidine core.
Q2: I want to perform a nucleophilic substitution at the C2 position. How can I achieve this?
A2: While C4 substitution is electronically favored, achieving C2 selectivity is possible. One strategy is to first substitute the C4 position with a group that can be removed later. Alternatively, the electronic properties of the pyrimidine ring can be modulated. For instance, the introduction of an electron-donating group at the C6 position has been shown to increase the electrophilicity of the C2 position, favoring nucleophilic attack there.[4]
Q3: Is this compound stable for long-term storage?
A3: Yes, it is generally stable when stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. However, like many halogenated heterocycles, it is sensitive to moisture and can hydrolyze over time if not stored properly.
Q4: What are some common impurities that might be present in commercial batches of this compound?
A4: Depending on the synthetic route, common impurities could include starting materials like 6-methyluracil, partially halogenated intermediates, or isomers. It is always recommended to verify the purity of the starting material by techniques such as NMR or GC-MS before use, as impurities can affect reaction outcomes.
Q5: Can I perform a double Suzuki coupling to substitute both the C5-bromo and one of the chloro positions?
A5: Yes, sequential double Suzuki couplings are feasible due to the difference in reactivity between the C-Br and C-Cl bonds. The first coupling will occur selectively at the more reactive C5-bromo position under standard Suzuki conditions. A second, more forcing reaction (e.g., higher temperature, more active catalyst system) would be required to functionalize one of the chloro positions.[5][6]
Reaction Selectivity Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion in 5-Bromo-2,4-dichloro-6-methylpyrimidine Reactions
Welcome to the technical support center for reactions involving 5-Bromo-2,4-dichloro-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in their experiments. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?
Low conversion in Suzuki-Miyaura coupling with this substrate can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with reagent quality. Given the structure of this compound, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bonds at the 2- and 4-positions under standard Suzuki conditions.[1]
Common Causes and Troubleshooting Steps:
-
Catalyst System Inactivity: The choice of palladium catalyst and ligand is paramount for a successful reaction.[2]
-
Action: If using a standard catalyst like Pd(PPh₃)₄, ensure it is fresh and has been stored under an inert atmosphere. For challenging couplings, consider more robust pre-catalysts or specialized ligands that are less prone to decomposition.[3] Brief degassing of the reaction mixture can also help prevent catalyst decomposition.[4]
-
-
Ineffective Base or Solvent System: The base is crucial for the transmetalation step, and the solvent system impacts solubility and reaction kinetics.[2]
-
Suboptimal Temperature and Reaction Time: Many Suzuki couplings require heating to proceed efficiently.[2]
-
Action: If the reaction is sluggish at a lower temperature, incrementally increase it while monitoring for any decomposition of starting materials or product. Microwave irradiation can be a highly effective method for accelerating the reaction and improving yields, often with significantly shorter reaction times.[6][7]
-
-
Reagent Purity: Impurities in the starting material, boronic acid, or solvent can poison the catalyst.
-
Action: Use high-purity reagents and anhydrous, degassed solvents.
-
Experimental Protocol: General Starting Conditions for Suzuki Coupling at the C5-Position
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable starting point for C-Br couplings.[1][5] Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[1] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is widely used and effective.[1] K₃PO₄ is a stronger base that can enhance the reaction rate.[1][5] |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/Ethanol/H₂O | A mixed aqueous system is often necessary to dissolve the base and facilitate the reaction.[1][4] |
| Temperature | 80-100 °C (conventional heating) or 100-140 °C (microwave) | Optimization of temperature is crucial; higher temperatures may be needed but can also lead to side products.[6][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the palladium catalyst.[4][8] |
Q2: I am attempting a Buchwald-Hartwig amination on this compound and observing a complex mixture of products with low yield of the desired amine. How can I improve the regioselectivity and conversion?
The presence of three halogen atoms on the pyrimidine ring presents a challenge for regioselectivity in Buchwald-Hartwig amination. Generally, the reactivity of aryl halides in this reaction follows the order I > Br > OTf > Cl.[9] Therefore, the C-Br bond at the 5-position is the most likely to react first. However, the chloro groups at the C2 and C4 positions are also susceptible to substitution, especially under forcing conditions.
Key Considerations for Improving Regioselectivity and Yield:
-
Catalyst and Ligand Selection: The choice of ligand is critical for controlling reactivity and preventing side reactions.
-
Action: For primary amines, ligands like BrettPhos can be effective. For secondary amines, RuPhos is a common choice.[9] The use of sterically hindered ligands can often improve selectivity. The development of Buchwald-Hartwig amination has led to several generations of catalyst systems, each with improved scope and milder reaction conditions.[10]
-
-
Reaction Temperature: Temperature control is a key factor in managing regioselectivity.
-
Action: Start with a lower reaction temperature to favor substitution at the more reactive C-Br bond. If conversion is low, gradually increase the temperature. A subsequent, higher-temperature reaction may be necessary to target the C-Cl positions if desired.[11]
-
-
Base Selection: The choice of base can influence the reaction outcome.
-
Action: Strong, non-nucleophilic bases like LiHMDS or NaOtBu are commonly used. For substrates with base-sensitive functional groups, weaker bases like K₂CO₃ can be employed, though this may require higher temperatures.[9]
-
-
Stoichiometry: The ratio of reactants can impact the formation of bis-aminated products.
-
Action: If double amination is an issue, consider using a slight excess of the pyrimidine starting material relative to the amine.
-
Troubleshooting Flowchart for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Q3: My nucleophilic aromatic substitution (SNAr) reaction is not proceeding. What factors should I investigate?
For an SNAr reaction to occur, the pyrimidine ring must be sufficiently activated by electron-withdrawing groups, and a suitable nucleophile and leaving group must be present. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which facilitates SNAr.
Factors Influencing SNAr Reactions and Troubleshooting Tips:
-
Leaving Group Ability: In SNAr, the typical reactivity order for halogens is F > Cl > Br > I.[12] This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen making the attached carbon more electrophilic.[12] With this compound, the chloro groups are better leaving groups than the bromo group in an SNAr context.
-
Regioselectivity: For 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position.[12][13] This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom. A study on the reaction of this compound with ammonia confirmed that the main product is 5-bromo-2-chloro-6-methylpyrimidin-4-amine, resulting from substitution at the C4 position.[14]
-
Nucleophile Strength: The reaction may be failing due to a weak nucleophile.
-
Action: If using a neutral nucleophile like an alcohol or thiol, deprotonating it with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic alkoxide or thiolate can significantly increase the reaction rate.[12]
-
-
Solvent and Temperature: The choice of solvent is critical for SNAr reactions.
Reaction Pathway for SNAr at C4
Caption: Simplified SNAr pathway at the C4 position.
Q4: How can I effectively monitor the progress of my reaction to diagnose low conversion early?
Effective reaction monitoring is crucial for troubleshooting. The choice of analytical technique depends on the properties of your starting materials and products.[15]
-
Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method for qualitatively monitoring the disappearance of starting materials and the appearance of products. It is particularly useful when there is a significant polarity difference between the reactants and products.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on reaction progress, allowing you to determine conversion rates and purity. It is highly reproducible and can be coupled with various detectors for enhanced specificity.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the detection power of mass spectrometry, allowing for the confirmation of product identity and the detection of side products, even at low concentrations.[17][18]
General Workflow for Reaction Monitoring
-
Prepare a standard: Dissolve a known amount of your starting material in a suitable solvent.
-
Take a reaction aliquot: At regular intervals, take a small sample from the reaction mixture.
-
Quench and dilute: Quench the reaction in the aliquot (if necessary) and dilute it to an appropriate concentration.
-
Analyze: Analyze the starting material standard and the reaction aliquots by TLC, HPLC, or LC-MS.
-
Interpret the data: Compare the disappearance of the starting material peak/spot with the appearance of the product peak/spot to determine the reaction progress.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
- BenchChem. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. BenchChem.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- MacMillan, D. W. C., et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Colobert, F., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega.
- BenchChem. (2025). Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. BenchChem.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC - NIH.
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
- BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Methods for Pyrimidine-Based Compounds. BenchChem.
- Process for the preparation of chloropyrimidines. (n.d.).
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.
- The investigations of the methods for the reduction of chloroyrimidines. (n.d.).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.).
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020).
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH.
- Process for preparing 4,6-dichloro-pyrimidine. (n.d.).
- Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). PMC - NIH.
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring. BenchChem.
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (n.d.). PMC - NIH.
- Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution
- Buchwald–Hartwig amin
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Buchwald-Hartwig Amin
- Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Mass spectrometry for analysis of purine and pyrimidine compounds. (n.d.).
- Investigation of regioselectivity on the reaction of this compound with ammonia. (2011).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. BenchChem.
- Optimization of the Suzuki-Miyaura Cross-coupling. (2015).
- BenchChem. (n.d.). Troubleshooting low conversion in 3-bromo-7-chloro-1-benzothiophene reactions. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in the Suzuki Coupling of 5-Bromo-2,4-dichloro-6-methylpyrimidine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Bromo-2,4-dichloro-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The highly functionalized and electron-deficient nature of this pyrimidine substrate presents unique challenges, with catalyst poisoning being a primary cause of low yields and reaction failure. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most probable causes of catalyst deactivation?
A1: Low or no conversion in this specific Suzuki coupling is frequently linked to catalyst poisoning or deactivation. The primary culprits are twofold: substrate-induced inhibition and impurity-driven poisoning.
-
Substrate-Induced Catalyst Inhibition: The pyrimidine core of your substrate contains two nitrogen atoms which can act as Lewis bases. These nitrogen atoms can coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[1] This "heterocycle poisoning" is a well-documented deactivation pathway in cross-coupling reactions involving nitrogen-containing heterocycles.[1]
-
Impurity-Driven Catalyst Poisoning: Trace impurities in your starting materials or solvents can act as potent catalyst poisons.
-
Sulfur Compounds: Elemental sulfur or sulfur-containing compounds are notorious for poisoning palladium catalysts.[2] These can be introduced as byproducts from the synthesis of the this compound or as contaminants in solvents. Sulfur binds strongly to the palladium surface, blocking active sites.[2]
-
Other Nucleophilic Impurities: Other nucleophilic species, if present, can also coordinate to the palladium center and inhibit its catalytic activity.
-
-
Formation of Palladium Black: The appearance of a black precipitate (palladium black) is a visual indicator of catalyst decomposition and aggregation.[3] This can be caused by an unstable ligand, the presence of oxygen, or high reaction temperatures.
Q2: How can I diagnose the specific cause of catalyst poisoning in my reaction?
A2: A systematic approach is crucial for diagnosing the root cause of catalyst poisoning.
-
Visual Observation: The formation of palladium black during the reaction is a strong indicator of catalyst aggregation and decomposition.[3]
-
Reagent Purity Check:
-
Run a control reaction using highly purified starting materials and freshly distilled, degassed solvents. If this reaction proceeds with a significantly higher yield, it strongly suggests that impurities in your routine reagents are the source of the problem.
-
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect volatile organic impurities in your starting materials and solvents.[4]
-
For suspected sulfur contamination, specialized analytical methods like High-Performance Liquid Chromatography/Chemical Reaction Interface Mass Spectrometry (HPLC/CRIMS) can detect trace levels of sulfur-containing impurities.[5] Alternatively, the Sodium Fusion/Lassaigne's test can be a qualitative indicator for the presence of sulfur.[6]
-
-
Reaction Profile Analysis: Monitor the reaction progress over time using techniques like TLC, LC-MS, or GC. A reaction that starts but then stalls may indicate product inhibition or the gradual consumption of an activating species. A reaction that never initiates suggests a fundamental issue with the catalyst, reagents, or conditions.
Q3: What are the best strategies to mitigate catalyst poisoning when working with this compound?
A3: Mitigating catalyst poisoning requires a multi-faceted approach focusing on reagent purity, careful selection of the catalytic system, and optimization of reaction conditions.
-
Stringent Reagent Purification:
-
Starting Material: If you suspect impurities in your this compound, consider recrystallization or column chromatography to purify it.
-
Solvents: Use anhydrous, degassed solvents. Sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use is highly recommended.[7]
-
Gases: Ensure a strictly inert atmosphere throughout the reaction by using high-purity argon or nitrogen.[7]
-
-
Rational Catalyst and Ligand Selection:
-
Bulky, Electron-Rich Ligands: To counteract the inhibitory effect of the pyrimidine nitrogens, employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the desired catalytic cycle over off-cycle coordination with the substrate.[8] Buchwald-type biarylphosphine ligands such as SPhos and XPhos are often effective for challenging heteroaryl couplings.[4][8]
-
Pre-catalysts: The use of modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can ensure the efficient generation of the active Pd(0) species and may offer improved stability.[9]
-
-
Optimized Reaction Conditions:
-
Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base like K₃PO₄ is often a good choice.[10] It is crucial to use a finely powdered, anhydrous base to ensure reproducibility.
-
Solvent System: A mixture of an aprotic organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is commonly used.[10] The water helps to dissolve the inorganic base and can facilitate the transmetalation step.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize catalyst decomposition.
-
Troubleshooting Guides
Problem: Low or No Product Yield
This is the most common issue and can be dissected using the following workflow.
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ck12.org [ck12.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Catalyst Removal in 5-Bromo-2,4-dichloro-6-methylpyrimidine Reactions
Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing residual palladium catalysts from reactions involving 5-Bromo-2,4-dichloro-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig, to synthesize complex molecules from this versatile building block.
The presence of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity and the stringent limits imposed by regulatory bodies.[1][2][3] Moreover, residual palladium can negatively impact downstream synthetic steps and interfere with biological assays, compromising the integrity of your research.[4][5][6] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you effectively and efficiently remove palladium from your reaction mixtures, ensuring the purity and safety of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it particularly challenging to remove palladium from reactions involving nitrogen-containing heterocycles like pyrimidines?
A1: Nitrogen-containing heterocycles, such as the pyrimidine core of this compound, can act as ligands for palladium. This coordination can lead to the formation of stable palladium-product complexes that are difficult to break apart, making the removal of the metal more challenging compared to reactions with less coordinating products. This often necessitates the use of specialized scavengers with a high affinity for palladium.
Q2: What are the primary methods for palladium catalyst removal?
A2: The most common and effective methods for palladium removal can be broadly categorized as:
-
Adsorption: Utilizing materials like activated carbon or Celite® to physically adsorb the palladium species.[7][8][9][10]
-
Scavenging: Employing functionalized materials (scavengers) that selectively bind to palladium. These are often silica-based or polymer-based.[11][12][13][14]
-
Chromatography: Separating the desired product from the palladium catalyst and other impurities using column chromatography.[7][15]
-
Crystallization: Purifying the product through crystallization, which can sometimes leave the palladium impurities behind in the mother liquor. However, in some cases, crystallization can concentrate the metal within the crystal structure.[1]
Q3: What are "metal scavengers" and how do they function?
A3: Metal scavengers are materials, typically silica gel or polymers, that are functionalized with ligands that have a high affinity for specific metals.[11][13] For palladium, common functional groups include thiols, thioureas, and amines.[12][16] When a scavenger is added to the reaction mixture, these functional groups chelate the palladium, forming a solid-supported metal complex that can be easily removed by filtration.[13][14]
Q4: How do I determine the appropriate amount of scavenger to use?
A4: The amount of scavenger required depends on the concentration of residual palladium in your reaction mixture. It is typically recommended to use a molar excess of the scavenger's functional group relative to the initial amount of palladium catalyst used in the reaction. A good starting point is often 3-10 equivalents of the scavenger. However, the optimal amount should be determined empirically for your specific reaction conditions.
Q5: Can I reuse palladium scavengers?
A5: While some specialized palladium scavenging systems are designed for catalyst recovery and reuse, most commercially available scavengers for purification are intended for single use.[17][18] The primary goal is to remove the palladium to meet purity specifications, and attempting to reuse the scavenger could lead to incomplete removal or contamination of subsequent batches.
Troubleshooting Guide
This section addresses common issues encountered during the palladium removal process and provides actionable solutions.
| Issue | Potential Cause & Explanation | Recommended Solution(s) |
| Low product yield after purification. | Product Adsorption: Your product, particularly if it is polar, may be adsorbing to the purification medium (e.g., activated carbon, silica scavenger).[10] | - Reduce the amount of adsorbent/scavenger: Use the minimum amount necessary for effective palladium removal. - Thoroughly wash the filter cake: After filtration, wash the adsorbent/scavenger with a generous amount of a suitable solvent to recover any adsorbed product. - Consider an alternative method: If product loss remains high, explore other purification techniques such as crystallization or a different type of scavenger. |
| Residual palladium levels are still above the acceptable limit after treatment. | Inefficient Scavenging: The chosen scavenger may not be optimal for the specific palladium species present in your reaction mixture (e.g., Pd(0) vs. Pd(II)).[14] The contact time or temperature may also be insufficient. | - Optimize scavenger selection: Screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine-based).[16] - Increase contact time and/or temperature: Allow the scavenger to stir with the reaction mixture for a longer period (e.g., overnight) or gently heat the mixture if your product is thermally stable. - Use a combination of methods: A multi-step approach, such as filtration through Celite® followed by treatment with a scavenger, can be more effective.[3][19] |
| Fine black particles (palladium black) are visible in the product after filtration. | Inadequate Filtration: Fine particles of palladium black can pass through standard filter paper. | - Use a Celite® pad: Prepare a 1-2 cm pad of Celite® over a sintered glass funnel or filter paper to effectively trap these fine particles.[7][15] - Consider polish filtration: For large-scale operations, carbon-impregnated depth filters can be very effective.[20] |
| The product degrades during the palladium removal process. | Harsh Conditions: The conditions used for palladium removal (e.g., acidic or basic scavengers, high temperatures) may be too harsh for your sensitive pyrimidine derivative. | - Screen for milder conditions: Test different scavengers and conditions on a small scale to identify the most effective yet gentle method. - Maintain neutral pH: If using aqueous washes, ensure the pH is neutral to avoid acid- or base-catalyzed degradation of your product. |
Decision-Making Workflow for Palladium Removal
The following diagram provides a logical workflow to guide you in selecting the most appropriate palladium removal strategy for your specific needs.
Caption: A decision-making workflow for selecting a palladium removal method.
Experimental Protocols
Here are detailed, step-by-step protocols for common and effective palladium removal techniques.
Protocol 1: Removal of Heterogeneous Palladium Catalysts (e.g., Pd/C) by Filtration through Celite®
Rationale: This is the most straightforward method for removing solid-supported catalysts. Celite®, a diatomaceous earth, forms a fine filter bed that can trap even very small catalyst particles.
Procedure:
-
Reaction Cooldown: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.
-
Celite® Pad Preparation: Prepare a Celite® pad by packing a 1-2 cm layer of Celite® over a sintered glass funnel or a piece of filter paper in a Büchner funnel. Wet the pad with the solvent used for dilution.
-
Filtration: Carefully pour the diluted reaction mixture onto the Celite® pad.
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure the complete recovery of your product.
-
Concentration: Combine the filtrate and the washings, and then concentrate the solution under reduced pressure to obtain your crude product, which can be further purified if necessary.
Protocol 2: Palladium Removal Using Silica-Based Scavengers
Rationale: Silica-based scavengers with functional groups like thiols have a high affinity for palladium and can effectively remove it from the solution.[12][13][14] This method is highly selective and often results in minimal product loss.
Procedure:
-
Scavenger Selection: Choose a thiol-based silica scavenger that is compatible with your solvent system.
-
Addition of Scavenger: After the reaction is complete, add the scavenger to the reaction mixture. The optimal amount is typically 3-10 equivalents relative to the initial amount of palladium, but this should be optimized for your specific reaction.
-
Stirring: Stir the mixture at room temperature or with gentle heating (if your product is thermally stable) for 2 to 24 hours. The ideal duration should be determined experimentally.
-
Filtration: Remove the scavenger by filtration, washing it thoroughly with the reaction solvent to recover your product.
-
Concentration: Concentrate the filtrate to obtain your product with a reduced palladium content.
Protocol 3: Palladium Removal Using Activated Carbon
Rationale: Activated carbon has a high surface area and can adsorb a wide range of impurities, including residual palladium.[8][9][10] It is a cost-effective method, but it can sometimes lead to product loss due to non-specific adsorption.[10]
Procedure:
-
Addition of Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature for 2-12 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the combined filtrate.
Safety Note: Activated carbon, especially when containing residual palladium and adsorbed solvents, can be pyrophoric. Handle with care and avoid allowing the filtered cake to dry completely in the open air.
Quantifying Residual Palladium
It is crucial to quantify the level of residual palladium in your final product to ensure it meets regulatory requirements and to validate the effectiveness of your purification method. The most common and accurate technique for this is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[21][22] While this requires specialized instrumentation, it is the gold standard for trace metal analysis in the pharmaceutical industry.[22] Rapid screening methods using fluorescent probes are also available for in-process monitoring.[21]
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review.
- Wilson, J. R. H., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(4), 749–757. [Link]
- How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate.
- Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.
- Smith, D. K., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science, 9(46), 8619–8628. [Link]
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). ResearchGate.
- Metal Scavengers. (n.d.). Velocity Scientific Solutions.
- Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd.
- Smith, D. K., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science, 9(46), 8619–8628. [Link]
- Leas, D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1777–1801. [Link]
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
- Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
- Your trick to remove residual palladium. (2025, September 19). Reddit.
- Leas, D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1777–1801. [Link]
- Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 436–442. [Link]
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023, December 1). PubMed.
- Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1482–1488. [Link]
- Pd on carbon (activated carbon impregnated with Pd). (2022, July 25). Environmental Genome.
- Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 436–442. [Link]
- The effect of residual palladium on the performance of organic electrochemical transistors. (2022, December 27). PMC - NIH.
- Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific.
- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. (n.d.). ResearchGate.
- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. (2018, October 16). KAUST Repository.
- How to remove palladium catalyst from reaction mixture? (2017, December 30). ResearchGate.
- Recent Progress in Palladium Catalysed Sustainable Synthesis of Heterocycles. (n.d.). ResearchGate.
- Method of removing palladium. (2005, November 17). Google Patents.
- Progress and challenges in heterocyclic polymers for the removal of heavy metals from wastewater: a review. (2024, November 27). OAE Publishing Inc.
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- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 18. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Nucleophilic Substitution on 5-Bromo-2,4-dichloro-6-methylpyrimidine
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 5-Bromo-2,4-dichloro-6-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile building block. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to enhance your synthetic success.
Section 1: Foundational Concepts & Reactivity
The this compound core is a highly electron-deficient heteroaromatic system, making it an excellent substrate for SNAr reactions.[1] The two chlorine atoms serve as leaving groups, and their positions (C2 and C4) are activated by the electron-withdrawing effects of the ring nitrogens.
Understanding Regioselectivity
A primary challenge in working with this substrate is controlling which chlorine atom is displaced. The C2 and C4 positions exhibit different reactivities, which can be influenced by several factors:
-
Electronic Effects: For many dichloropyrimidines, nucleophilic attack is favored at the C4 position.[1][2][3] This is because the anionic intermediate (the Meisenheimer complex) formed during C4 attack is better stabilized through resonance.[3]
-
Substituent Effects: The methyl group at C6 is electron-donating, which can alter the typical reactivity. Electron-donating groups at the C6 position can sometimes favor substitution at the C2 position.[2] The bromine at C5, being an electron-withdrawing group, further influences the electronic landscape of the ring.
-
Steric Hindrance: The methyl group at C6 can sterically hinder the approach of a nucleophile to the C4 position, potentially favoring attack at the less hindered C2 position, especially with bulky nucleophiles.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific issues you may encounter during your experiments in a direct question-and-answer format.
FAQ 1: General Reaction Setup
Question: What are the best general starting conditions (solvent, base) for a reaction with an amine nucleophile?
Answer: A robust starting point for amine nucleophiles involves using a polar aprotic solvent and a non-nucleophilic organic base.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred.[4] They are effective at solvating the nucleophile and facilitating the SNAr mechanism. Ethers like Tetrahydrofuran (THF) can also be used.[5]
-
Base: A non-nucleophilic organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is crucial.[4] When a neutral amine attacks the pyrimidine ring, a proton is released, forming an acid (e.g., HCl). The base acts as a scavenger for this acid, preventing the protonation of your amine nucleophile, which would render it inactive.[4]
Table 1: Recommended Starting Conditions for Amine Nucleophiles
| Component | Recommendation | Rationale |
| Solvent | DMF, DMSO, NMP, THF | Polar aprotic solvents effectively solvate the reaction components. |
| Base | DIPEA or TEA (1.5–2.0 eq.) | Scavenges acid byproduct without competing as a nucleophile. |
| Temperature | Room Temp to 80 °C | Start at room temperature and gently heat if the reaction is sluggish. |
| Nucleophile | 1.0–1.2 eq. | A slight excess can help drive the reaction to completion. |
FAQ 2: Regioselectivity Challenges
Question: My reaction is producing a mixture of C2 and C4 substituted isomers. How can I improve selectivity for the C4 position?
Answer: Achieving C4 selectivity is a common goal and can be influenced by temperature and the nature of the nucleophile.
-
Lower the Temperature: SNAr reactions are often kinetically controlled. The C4 position is generally the more reactive site.[2][3] Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can favor the kinetically preferred C4 product and minimize the formation of the thermodynamically favored C2 isomer.
-
Nucleophile Choice: Less hindered primary amines are more likely to attack the C4 position. If you are using a bulky secondary amine, steric hindrance from the C6-methyl group may be directing the substitution to the C2 position.
-
Solvent Effects: The choice of solvent can sometimes influence regioselectivity, although this is often substrate-dependent.[6] Experimenting with a less polar solvent like THF or Toluene might alter the product ratio.
FAQ 3: Low or No Yield
Question: My reaction is not proceeding, or the yield is very low. What are the common causes and how can I fix it?
Answer: Low yield is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Weak Nucleophile: If you are using an alcohol or thiol, it may not be nucleophilic enough to attack the ring. You must first deprotonate it with a strong base like Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or Cesium Carbonate (Cs₂CO₃) to generate the more potent alkoxide or thiolate nucleophile.[4]
-
Insufficient Temperature: Many SNAr reactions require heat to proceed at a reasonable rate.[4] If the reaction is sluggish at room temperature, gradually increase the heat and monitor the progress by TLC or LC-MS. Microwave irradiation can also be a highly effective method for accelerating the reaction.[4]
-
Poor Leaving Group (Less Common for this Substrate): While chlorine is a good leaving group in SNAr, the general reactivity order is F > Cl > Br > I.[4] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.[4][7]
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Water can hydrolyze the starting material or quench strong bases.
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and solve low-yield issues.
Caption: A step-by-step decision tree for troubleshooting low-yield SNAr reactions.
FAQ 4: Di-substitution and Side Reactions
Question: I am getting significant amounts of the di-substituted product. How can I favor mono-substitution?
Answer: Formation of the di-substituted product occurs when the mono-substituted product is reactive enough to undergo a second substitution. To control this:
-
Control Stoichiometry: Use exactly 1.0 equivalent of your nucleophile. Adding an excess will inevitably lead to di-substitution.
-
Lower the Temperature: The second substitution is typically slower than the first. Running the reaction at a lower temperature can provide a window where the mono-substituted product forms cleanly before the second substitution begins.
-
Slow Addition: Add the nucleophile slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the nucleophile low, disfavoring the second reaction.
Section 3: Experimental Protocols
This section provides a general, detailed protocol for a typical SNAr reaction on this compound with an amine nucleophile.
Protocol: Mono-substitution with a Primary Amine
Objective: To synthesize 5-Bromo-4-(alkylamino)-2-chloro-6-methylpyrimidine.
Materials:
-
This compound (1.0 eq.)
-
Primary Amine Nucleophile (1.05 eq.)
-
Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Base Addition: Using a syringe, add anhydrous DMF to dissolve the starting material, followed by the addition of DIPEA (1.5 eq.).
-
Cooling (Optional but Recommended): Cool the reaction mixture to 0 °C using an ice bath. This helps control the initial exotherm and improve selectivity.
-
Nucleophile Addition: Add the primary amine nucleophile (1.05 eq.) dropwise to the stirred solution over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, quench the mixture by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Base and Solvent Selection Guide
The following diagram provides a logical decision path for selecting the appropriate base and solvent based on the nucleophile type.
Caption: A decision guide for choosing the appropriate base and solvent.
Section 4: References
-
QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]
-
SRN1 mechanism in heteroaromatic nucleophilic substitution. Reactions involving halogenated pyrimidines, pyridazines, and pyrazines. The Journal of Organic Chemistry. Available at: [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. pubs.acs.org. Available at: [Link]
-
Nucleophilic Aromatic Substitution by Addition–Elimination (SNAr). mustansiriyah.uobabylon.edu.iq. Available at: [Link]
-
Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
SNAr Reaction in Other Common Molecular Solvents. organic-chemistry.org. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. uniatlantico.edu.co. Available at: [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health. Available at: [Link]
-
nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. koreascience.or.kr. Available at: [Link]
-
Inhibition of DNA polymerase reactions by pyrimidine nucleotide analogues lacking the 2-keto group. Nucleic Acids Research. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Identifying byproducts in the synthesis of 5-Bromo-2,4-dichloro-6-methylpyrimidine by GC-MS
Welcome to the technical support guide for the synthesis and analysis of 5-Bromo-2,4-dichloro-6-methylpyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). We understand that achieving high purity is critical, as this compound is a vital building block in the synthesis of advanced pharmaceuticals, including oncology drugs like Palbociclib and Ribociclib.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your synthesis and analysis effectively.
The Synthetic Landscape: Pathways and Pitfalls
The most common synthetic route to this compound begins with a commercially available starting material like 6-methyluracil. The synthesis typically involves two key transformations: an electrophilic bromination at the C5 position, followed by a chlorination/dehydroxylation reaction using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to replace the hydroxyl groups at the C2 and C4 positions.[2][3]
Each of these steps, including the final workup, is a potential source of impurities. Understanding the reaction mechanism allows us to predict the likely byproducts that may appear in your GC-MS analysis. The following workflow illustrates these critical points.
Caption: Synthetic route and potential byproduct formation points.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the GC-MS analysis of your crude or purified reaction mixture.
Q1: I see several unexpected peaks in my GC chromatogram. Where do I start my investigation?
A: The first step is to systematically evaluate the mass spectrum of each unexpected peak. Do not rely solely on library matches, which can be misleading for specialized intermediates. Instead, focus on two key pieces of information: the molecular ion (M+) and the isotopic pattern. Halogenated compounds have highly characteristic isotopic signatures due to the natural abundance of isotopes for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). This pattern is your most powerful diagnostic tool.
Q2: My mass spectrum shows a distinct isotopic cluster for one bromine and two chlorine atoms, but the peak elutes earlier than my product. What could it be?
A: An earlier elution time for a compound with the same halogen count suggests a more volatile, lower molecular weight species. This could potentially be an isomer, but it is more likely a related compound formed from a different starting material. For instance, if the synthesis was intended to use a 6-methylpyrimidine precursor but was contaminated with a non-methylated pyrimidine, you could form 5-Bromo-2,4-dichloropyrimidine. Always verify the purity of your starting materials.
Q3: I have a peak with a molecular weight of 162/164/166 g/mol and an isotopic pattern indicating two chlorine atoms. What is this?
A: This is very likely 2,4-dichloro-6-methylpyrimidine (MW: 163.01 g/mol ).[3] Its presence strongly suggests incomplete bromination of the starting 6-methyluracil before the chlorination step. If the initial bromination does not go to completion, the unreacted 6-methyluracil will be carried through and subsequently chlorinated, yielding this byproduct.
-
Causality: Insufficient bromine, short reaction time, or suboptimal temperature during the bromination step.
-
Validation: The mass spectrum will show a molecular ion cluster at m/z 162 (M+), 164 (M+2), and 166 (M+4) in an approximate ratio of 9:6:1, characteristic of two chlorine atoms.
Q4: My MS report indicates a peak with a mass of 223/225/227 g/mol . The isotopic pattern suggests one bromine and one chlorine atom. What am I seeing?
A: This signal corresponds to a mono-chloro, mono-hydroxy byproduct, such as 5-Bromo-4-chloro-6-methyl-pyrimidin-2(1H)-one or its isomer 5-Bromo-2-chloro-6-methyl-pyrimidin-4(3H)-one . These arise from two primary sources:
-
Incomplete Chlorination: The reaction with POCl₃ or PCl₅ may not have proceeded to completion, leaving one of the hydroxyl groups intact.
-
Hydrolysis: this compound is highly susceptible to hydrolysis. Exposure to water or moisture during the aqueous workup or even on the GC column can convert one of the reactive chloro groups back to a hydroxyl group. The C4-Cl bond is generally more reactive to nucleophilic substitution than the C2-Cl bond.[4]
-
Causality: Insufficient chlorinating agent, reaction conditions not being vigorous enough, or excessive moisture during workup.
-
Validation: The mass spectrum will show a molecular ion (M+) cluster around m/z 222 and 224 (due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes). The relative abundances will be complex, but the span of the cluster will confirm the presence of one of each halogen.
Q5: How can I use isotopic patterns to quickly identify the number of halogens in an unknown peak?
A: The "M+2" peak is your key indicator.
-
One Chlorine: A significant M+2 peak about one-third the height of the M+ peak.
-
One Bromine: An M+2 peak that is nearly the same height as the M+ peak.
-
Two Chlorines: An M+2 peak about two-thirds the height of M+, and an M+4 peak about one-ninth the height.
-
One Bromine, One Chlorine: A very large M+2 peak (larger than M+) and a significant M+4 peak.
-
One Bromine, Two Chlorines (Your Product): A complex cluster with major peaks at M, M+2, M+4, and M+6. The M+2 and M+4 peaks will be very intense.
This qualitative analysis is often sufficient to deduce the elemental composition of the byproduct before any further investigation.
Summary of Potential Byproducts
The following table summarizes the key identification markers for common byproducts in the synthesis of this compound.
| Compound Name | Potential Origin | Molecular Weight ( g/mol ) | Key GC-MS Characteristics (m/z) |
| This compound (Product) | Target Compound | 241.90 | M+ cluster: 240, 242, 244, 246 . Isotopic pattern confirms 1 Br, 2 Cl. |
| 2,4-Dichloro-6-methylpyrimidine | Incomplete Bromination | 163.01 | M+ cluster: 162, 164, 166 . Isotopic pattern confirms 2 Cl. Elutes earlier than the product. |
| 5-Bromo-4-chloro-6-methyl-pyrimidin-2(1H)-one | Incomplete Chlorination / Hydrolysis | 222.45 | M+ cluster: 221, 223, 225 . Isotopic pattern confirms 1 Br, 1 Cl. |
| 5-Bromo-2-chloro-6-methyl-pyrimidin-4(3H)-one | Incomplete Chlorination / Hydrolysis | 222.45 | M+ cluster: 221, 223, 225 . Isotopic pattern confirms 1 Br, 1 Cl. May have a different retention time than its isomer. |
| 5-Bromo-6-methyluracil | Unreacted Intermediate | 205.02 | M+ cluster: 204, 206 . Isotopic pattern confirms 1 Br. Likely less volatile and may elute late or not at all without derivatization. |
| 6-Methyluracil | Unreacted Starting Material | 126.11 | M+ at 126 . No halogen isotopic pattern. |
Experimental Protocol: GC-MS Analysis
This protocol provides a validated starting point for the analysis of your reaction mixture. Instrument conditions should be optimized for your specific system.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the crude reaction mixture or purified solid into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent such as Ethyl Acetate or Dichloromethane. c. Vortex the solution until fully dissolved. d. Transfer an aliquot of the solution into a 2 mL GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable platform for routine analysis. |
| MS System | Agilent 5977A MSD or equivalent | Provides sensitive detection and clear mass spectra. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of analytes. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading and ensures sharp peaks for major components. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the analytes without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | - Initial Temp: 80 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min at 280 °C | This program provides good separation between the starting materials, byproducts, and the final product. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that provides reproducible fragmentation patterns. |
| Scan Range | 40 - 500 m/z | Covers the molecular weights of all expected compounds and their key fragments. |
This protocol is designed to be a self-validating system. The inclusion of holds and a steady ramp rate ensures reproducible retention times, while the standard EI energy ensures that the fragmentation patterns can be compared across different runs and to literature data.[5]
References
- Al-Hiari, Y. M., et al. (2012). Investigation of regioselectivity on the reaction of this compound with ammonia. Arabian Journal of Chemistry.
- Gopalakrishnan, S., et al. (2015). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research.
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Synthesis Pathways: 5-Bromo-2,4-dichloropyrimidine as a Key Pharmaceutical Intermediate.
- ResearchGate. (n.d.). Qualitative GC–MS analysis for pyrimidines and triazines.
- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367.
- PubChem. (n.d.). Pyrimidine, 5-bromo-4,6-dichloro-.
- MDPI. (2023). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential.
- PubMed Central. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
- PubMed. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
- Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential | MDPI [mdpi.com]
Technical Support Center: Purification of 5-Bromo-2,4-dichloro-6-methylpyrimidine Derivatives
Welcome to the technical support center for the purification of 5-Bromo-2,4-dichloro-6-methylpyrimidine and its derivatives. These halogenated pyrimidines are pivotal building blocks in medicinal chemistry and materials science. However, their purification can present unique challenges due to their reactivity and the presence of closely related impurities. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high purity for your compounds.
Purification Workflow Overview
A successful purification strategy for this compound derivatives often involves a multi-step approach, starting from the initial work-up to the final polishing of the compound. The following diagram illustrates a typical workflow.
Caption: A general workflow for the purification of this compound derivatives.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Issue 1: My column chromatography shows poor separation of the desired product from an impurity.
-
Question: I'm running a flash column on silica gel, but my desired this compound derivative is co-eluting with an impurity. How can I improve the separation?
-
Answer: Poor separation on silica gel is a common issue, often stemming from an inappropriate solvent system or interactions between the compound and the stationary phase.[1] Here’s a systematic approach to troubleshoot this:
-
Optimize the Solvent System with TLC: Thin-layer chromatography (TLC) is your best tool for quickly screening different solvent systems.[1]
-
Adjust Polarity: If your compound and the impurity have very high Rf values (running too fast), decrease the polarity of your eluent. Conversely, if they have low Rf values, increase the polarity. Aim for an Rf of 0.2-0.4 for your desired compound to achieve good separation.
-
Try Different Solvent Combinations: Sometimes a simple binary mixture (e.g., hexane/ethyl acetate) is insufficient. Introducing a third solvent with different properties can alter the selectivity. For example, adding a small amount of dichloromethane or methanol can significantly change the separation.
-
-
Consider Compound-Silica Interactions: Pyrimidine derivatives, being nitrogenous heterocycles, can interact with the acidic silanol groups on the silica surface, leading to tailing or streaking.[1]
-
Add a Basic Modifier: To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent.[1] This will neutralize the acidic sites on the silica and improve the peak shape of your basic compound.
-
-
Alternative Stationary Phases: If optimizing the mobile phase doesn't work, consider a different stationary phase.
-
Alumina: Neutral or basic alumina can be a good alternative to silica for basic compounds.
-
Reversed-Phase Chromatography: For more polar derivatives, reversed-phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might provide the necessary selectivity.[1]
-
-
Issue 2: The product appears to be decomposing during purification.
-
Question: I've noticed new spots appearing on my TLC plate after leaving my compound on the column for an extended period. Is my this compound derivative unstable?
-
Answer: Yes, 2,4-dichloropyrimidine derivatives can be susceptible to hydrolysis, especially in the presence of nucleophilic solvents (like methanol) and the acidic environment of silica gel. The chlorine atoms, particularly at the C4 position, are activated towards nucleophilic substitution.[2]
-
Minimize Contact Time with Silica: Run your flash chromatography as quickly as possible. Avoid letting the compound sit on the column for an extended time.
-
Use a Less Nucleophilic Solvent System: If you suspect hydrolysis, avoid using alcohols like methanol in your eluent if possible. A system like hexane/ethyl acetate or dichloromethane/ethyl acetate might be more suitable.
-
Neutralize the Silica Gel: You can deactivate the silica gel by preparing a slurry with your eluent containing a small amount of triethylamine before packing the column. This can help prevent acid-catalyzed decomposition.[3]
-
Aqueous Work-up Considerations: During the initial work-up, be mindful of the pH. Prolonged exposure to strongly basic or acidic aqueous solutions can lead to hydrolysis of the chloro groups. Ensure extractions are performed promptly.
-
Issue 3: I am struggling to remove a closely related structural isomer.
-
Question: My synthesis has produced a regioisomeric impurity (e.g., substitution at C2 instead of C4). How can I separate these isomers?
-
Answer: Separating regioisomers is a significant challenge because they often have very similar polarities.
-
High-Resolution Chromatography: Standard flash chromatography may not be sufficient.
-
HPLC: High-Performance Liquid Chromatography (HPLC), particularly on a preparative scale, often provides the resolution needed to separate isomers. You may need to screen both normal-phase and reversed-phase conditions.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes offer unique selectivity for isomeric compounds and is a greener alternative to HPLC.
-
-
Crystallization: If your product is a solid, recrystallization can be a powerful technique for purification.[4]
-
Solvent Screening: The key is to find a solvent system where your desired isomer has significantly lower solubility than the impurity at a given temperature. A good starting point is a solvent in which your compound is sparingly soluble at room temperature but fully soluble when heated.[4][5] Common solvent systems for pyrimidine derivatives include ethanol, ethyl acetate/hexanes, and toluene.[5]
-
Seeding: If you have a small amount of pure product, you can use it as a seed crystal to induce the crystallization of the desired isomer.[1]
-
-
Issue 4: My final product is an oil and I can't get it to crystallize.
-
Question: After column chromatography, I obtained my product as a thick oil. How can I induce crystallization?
-
Answer: "Oiling out" is a common problem in crystallization, often caused by the solution being too supersaturated or the presence of impurities that inhibit crystal lattice formation.[1]
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Solvent/Anti-Solvent Method: Dissolve the oil in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. You can then gently heat the mixture until it becomes clear again and allow it to cool slowly. A common combination is dichloromethane (good solvent) and hexane (anti-solvent).
-
Trituration: Add a small amount of a solvent in which your product is insoluble (like cold hexanes) to the oil and stir or sonicate. This can sometimes wash away impurities and induce crystallization of the product.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect in the synthesis of this compound?
-
A1: Common impurities often arise from the starting materials and side reactions. If synthesizing from a dihydroxy precursor, you might have partially chlorinated intermediates (e.g., 5-bromo-2-chloro-4-hydroxy-6-methylpyrimidine). Over-bromination or incomplete bromination can also lead to impurities if a bromination step is involved. Hydrolysis products, where one or both chlorine atoms are replaced by a hydroxyl group, are also frequently observed, especially after aqueous work-up or chromatography on silica gel.
-
-
Q2: How can I effectively monitor the purity of my fractions during column chromatography?
-
A2: TLC is the most common and immediate method.[6] For halogenated compounds, you can use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can also be effective, as pyrimidine rings are often susceptible to oxidation. For a more detailed analysis of pooled fractions, LC-MS is invaluable as it provides both the retention time and the mass of the components, helping to confirm the presence of your product and identify impurities.
-
-
Q3: Is it possible to purify this compound derivatives by distillation?
-
A3: While some simpler chloropyrimidines can be purified by distillation, it is generally less common for more complex and potentially thermally labile derivatives.[7] High temperatures required for distillation can cause decomposition. However, for relatively low molecular weight and stable derivatives, vacuum distillation could be an option. It is crucial to first assess the thermal stability of your compound on a small scale.
-
-
Q4: What analytical techniques are essential for final purity confirmation?
-
A4: A combination of techniques is recommended for unambiguous characterization and purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.[8][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) is a characteristic signature to look for.
-
FTIR Spectroscopy: Can help identify key functional groups present in the molecule.[10][11]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and halogens, which can be compared to the theoretical values to confirm purity and elemental composition.[12]
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
- ResearchGate.
- Preprints.org.
- University of Rochester Department of Chemistry.
- PubMed Central.
- Preprints.org.
- National Institutes of Health. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]
- Elsevier. Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. [Link]
- ResearchGate. Investigation of regioselectivity on the reaction of this compound with ammonia. [Link]
- Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]
- Oregon State University. The investigations of the methods for the reduction of chloroyrimidines. [Link]
- ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- Scilit.
- University of Rochester Department of Chemistry.
- Oregon State University.
- Google Patents.
- Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
- ResearchGate. The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Der Pharma Chemica.
- AccelaChemBio. 5424-21-5,2,4-Dichloro-6-methylpyrimidine-AccelaChem. [Link]
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Google Patents.
- Google Patents. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
- Baran Lab - Scripps Research. Haloselectivity of Heterocycles. [Link]
- PubMed. The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Veeprho. 2,4-dichloro-6-methylpyrimidine | CAS 5424-21-5. [Link]
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Technical Support Center: Regioselective Functionalization of 5-Bromo-2,4-dichloro-6-methylpyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for controlling regioselectivity in the functionalization of 5-Bromo-2,4-dichloro-6-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide direct, actionable answers and troubleshooting strategies for common experimental challenges. The inherent electronic biases of the pyrimidine ring, combined with three distinct halogen leaving groups, present a unique synthetic puzzle. This resource will help you navigate these complexities to achieve your desired substitution pattern with precision and high yield.
Foundational Concepts: Understanding the Reactivity Landscape
Before attempting functionalization, it is critical to understand the intrinsic reactivity of each position on the pyrimidine core. The molecule's behavior is governed by the electron-deficient nature of the pyrimidine ring, which is further influenced by the inductive and resonance effects of its substituents.
FAQ 1: What is the intrinsic order of reactivity for the halogens on this compound?
The reactivity of the three halogen atoms is highly dependent on the type of reaction being performed. There are two primary reaction classes to consider: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
-
For Nucleophilic Aromatic Substitution (SNAr): The reactivity is dictated by the electrophilicity of the carbon atom to which the halogen is attached. The two ring nitrogens act as powerful electron-withdrawing groups, making the C2 and C4 positions highly activated towards nucleophilic attack. The established order of reactivity is C4-Cl > C2-Cl >> C5-Br . The C4 position is the most electron-deficient and therefore the most susceptible to attack.[1][2] A study on the reaction of this compound with ammonia confirmed that substitution occurs regioselectively at the C4 position.[3]
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira): The key step is the oxidative addition of the C-X bond to the palladium catalyst. This reactivity is governed by the bond dissociation energy of the carbon-halogen bond. The general trend is C-Br > C-Cl .[4][5] Therefore, for most cross-coupling reactions, the C5-bromo position is significantly more reactive than the C2 or C4 chloro positions.[2]
Caption: Relative reactivity of halogen positions for different reaction types.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are the most common first step in functionalizing this scaffold. Controlling the site of substitution is paramount.
FAQ 2: I am trying to substitute the C4-chloro group with an amine, but I'm getting a mixture of C2 and C4 isomers. How can I improve C4 selectivity?
This is a common issue. While C4 is intrinsically more reactive, the energy barrier for C2 substitution is not insurmountable, leading to mixtures.[2] Here’s how to troubleshoot and enhance C4 selectivity:
Causality: The formation of the C4-substituted product proceeds through a more stable Meisenheimer intermediate, where the negative charge is better delocalized by both ring nitrogens.[1] However, reaction conditions can significantly influence the outcome.
Troubleshooting Steps:
-
Lower the Reaction Temperature: SNAr reactions are often run at elevated temperatures to drive them to completion. However, higher temperatures can provide enough energy to overcome the activation barrier for the less-favored C2 substitution. Start your reaction at 0 °C or room temperature and monitor progress carefully. Only increase the temperature if the reaction is stalling.
-
Choice of Base and Solvent: The combination of base and solvent can be critical. For many amine nucleophiles, using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an alcohol solvent such as n-butanol or isopropanol at moderate temperatures can provide excellent C4 selectivity.[2] This system often allows the reaction to proceed cleanly, sometimes yielding a single product that doesn't require extensive purification.[2]
-
Nucleophile Concentration: Use of a slight excess (1.1-1.2 equivalents) of the nucleophile is standard. A large excess might increase the rate of the undesired C2 substitution.
| Parameter | Recommendation for High C4 Selectivity | Rationale |
| Temperature | Start at Room Temp (~25°C), heat to 50-80°C only if necessary | Minimizes energy available to overcome the higher activation barrier for C2 attack. |
| Solvent | n-Butanol, Isopropanol, THF, Dioxane | Protic solvents can stabilize the intermediate; aprotic solvents are also common. nBuOH is reported to give high selectivity.[2] |
| Base | DIPEA, K₂CO₃, Cs₂CO₃ | A mild, non-nucleophilic base is often sufficient to scavenge HCl without promoting side reactions. |
| Nucleophile | 1.1 - 1.2 equivalents | Avoids a large excess which can lead to di-substitution or reduced selectivity. |
FAQ 3: My goal is to achieve selective substitution at the C2 position. This seems challenging. Are there reliable methods?
Achieving C2 selectivity is a significant challenge because it goes against the molecule's natural electronic preference.[6] However, several advanced strategies have been developed to invert this conventional selectivity.
Causality: To favor C2 substitution, you must either electronically or sterically disfavor the C4 position, or use a catalyst system that has a unique affinity for the C2 position.
Strategies for C2-Selective Functionalization:
-
Catalyst Control in C-S Coupling: Groundbreaking work has shown that specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely favor C2-selective C-S cross-coupling with thiols.[7][8] This method stands in stark contrast to nearly all other Pd-catalyzed reactions that favor C4.[6][7] The mechanism is thought to deviate from a typical oxidative addition pathway.[8]
-
Substituent Effects: The electronic nature of other substituents on the pyrimidine ring can alter the LUMO distribution and change the preferred site of attack.[9][10] While our substrate has a C6-methyl group (electron-donating), which slightly favors C2 attack, this effect can be enhanced. For example, installing a bulky or strongly electron-donating group at C6 can make C2 substitution the major pathway.[9][10]
-
Tertiary Amine Nucleophiles: For SNAr amination, using tertiary amines as nucleophiles has been shown to provide excellent C2 selectivity on pyrimidines with an electron-withdrawing group at C5.[11][12] This strategy involves an in situ N-dealkylation of the intermediate quaternary ammonium salt.
-
Blocking/Deactivating the C4 Position: A multi-step approach involves first reacting the C4 position with a group that can be easily removed later (a "placeholder" group), forcing the next substitution to occur at C2.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Cross-coupling reactions are essential for installing carbon-based fragments. Here, the C5-Br bond is your primary reactive site.
FAQ 4: I want to perform a Suzuki-Miyaura coupling selectively at the C5-bromo position. What is a good starting point for reaction conditions?
This is the most straightforward cross-coupling on this substrate due to the higher reactivity of the C-Br bond compared to the C-Cl bonds in palladium catalysis.[13]
Causality: The oxidative addition of the C-Br bond to the Pd(0) catalyst is kinetically favored over the stronger C-Cl bonds. By using mild conditions, you can exploit this difference to achieve high selectivity.
Recommended Protocol: Selective Suzuki-Miyaura Coupling at C5
This protocol is a general guideline and may require optimization for your specific boronic acid.[4][14]
-
Preparation: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[4][15]
-
Catalyst Addition: Add the palladium catalyst. For this selective transformation, a standard catalyst like Pd(PPh₃)₄ (3-5 mol%) is often effective and mild enough to avoid C-Cl activation.[4][16]
-
Solvent and Degassing: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture like Toluene/EtOH/H₂O).[17] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS. Avoid excessively high temperatures to maintain selectivity.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify by column chromatography.
FAQ 5: My Suzuki reaction is sluggish, and when I increase the temperature, I start to see substitution at the C4-Cl position. How can I improve the reaction while maintaining C5 selectivity?
This indicates that your catalytic system is not active enough at lower temperatures, and forcing the conditions is leading to a loss of selectivity.
Troubleshooting Steps:
-
Switch to a More Active Catalyst/Ligand System: Instead of Pd(PPh₃)₄, consider using a more active pre-catalyst system. A combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) can dramatically increase reaction rates at lower temperatures, thereby preserving the C-Cl bonds.[14]
-
Optimize the Base: The choice of base is crucial. Cs₂CO₃ is a stronger base that can sometimes accelerate the reaction. K₃PO₄ is also highly effective and commonly used.[15][18] You may need to screen a few to find the optimal one for your substrate.
-
Ensure Anhydrous Conditions: Water can be necessary for the activity of some bases, but excess water can lead to protodeboronation of your boronic acid, effectively killing the reaction.[14] Use anhydrous solvents and handle the base appropriately.
Sequential Functionalization Strategy
A common goal is to install three different functional groups onto the pyrimidine core. This requires a carefully planned sequence of reactions that leverages the differential reactivity of the C2, C4, and C5 positions.
FAQ 6: I need to synthesize a 2,4,5-trisubstituted pyrimidine. What is a logical synthetic workflow?
A robust strategy is to functionalize the positions in order of decreasing reactivity, starting with the most selective transformations.
Proposed Workflow:
-
Step 1: C5-Functionalization (Cross-Coupling): Begin with a Suzuki or Sonogashira coupling to functionalize the most reactive cross-coupling site, the C5-bromo position. This step should be performed under mild conditions to leave the two chloro groups untouched.
-
Step 2: C4-Functionalization (SNAr): The product from Step 1 now has chloro groups at C2 and C4. The C4 position remains the most reactive site for SNAr. Perform a nucleophilic aromatic substitution to install the second group at C4.
-
Step 3: C2-Functionalization (SNAr or Cross-Coupling): The final remaining chloro group is at the C2 position. This is the least reactive site. Functionalization will require more forcing conditions, such as higher temperatures for an SNAr reaction or a highly active catalyst system for a second cross-coupling reaction.
Caption: A logical workflow for the sequential functionalization of this compound.
References
- D. J. C. Constable, et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- J. C. Vantourout, et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
- American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]
- O. D. Jackson, et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
- S. D. Roughley, et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]
- O. D. Jackson, et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]
- S. G. Zlotin, et al. (2004). Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. The Journal of Organic Chemistry. [Link]
- S. M. Smith & S. L. Buchwald. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters. [Link]
- S. M. Smith & S. L. Buchwald. (2016). Regioselective 2-Amination of Polychloropyrimidines. PubMed. [Link]
- F. Bruening & L. E. Lovelle. (2018). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- ChemWhat. (2022). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.
- Organic Chemistry Explained. (2022).
- M. Mosrin & P. Knochel. (2008). Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. PubMed. [Link]
- Chem Help ASAP. (2020).
- H. M. E. Hassaneen, et al. (2025). Investigation of regioselectivity on the reaction of this compound with ammonia.
- A. S. Chillal, et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing. [Link]
- Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
- ResearchGate. (2018). General reaction of pyrimidine ring.
- O. D. Jackson, et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Figshare. [Link]
- Semantic Scholar. (2016). Regioselective 2-Amination of Polychloropyrimidines. Semantic Scholar. [Link]
- ResearchGate. (2025). Origin of Regioselectivity Switch in Pyridinium Functionalizations.
- C. J. Helal, et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification.
- ResearchGate. (2016). 5-Bromo-2-chloropyrimidine undergoes SMC at C5.
- S. Issa, et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- M. Mosrin & P. Knochel. (2017). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX. Angewandte Chemie. [Link]
- J. A. McCubbin, et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Wikipedia. (2023). Sonogashira reaction. Wikipedia. [Link]
- N. Rasool, et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- N. Rasool, et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- N. Rasool, et al. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- M. Mosrin & P. Knochel. (2009). Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. PubMed. [Link]
- S. K. Guchhait, et al. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances. [Link]
- S. Singh, et al. (2018). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Publishing. [Link]
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Technical Support Center: Navigating Solubility Challenges of 5-Bromo-2,4-dichloro-6-methylpyrimidine Reaction Products
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-dichloro-6-methylpyrimidine. This versatile building block is a cornerstone in the synthesis of a wide array of biologically active molecules. However, its reaction products frequently present significant solubility challenges that can impede reaction progress, complicate workups, and hinder purification.
This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome these hurdles. We will delve into the causality behind solubility issues and offer a range of solutions, from solvent selection to advanced formulation techniques, all grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: My reaction product, derived from this compound, has precipitated out of the reaction mixture. What are my immediate troubleshooting steps?
A1: Premature precipitation of a product is a common issue, often indicating that the product's solubility in the reaction solvent is lower than that of the starting materials. Here’s a systematic approach to address this:
-
Temperature Adjustment: Gently warming the reaction mixture can often redissolve the product. Most organic compounds exhibit increased solubility at higher temperatures.[1] However, be mindful of the thermal stability of your product and catalyst.
-
Co-solvent Addition: Introducing a small amount of a co-solvent in which your product is more soluble can be highly effective.[2][3] For instance, if your reaction is in a non-polar solvent like toluene, adding a more polar, aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane can help maintain solubility. It's crucial that the co-solvent is miscible with the primary solvent and does not interfere with the reaction chemistry.
-
Solvent System Re-evaluation: If precipitation is a persistent issue, consider running the reaction in a different solvent system altogether. Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent at dissolving a wide range of organic molecules, including many pyrimidine derivatives.[4]
Q2: I'm struggling with the purification of a poorly soluble pyrimidine derivative. Traditional silica gel chromatography is giving me poor recovery and streaking.
A2: This is a frequent challenge, as the acidic nature of silica gel can lead to the degradation of sensitive pyrimidine compounds.[5] Moreover, highly polar or poorly soluble compounds can interact strongly with the stationary phase, leading to the issues you've described. Consider these alternatives:
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: These are less acidic than silica and can be a good alternative for acid-sensitive compounds.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography can be an excellent choice. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for very polar compounds that are not well-retained in reverse-phase chromatography.[6]
-
-
Trituration: This is a simple and effective purification technique for solids. It involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble.
-
Recrystallization: This is the gold standard for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.[7]
Q3: Can the choice of coupling partner in a Suzuki or Buchwald-Hartwig reaction influence the solubility of the final product?
A3: Absolutely. The physicochemical properties of the boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig amination) play a significant role in determining the solubility of the resulting product.
-
In Suzuki Coupling: The substituents on the arylboronic acid can dramatically affect the product's solubility. For example, introducing polar groups like hydroxyl (-OH) or carboxylic acid (-COOH) will increase the polarity and potentially the aqueous solubility of the product. Conversely, incorporating long alkyl chains or bulky, non-polar groups will enhance solubility in non-polar organic solvents.[8][9]
-
In Buchwald-Hartwig Amination: The nature of the amine is a key determinant of the product's properties. Coupling with a hydrophilic amine (e.g., one containing a morpholine or piperazine moiety) will likely yield a more polar, water-soluble product. In contrast, using a lipophilic amine will result in a less polar product. Attaching long alkyl chains to the amine can improve the solubility of the final product in organic solvents.[10][11]
Q4: I've isolated an insoluble byproduct from my reaction. How can I characterize it to understand its origin?
A4: Characterizing insoluble materials can be challenging, but it's crucial for optimizing your reaction. Here are some techniques:
-
Solid-State NMR: If you can isolate a sufficient quantity of the byproduct, solid-state NMR can provide structural information without the need to dissolve the sample.
-
Mass Spectrometry with Specialized Ionization Techniques: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Atmospheric Pressure Solids Analysis Probe (ASAP) Mass Spectrometry can be used to obtain the mass of an insoluble solid.
-
Elemental Analysis: This can provide the empirical formula of the byproduct, offering clues to its identity.
-
Infrared (IR) Spectroscopy: IR can reveal the presence of key functional groups in the insoluble material.
-
Controlled Solubilization for NMR/MS: Try to find a solvent, even an unconventional one or a mixture at elevated temperatures, that will dissolve a small amount of the byproduct for standard NMR and MS analysis.[12][13][14][15] Deuterated DMSO or DMF are often good starting points.
Troubleshooting Guides
Issue 1: Product Precipitation During Reaction Workup
Symptom: Upon quenching the reaction and beginning the extraction process, a solid precipitates at the aqueous-organic interface or within one of the layers, making separation difficult and leading to product loss.
Causality: This often occurs when the product has intermediate polarity and is not fully soluble in either the aqueous or the organic phase. Changes in pH during the workup can also dramatically alter the solubility of products containing acidic or basic functional groups.
Troubleshooting Workflow:
Caption: Strategies to address insoluble byproducts in cross-coupling.
Detailed Steps:
-
Solvent and Temperature: Switch to a higher-boiling solvent that has better solvating power for aromatic compounds, such as 1,4-dioxane, toluene, or DMF. Increasing the reaction temperature can also help to keep intermediates in solution.
-
Ligand Choice: In palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig, the ligand can have a profound effect on the solubility and stability of the catalytic species. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can sometimes prevent the aggregation and precipitation of palladium complexes. [16]3. Phase-Transfer Catalysis: For reactions with poor solubility in a given solvent, a phase-transfer catalyst can be employed to shuttle reactants between phases, which can be particularly useful in aqueous solvent systems.
-
Solid-State Cross-Coupling: For extremely insoluble substrates, solid-state cross-coupling via techniques like ball-milling can be a powerful, solvent-free alternative. [17]
Data Presentation: Solubility of Pyrimidine Derivatives
The following table provides a qualitative and quantitative overview of the solubility of various pyrimidine derivatives in common organic solvents. This data can serve as a starting point for solvent selection in your reactions and purifications.
| Pyrimidine Derivative Class | Example Structure | Water | Methanol/Ethanol | THF/Dioxane | DMF/DMSO | Toluene | Hexane | Reference |
| Dihalopyrimidines | This compound | Insoluble | Soluble | Soluble | Very Soluble | Soluble | Sparingly Soluble | [1][4][18] |
| Aminopyrimidines | 4-Amino-5-bromo-2-chloro-6-methylpyrimidine | Sparingly Soluble | Soluble | Soluble | Very Soluble | Sparingly Soluble | Insoluble | [4] |
| Arylpyrimidines (Suzuki Product) | 2,4-Diaryl-5-bromo-6-methylpyrimidine | Insoluble | Sparingly Soluble | Soluble | Very Soluble | Soluble | Sparingly Soluble | [4][6] |
| N-Arylaminopyrimidines (Buchwald-Hartwig Product) | 4-(Arylamino)-5-bromo-2-chloro-6-methylpyrimidine | Insoluble | Soluble | Soluble | Very Soluble | Soluble | Sparingly Soluble | [11][19] |
Note: Solubility is temperature-dependent and can be influenced by the specific substituents on the pyrimidine ring and any coupled moieties.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol allows for the rapid determination of suitable solvents for your reaction product.
Materials:
-
Crude reaction product (dried)
-
A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, THF, toluene, hexane, DMF, DMSO)
-
Small vials (1-2 mL)
-
Vortex mixer
-
Heat gun or hot plate
Procedure:
-
Place a small amount (approx. 5-10 mg) of your crude product into each vial.
-
Add a small volume (e.g., 0.5 mL) of a solvent to a vial.
-
Vortex the vial for 30-60 seconds at room temperature.
-
Observe and record the solubility (e.g., insoluble, sparingly soluble, soluble).
-
If the compound is insoluble at room temperature, gently warm the vial while vortexing and observe any changes in solubility.
-
Repeat for each solvent to build a solubility profile for your compound.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This technique can significantly enhance the apparent solubility and dissolution rate of a poorly soluble compound by converting it from a crystalline to a higher-energy amorphous state. [20][21][22] Materials:
-
Poorly soluble pyrimidine derivative
-
Polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the pyrimidine derivative and the polymer carrier in the chosen solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Ensure complete dissolution of both components. Gentle warming may be required.
-
Remove the solvent under reduced pressure using a rotary evaporator. The goal is to remove the solvent rapidly to "trap" the drug in its amorphous state within the polymer matrix.
-
Dry the resulting solid film or powder under high vacuum to remove any residual solvent.
-
The resulting ASD can be characterized by techniques such as powder X-ray diffraction (PXRD) to confirm its amorphous nature and then tested for its improved solubility.
Caption: Workflow for preparing an amorphous solid dispersion.
References
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. - Semantic Scholar. (n.d.).
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). World Scientific News, 44, 13-34.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Molecules, 26(21), 6493.
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2016).
- Pyrimidine - Solubility of Things. (n.d.).
- Process for the preparation of pyrimidine derivatives. (2005).
- Pharmaceutical amorphous solid dispersion: A review of manufacturing str
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (2014). Revue Roumaine de Chimie, 59(1-2), 69-74.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). Journal of Analytical & Pharmaceutical Research, 7(5).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18075-18086.
- Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. (2019).
- Use of Cosolvents: If the pH adjustment or salt formation approach still results in aqueous solubility of a drug well below its therapeutic dose, a mixture of solvents may be used to achieve sufficiently high solubility.
- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (2000). Clinical Chemistry, 46(8 Pt 2), 1294-1300.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). Journal of the American Chemical Society, 136(2), 893-904.
- Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024). Xtalks.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008). Molecules, 13(4), 818-830.
- Preparation of Pyrimidine and Pyridine-Based Co-Crystal Salts, DFT Study, And Single-Crystal Assisted Noncovalent Interactions Explor
- Pyrimidine Metabolism - SMPDB. (n.d.).
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1998). The Journal of Organic Chemistry, 63(23), 8224-8228.
- Methods of Preparing Amorphous API and Amorphous Solid Dispersions. (2017).
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Medicinal Chemistry Letters, 9(3), 224-228.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). Journal of Drug Delivery Science and Technology, 57, 101638.
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (2020). ACS Sustainable Chemistry & Engineering, 8(31), 11757-11765.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). International Journal of Organic Chemistry, 5, 1-11.
- Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008). Molecules, 13(4), 818-830.
- A novel method for preparing stabilized amorphous solid dispersion drug formulations using acoustic fusion. (2018). International Journal of Pharmaceutics, 538(1-2), 139-148.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 4969.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- IR, NMR spectral data of pyrimidine derivatives. (2019).
- Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2020). Pharmaceutics, 12(6), 555.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (2022).
- Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. (2006).
- Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (2021).
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 22. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of boronic acids in Suzuki reactions with 5-Bromo-2,4-dichloro-6-methylpyrimidine
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically focusing on the use of 5-Bromo-2,4-dichloro-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the hydrolysis of boronic acids, and to provide robust strategies for achieving successful and reproducible outcomes.
Introduction: The Challenge of Electron-Deficient Heterocycles
This compound is a highly electron-deficient heteroaryl halide. While this electronic nature enhances the reactivity of the C-Br and C-Cl bonds towards oxidative addition by a palladium catalyst, it concurrently creates a challenging environment for the stability of the boronic acid coupling partner.[1][2] The primary failure mode in these reactions is often not the halide's lack of reactivity, but the decomposition of the organoboron reagent before it can participate in the catalytic cycle. This guide will dissect the causes of this instability and provide actionable, field-proven solutions.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent problems encountered during Suzuki couplings with this compound, with a focus on preventing boronic acid decomposition.
Q1: My reaction has stalled, and I'm observing significant amounts of dehalogenated starting material and homocoupled boronic acid byproduct. What is the primary cause?
A1: This is a classic symptom of premature boronic acid decomposition, primarily through a side reaction called protodeboronation .[3][4] In this process, the carbon-boron bond is cleaved by a proton source (often water from the solvent or base), replacing the boronic acid moiety with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[4] When the concentration of the active boronic acid drops, the desired cross-coupling slows down. This allows side reactions like the homocoupling of the remaining boronic acid and the hydrodehalogenation of the pyrimidine to become more prominent.[5][6]
The electron-deficient nature of your pyrimidine substrate can exacerbate this issue. A slow transmetalation step—the transfer of the organic group from boron to palladium—gives the boronic acid more time to decompose.[6]
Core Problem Visualization:
Caption: Suzuki Cycle vs. Boronic Acid Decomposition.
Part 2: Frequently Asked Questions (FAQs)
Q2: How can I prevent protodeboronation? My boronic acid seems particularly unstable.
A2: Preventing protodeboronation requires a multi-faceted approach that limits the exposure of the sensitive C-B bond to proton sources and optimizes the reaction kinetics to favor the productive coupling pathway.
Strategy 1: Use a Stabilized Boron Reagent Instead of using the free boronic acid, consider employing a more stable derivative.[4] These reagents are designed for the "slow release" of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[3][7]
| Boron Reagent Type | Structure Example | Key Advantages |
| Boronic Acids | R-B(OH)₂ | High reactivity, but prone to decomposition. |
| Pinacol Esters | R-B(O₂C₂Me₄) | Good stability, often requires anhydrous conditions.[8] Methyl groups can protect the boron center.[9] |
| MIDA Boronates | R-B(MIDA) | Exceptionally stable, crystalline solids.[10][11] Can be used in iterative couplings.[8][11] |
| Potassium Trifluoroborates | R-BF₃K | Highly stable, crystalline solids, resistant to air and moisture.[12][13][14] |
Strategy 2: Optimize the Base and Solvent System The choice of base and solvent is critical. While aqueous bases are common in Suzuki reactions to activate the boronic acid, excess water can accelerate protodeboronation.[15][16]
-
Base Selection: Use a non-nucleophilic, moderately strong base. Potassium phosphate (K₃PO₄) is often superior to carbonates (K₂CO₃, Cs₂CO₃) for sensitive substrates as it can promote transmetalation without being overly harsh.[17][18] Strong alkoxide bases should generally be avoided.[6]
-
Solvent System: Employ a biphasic system with a minimal, carefully controlled amount of water (e.g., dioxane/H₂O 4:1 or toluene/H₂O 10:1).[16][19] Anhydrous conditions can also be effective, particularly when using boronate esters.[8]
-
Degassing: Thoroughly degas all solvents to remove dissolved oxygen, which can contribute to oxidative degradation pathways.[20]
Q3: My reaction is selective for the C-5 bromine, but the yield is still low. Could the catalyst system be the issue?
A3: Yes. While the C-Br bond at the 5-position is significantly more reactive than the C-Cl bonds, a suboptimal catalyst system can lead to slow turnover, again allowing boronic acid decomposition to win the kinetic race.[21] For electron-deficient heteroaryl chlorides and bromides, highly active catalyst systems are required.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[19][22] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps, increasing overall catalyst efficiency.[23]
-
Palladium Precursor: Use a reliable Pd(0) or Pd(II) precursor. Pd₂(dba)₃ with an appropriate ligand or pre-formed catalysts like Pd(dppf)Cl₂ are excellent starting points.[21]
Troubleshooting Workflow for Low Yield:
Caption: Stepwise troubleshooting for low-yield reactions.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Boronic Acid
This protocol provides a robust starting point for the C-5 selective coupling on this compound.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.5 equiv.).
-
Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.5 mol%) in a small amount of the anhydrous organic solvent (e.g., 1,4-dioxane).
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask, followed by the bulk solvent (e.g., 1,4-dioxane) and a minimal amount of degassed water to create a 10:1 dioxane/water mixture.
-
Degassing: Thoroughly degas the final reaction mixture by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Using Potassium Aryltrifluoroborates to Suppress Hydrolysis
This protocol is adapted for when boronic acid instability is a persistent issue.[12][24][25]
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the potassium aryltrifluoroborate salt (1.5 equiv.), and Cs₂CO₃ (3.0 equiv.).
-
Catalyst & Solvent: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) followed by the degassed solvent system (e.g., Toluene/Water 10:1).
-
Execution: Heat the reaction mixture to 85-110 °C with vigorous stirring. The trifluoroborate slowly hydrolyzes in situ to the boronic acid, which is then consumed in the catalytic cycle.[7]
-
Monitoring & Work-up: Follow steps 6 and 7 from Protocol 1.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
- Molander, G. A., & Petrillo, D. E. (2008).
- Gillis, E. P., & Burke, M. D. (2009). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
- Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Website. [Link]
- Camm, K. D., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- Molander, G. A., & Ham, J. (2006). Use of Potassium β-Trifluoroborato Amides in Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters. [Link]
- Mikhaleva, Y., & Zolotukhin, M. G. (2021). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application.
- Kumar, A., & Kumar, V. (2021). Recent advances in the synthesis and reactivity of MIDA boronates.
- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Wikipedia. (n.d.).
- Le, T. N., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
- ResearchGate. (n.d.). Boron-reagents unstable towards protodeboronation.
- Ridley, C. E., et al. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Lloyd-Jones, G. C. (2020). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters.
- Matos, K., & Söderquist, J. A. (2002). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Journal of Organic Chemistry. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Černochová, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Journal of the American Chemical Society. [Link]
- Černochová, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Hudson, J. A., et al. (2004).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Shields, J. D., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. [Link]
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5.
- Reddit. (2024).
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
- Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
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- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 10. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 25. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Temperature control for selective reactions of 5-Bromo-2,4-dichloro-6-methylpyrimidine
A Guide to Temperature-Controlled Selective Reactions
Welcome to the technical support center for 5-Bromo-2,4-dichloro-6-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of regioselective substitution on this versatile pyrimidine core. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the principles that govern reaction selectivity, enabling you to troubleshoot and optimize your syntheses effectively.
The primary challenge in the functionalization of this compound lies in controlling nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. The outcome of these reactions is exquisitely sensitive to temperature, a classic manifestation of kinetic versus thermodynamic control.[1][2][3] This guide will dissect this relationship, providing you with the knowledge to selectively target the desired isomeric product.
Core Principles: Kinetic vs. Thermodynamic Control
In the context of this compound, the two chloro-substituents at the C2 and C4 positions are the primary sites for nucleophilic attack. Generally, the C4 position is more electrophilic and sterically accessible, leading to a faster reaction rate.[4] However, the resulting C2-substituted product is often more thermodynamically stable. This dichotomy is the key to selective synthesis.
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., 0°C to room temperature), the reaction is essentially irreversible. The major product will be the one that forms the fastest, which is typically the C4-substituted isomer, as it proceeds through a lower energy transition state.[3][5][6]
-
Thermodynamic Control (High Temperature): At elevated temperatures (e.g., 80-120°C), the reaction becomes reversible.[7] Given enough energy and time, the initial products can revert to the starting materials and re-react. This allows the reaction to reach equilibrium, where the product distribution is governed by stability. The most stable isomer, often the C2-substituted product, will predominate.[1][2][5]
Caption: Competing pathways for C4 (kinetic) vs. C2 (thermodynamic) substitution.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The molecule has three potential reactive sites for substitution reactions: the chloro groups at the C2 and C4 positions, and the bromo group at the C5 position. For nucleophilic aromatic substitution (SNAr), the C2 and C4 positions are most reactive due to activation by the ring nitrogen atoms. The C4 position is generally the most kinetically favored site for nucleophilic attack.[4] The C5-bromo position is less reactive in SNAr but is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings.[8]
Q2: Why is C4 substitution favored at lower temperatures?
Substitution at the C4 position typically has a lower activation energy. This is attributed to a combination of electronic effects and sterics. The C4 carbon is more electron-deficient and less sterically hindered than the C2 carbon, which is flanked by a nitrogen atom and the C6-methyl group. At low temperatures, the reaction follows the path of least resistance, leading to the kinetically favored C4 product.[3][5]
Q3: How does increasing the temperature favor C2 substitution?
Increasing the temperature provides the system with enough energy to overcome the higher activation barrier for C2 substitution. More importantly, it allows the C4-substitution reaction to become reversible. Over time, the initially formed kinetic (C4) product can revert to the starting materials and re-form as the more thermodynamically stable thermodynamic (C2) product, which then accumulates as the major isomer.[1][2]
Q4: What is the influence of the C6-methyl group on reactivity?
The electron-donating methyl group at the C6 position can influence the regioselectivity. Electron-donating groups at C6 can sometimes reverse the typical C4 selectivity, making the C2 position more favorable for attack even under milder conditions.[4] This is an important consideration when applying general principles to this specific substrate.
Troubleshooting Guide
This section addresses common issues encountered during the selective functionalization of this compound.
Caption: A decision tree for troubleshooting common reaction issues.
Problem 1: My reaction yields a mixture of C2 and C4 substituted products. How do I improve selectivity for the C4 isomer?
-
Probable Cause: The reaction temperature is too high, allowing the reaction to enter the thermodynamic control regime where the C2 product can form.
-
Solution:
-
Lower the Temperature: Perform the reaction at a lower temperature, typically between 0°C and room temperature, to ensure kinetic control.[3]
-
Shorten Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times, even at low temperatures, can lead to equilibration.
-
Choice of Base/Solvent: Use a non-nucleophilic base. The solvent can also play a role; sometimes less polar solvents can enhance kinetic selectivity.
-
Problem 2: I am attempting to synthesize the C2 isomer at high temperature, but I'm getting a low yield and recovering starting material.
-
Probable Cause: The reaction has not reached thermodynamic equilibrium. This can be due to insufficient temperature, too short a reaction time, or a weak nucleophile.
-
Solution:
-
Increase Temperature: Ensure the reaction temperature is high enough to allow for reversibility, typically in the 80-120°C range.[7] The choice of a high-boiling solvent like DMF, DMSO, or dioxane is critical.
-
Extend Reaction Time: Thermodynamic control requires time to reach equilibrium. These reactions may need to be run for several hours to overnight.
-
Nucleophile Reactivity: If using a weak nucleophile, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity.
-
Problem 3: I am observing significant byproduct formation, possibly from reaction at the C5-bromo position.
-
Probable Cause: This is uncommon under standard SNAr conditions but can occur if you are using reagents that can initiate metal-catalyzed cross-coupling (e.g., trace palladium contamination) or under very harsh conditions.
-
Solution:
-
Verify Reagent Purity: Ensure all reagents and solvents are free from metal contaminants.
-
Strictly SNAr Conditions: Avoid additives that could promote cross-coupling. Stick to a simple system of substrate, nucleophile, base, and a suitable solvent.
-
Temperature Management: Excessive temperatures can sometimes lead to unexpected side reactions.[7] Confirm that you are not overheating the reaction. A study on the reaction of this compound with ammonia confirmed that substitution occurs regioselectively at the C4 position to yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product under standard conditions.[9]
-
Recommended Experimental Protocols
The following protocols provide a starting point for achieving selective amination. Optimization may be required for different nucleophiles.
Table 1: Temperature Control for Selective Amination with Ammonia
| Parameter | Kinetic Control (C4-Amine) | Thermodynamic Control (C2-Amine) |
| Target Product | 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | 5-Bromo-4-chloro-6-methylpyrimidin-2-amine |
| Temperature | 0°C to Room Temperature | 100 - 120°C |
| Reaction Time | 1 - 4 hours | 12 - 24 hours |
| Solvent | Dioxane or THF | DMF or NMP |
| Base | DIPEA or Et₃N (2.0 equiv) | K₂CO₃ or Cs₂CO₃ (2.0 equiv) |
| Expected Outcome | Predominantly C4 isomer | Predominantly C2 isomer |
Protocol A: Selective Synthesis of 5-Bromo-2-chloro-6-methylpyrimidin-4-amine (Kinetic Product)
This protocol is designed to favor the kinetically controlled C4 substitution.
-
Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous dioxane (or THF) to achieve a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the mixture to 0°C using an ice-water bath.
-
Reagent Addition: Add the amine nucleophile (e.g., a 2M solution of ammonia in isopropanol, 1.2 equiv) dropwise over 15 minutes. Follow with the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is no longer observed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired C4-substituted isomer.
Protocol B: Selective Synthesis of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine (Thermodynamic Product)
This protocol uses elevated temperatures to favor the thermodynamically more stable C2 product.
-
Setup: To a sealable reaction vessel (e.g., a microwave vial or pressure tube) equipped with a stir bar, add this compound (1.0 equiv) and a robust inorganic base such as potassium carbonate (K₂CO₃) (2.0 equiv).
-
Solvent & Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M. Add the amine nucleophile (1.2 equiv).
-
Reaction: Seal the vessel tightly and heat the mixture to 110°C in a pre-heated oil bath or heating mantle. Stir vigorously for 12-24 hours.
-
Monitoring: Periodically (and carefully) cool and sample the reaction to monitor its progress towards thermodynamic equilibrium by LC-MS or ¹H NMR.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water. This may precipitate the product. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine to remove DMF. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via flash chromatography or recrystallization to obtain the pure C2-substituted product.
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett.
- Benchchem. (n.d.). A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (n.d.). Arkat USA.
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.). Google Patents.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11).
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- 2-Amino-4-chloro-6-methylpyrimidine synthesis. (n.d.). ChemicalBook.
- Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (n.d.). Google Patents.
- Kinetic control vs. thermodynamic control. (2020, December 10). YouTube.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Benchchem. (n.d.). Managing reaction temperature for 5-Bromo-2-chloro-4-methoxypyrimidine.
- Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts.
- Investigation of regioselectivity on the reaction of this compound with ammonia. (2025, June 28). ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, February 12). Chemistry LibreTexts.
- The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. (n.d.). ResearchGate.
- Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. (2013, May 17). PubMed.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- Pyrimidine Synthesis - CRASH! Medical Review Series. (2022, April 13). YouTube.
- 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5. (n.d.). Sigma-Aldrich.
- 2,4-Dichloro-6-methylpyrimidine | 5424-21-5. (2025, September 25). ChemicalBook.
- CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine. (n.d.). CymitQuimica.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
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Impact of steric hindrance on 5-Bromo-2,4-dichloro-6-methylpyrimidine reactivity
Welcome to the technical support center for 5-Bromo-2,4-dichloro-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in synthesis. Here, we will explore the nuanced reactivity of this versatile building block, with a particular focus on how the steric hindrance imposed by the C6-methyl group governs its reaction outcomes.
Introduction: The Subtle Influence of a Methyl Group
This compound is a highly functionalized heterocyclic compound, offering three distinct reactive sites for further elaboration: the C2-chloro, C4-chloro, and C5-bromo positions. The inherent electronic properties of the pyrimidine ring, with its electron-deficient nature, make it susceptible to nucleophilic aromatic substitution (SNAr) and a prime candidate for various palladium-catalyzed cross-coupling reactions.[1]
The regioselectivity of these transformations is a delicate interplay of both electronic and steric factors. While the C4 position in 2,4-dichloropyrimidines is generally the most electrophilic and thus more reactive towards nucleophiles[2][3][4], the presence of the methyl group at the C6 position in this compound introduces significant steric congestion around the neighboring C5 and, to a lesser extent, the C4 positions. This guide will dissect how this steric hindrance can be leveraged to control reaction selectivity and troubleshoot unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: In a nucleophilic aromatic substitution (SNAr) reaction with a primary or secondary amine, which chlorine atom is preferentially displaced?
A1: In the majority of cases, nucleophilic attack will occur preferentially at the C4 position . The pyrimidine ring's nitrogen atoms render the C2 and C4 positions electron-deficient and thus activated for SNAr.[5] Generally, the C4 position is electronically more favorable for attack than the C2 position.[2][3]
While the C6-methyl group does introduce some steric hindrance in the vicinity of the C4 position, this is often not sufficient to completely block the attack of smaller primary and secondary amines. A study on the reaction of this compound with ammonia confirmed that the major product is the result of substitution at the C4 position, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine.[6]
However, with very bulky nucleophiles, a decrease in C4 selectivity or the need for more forcing reaction conditions might be observed.
Q2: I am observing a mixture of C2 and C4 substituted products in my SNAr reaction. How can I improve selectivity for the C4 position?
A2: Obtaining a mixture of isomers suggests that the energy barrier for attack at both C2 and C4 is comparable under your reaction conditions. To enhance C4 selectivity, consider the following troubleshooting steps:
-
Lower the Reaction Temperature: Nucleophilic attack at the more sterically accessible and electronically favored C4 position should have a lower activation energy. Running the reaction at a lower temperature can amplify this difference, favoring the kinetic product (C4 substitution).
-
Choice of Base and Solvent: The reaction conditions can influence the outcome. For instance, using a non-nucleophilic, sterically hindered base can minimize side reactions. The choice of solvent can also play a role in reaction rates and selectivity.[3]
-
Nucleophile Size: If possible, using a less sterically demanding nucleophile will inherently favor attack at the more reactive C4 position.
Q3: Is it possible to achieve selective substitution at the C2 position via SNAr?
A3: Achieving selective SNAr at the C2 position is challenging but not impossible. The C4 position is inherently more reactive in most SNAr reactions with 2,4-dichloropyrimidines.[7] However, specific strategies can be employed to favor C2 substitution:
-
Bulky Substituents: The presence of a bulky substituent at the C5 position can sterically shield the C4 position, thereby directing the nucleophile to the C2 position.[8] In the case of our title compound, the bromine at C5 is not exceptionally bulky.
-
Specialized Nucleophiles: Certain nucleophiles have shown a preference for the C2 position. For instance, tertiary amines have been reported to exhibit excellent C2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines.[9]
-
Catalyst Control: In some palladium-catalyzed cross-coupling reactions, particularly with bulky ligands, C2 selectivity can be achieved.[10] While this is not a direct SNAr, it offers a synthetic route to C2-functionalized pyrimidines.
Q4: In a Suzuki-Miyaura cross-coupling reaction, which position is the most reactive?
A4: The reactivity order in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl. Therefore, the C5-bromo position is the most reactive site for Suzuki-Miyaura coupling. This allows for selective arylation or vinylation at the C5 position while leaving the two chloro-substituents untouched for subsequent transformations.[11]
The C6-methyl group can sterically influence the coupling at the C5-bromo position, potentially requiring slightly more forcing conditions or specific ligand choices compared to an un-substituted analogue.
Q5: How can I achieve a double Suzuki coupling to substitute both chloro- and the bromo- groups?
A5: A sequential, one-pot double Suzuki coupling can be a highly efficient method for synthesizing diarylated pyrimidines.[12][13] To achieve this, you would first perform the coupling at the more reactive C5-bromo position under standard Suzuki conditions. Then, to couple at the less reactive C4-chloro position, you will likely need to:
-
Increase the reaction temperature.
-
Use a more active catalyst system, potentially with a more electron-rich and bulky phosphine ligand.
-
Employ a different base or solvent system that is more amenable to the less reactive C-Cl bond activation.[12]
The C2-chloro position is the least reactive in Suzuki couplings and would require even more specialized and forcing conditions to react.[3]
Q6: What is the expected regioselectivity in a Sonogashira coupling reaction?
A6: Similar to the Suzuki coupling, the Sonogashira reaction will preferentially occur at the most reactive carbon-halogen bond.[14][15] Therefore, you can expect selective coupling of a terminal alkyne at the C5-bromo position .[11] The C6-methyl group's steric influence should be considered, and optimization of the palladium and copper co-catalyst system may be necessary.[16][17]
Q7: For a Buchwald-Hartwig amination, will the reaction occur at the C-Br or C-Cl bond?
A7: The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, also follows the general reactivity trend of aryl halides (I > Br > Cl).[18][19] Consequently, the amination will selectively occur at the C5-bromo position .[20][21] This chemoselectivity is a powerful tool for introducing an amino group at C5 while preserving the chloro substituents for other transformations.
Troubleshooting Guides
Issue 1: Low Yield in SNAr at C4 Position
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance from C6-Methyl Group | Increase reaction temperature and/or reaction time to overcome the higher activation energy. |
| Insufficient Nucleophilicity | Use a stronger base to fully deprotonate the nucleophile (if applicable). Consider a more nucleophilic reagent if the substrate allows. |
| Poor Solubility of Starting Material | Experiment with different solvent systems to ensure all reactants are fully dissolved.[22] |
| Decomposition of Product or Starting Material | Monitor the reaction by TLC or LC-MS to check for the formation of degradation products. If observed, consider milder reaction conditions (lower temperature, weaker base). |
Issue 2: Formation of Di-substituted Byproduct in SNAr
| Potential Cause | Troubleshooting Steps |
| Excess Nucleophile | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. |
| High Reaction Temperature | Lower the reaction temperature to favor mono-substitution. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further substitution. |
Issue 3: No Reaction in Palladium-Catalyzed Cross-Coupling at C-Cl bonds
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use of a pre-catalyst can be beneficial. Consider a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand combination.[23] |
| Inappropriate Ligand | For C-Cl bond activation, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required.[10][24] |
| Incorrect Base | The choice of base is critical for the transmetalation step. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[25] |
| Presence of Water or Oxygen | Ensure the reaction is performed under strictly anhydrous and inert conditions (Argon or Nitrogen atmosphere). Degas all solvents prior to use. |
Experimental Workflows & Visualizations
Workflow 1: Selective SNAr at the C4 Position
This protocol outlines a general procedure for the selective substitution of the C4-chloro group with an amine.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF, DMF, or NMP), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 equiv.).[11]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow 2: Selective Suzuki Coupling at the C5 Position
This protocol provides a general method for the selective arylation at the C5-bromo position.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 equiv.).[11]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (6-24 h).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, perform an aqueous work-up, extract with an organic solvent, and purify the residue by column chromatography.[11]
Reactivity Map: Influence of Steric Hindrance
The following diagram illustrates the relative reactivity of the different positions on this compound, highlighting the steric influence of the C6-methyl group.
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Technical Support Center: Optimizing Work-up Procedures for 5-Bromo-2,4-dichloro-6-methylpyrimidine Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the effective work-up of reactions involving the versatile building block, 5-Bromo-2,4-dichloro-6-methylpyrimidine. The success of subsequent synthetic steps is critically dependent on the purity of this intermediate. This guide is structured to address common challenges and provide scientifically grounded solutions to minimize impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in reactions with this compound?
A1: Impurities can generally be categorized into three main groups:
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound or other reagents. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure complete consumption of the limiting reagent.[1]
-
Byproducts from Side Reactions: Given the multiple reactive sites on the pyrimidine ring, side reactions can occur. A significant concern is the hydrolysis of one or both chloro-substituents to form hydroxypyrimidines, especially in the presence of water and base.[2][3] In cross-coupling reactions, homocoupling of the boronic acid or other organometallic reagent can also occur.
-
Reagent-Derived Impurities: Excess reagents, catalysts (e.g., palladium complexes in cross-coupling reactions), and their decomposition products (e.g., triphenylphosphine oxide in Wittig or Mitsunobu reactions) are common impurities that must be removed.[4]
Q2: How do I choose the appropriate organic solvent for the extractive work-up?
A2: The choice of solvent depends on the polarity of your product and its solubility.
-
For relatively non-polar products: Solvents like ethyl acetate, dichloromethane (DCM), or methyl t-butyl ether (MTBE) are excellent choices.[5][6][7] They are effective at dissolving a wide range of organic compounds while being immiscible with water.
-
For more polar products: If your product has increased polarity, a solvent mixture like 3:1 chloroform/isopropanol may be necessary to efficiently extract it from the aqueous phase.[8]
-
Avoidance of Emulsions: If you are using benzene as a reaction solvent, it is advisable to either remove it by rotary evaporation before work-up or dilute it significantly with another extraction solvent to prevent the formation of emulsions.[8]
Q3: My reaction appears complete by TLC, but after work-up, I still see starting material in my NMR. Why?
A3: This is a common issue that can arise from a few factors:
-
Co-elution on TLC: The starting material and product may have very similar Rf values in the chosen TLC solvent system, making them appear as a single spot.[1] Experiment with different solvent systems to achieve better separation.
-
UV Inactivity: One of the components may not be UV-active, rendering it invisible under a UV lamp.[1] Use alternative visualization techniques like potassium permanganate or iodine staining to ensure all spots are visible.[1]
-
Detection Limits: NMR is a more sensitive technique than TLC for quantification.[1] Trace amounts of starting material may be below the detection limit of TLC but readily observable by NMR.
Troubleshooting Guide
This section addresses specific problems you may encounter during the work-up procedure.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent reddish-brown color in the organic layer after extraction. | Unreacted bromine from a bromination step. | Quench the reaction mixture with a 10% aqueous solution of sodium thiosulfate or a saturated solution of sodium bisulfite until the color disappears before proceeding with the aqueous work-up.[9][10] |
| Formation of an emulsion during aqueous extraction. | High concentration of salts, or the presence of polar, high-boiling solvents like DMF or DMSO. | Add brine (saturated aqueous NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous layer and can help break the emulsion.[9][11] If the emulsion persists, filtering the mixture through a pad of Celite can be effective.[9] |
| Product is partially soluble in the aqueous layer. | The product may be a salt (e.g., protonated amine) or have significant polarity. | Adjust the pH of the aqueous layer. For acidic products, basify the solution to deprotonate them and increase their organic solubility. For basic products, acidify the solution. Perform multiple extractions with the organic solvent to maximize recovery. "Salting out" by adding a large amount of NaCl to the aqueous layer can decrease the solubility of organic compounds in water.[11] |
| A white precipitate forms during the work-up. | This could be a salt byproduct or your product crashing out of solution. | If it is a salt, it should dissolve in the aqueous layer. If it is your product, you may need to use a larger volume of organic solvent or a more appropriate solvent system to ensure it remains dissolved during the extraction process. |
| Hydrolysis of the chloro-substituents. | Exposure to water, especially under basic or acidic conditions, for a prolonged period.[2][3] | Minimize the time the reaction mixture is in contact with the aqueous phase. Use a mild base like sodium bicarbonate for neutralization instead of strong bases like NaOH, and perform washes quickly.[11] Ensure the reaction is cooled before quenching with water. |
Detailed Experimental Protocols
Protocol 1: General Extractive Work-up
This protocol is a standard procedure for isolating a neutral, organic-soluble product.
-
Quenching: Once the reaction is deemed complete by TLC or HPLC, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents. For example, add a saturated aqueous solution of ammonium chloride (NH₄Cl) for organometallic reagents.[4]
-
Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.[5][12]
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Washing: a. Wash the organic layer with water to remove water-soluble byproducts and reagents.[11] b. If the reaction was run under acidic conditions, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Test the pH of the aqueous layer to ensure it is neutral or slightly basic.[11] c. Wash the organic layer with brine (saturated aqueous NaCl).[5][13] This helps to remove residual water from the organic layer and aids in breaking any emulsions.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][9]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5][12]
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.[5][6]
Protocol 2: Work-up for Removal of Unreacted Bromine
This protocol is specifically for reactions where elemental bromine was used as a reagent.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath to control any potential exotherm during quenching.[9]
-
Quenching: While stirring vigorously, slowly add a 10% (w/v) aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears and the solution becomes colorless or pale yellow.[9][10] Alternatively, a saturated aqueous solution of sodium bisulfite can be used.[10]
-
Aqueous Work-up: Proceed with the general extractive work-up as described in Protocol 1 (steps 2-7).
Visualizing the Workflow
General Work-up Workflow
Caption: Decision tree for resolving emulsions during work-up.
References
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
- ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- SpringerLink. (2011). The interaction of Tc with pyrimidine compounds.
- Google Patents. (n.d.). US2769815A - Replacement of bromine by chlorine in aromatic compounds.
- ACS Publications. (1955). Chromatography of Pyrimidine Reduction Products.
- National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- University of Rochester. (n.d.). How To Run A Reaction: The Workup.
- Semantic Scholar. (n.d.). Separation of purine and pyrimidine derivatives by thin-layer chromatography.
- Journal of Chemical and Pharmaceutical Research. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- National Institutes of Health. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders.
- University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.
- Journal of the Chemical Society B: Physical Organic. (1970). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates.
- ResearchGate. (2011). Investigation of regioselectivity on the reaction of this compound with ammonia.
- ResearchGate. (2013). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines.
- Baran Lab. (n.d.). Haloselectivity of Heterocycles.
- PubChem. (n.d.). Pyrimidine, 5-bromo-4,6-dichloro-.
- PubMed. (1973). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine.
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2,4-dichloro-6-methylpyrimidine and 2,4-dichloro-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, halogenated pyrimidines are indispensable building blocks. Their utility stems from the strategic placement of halogen atoms, which act as versatile handles for a myriad of chemical transformations. This guide provides an in-depth technical comparison of the reactivity of two closely related yet distinct pyrimidine derivatives: 5-Bromo-2,4-dichloro-6-methylpyrimidine and 2,4-dichloro-5-bromopyrimidine . Understanding their differential reactivity is paramount for the rational design and efficient execution of synthetic routes toward novel therapeutic agents.
Structural and Electronic Overview
The reactivity of these two isomers is fundamentally governed by the electronic nature of the pyrimidine ring and the specific positioning of the bromo, chloro, and methyl substituents. The pyrimidine ring is inherently electron-deficient, which activates the attached halogens towards nucleophilic attack and facilitates palladium-catalyzed cross-coupling reactions.
This compound features two chloro groups at the C2 and C4 positions, a bromo group at the C5 position, and a methyl group at the C6 position. The methyl group, being electron-donating, can subtly influence the electron density of the ring.
2,4-dichloro-5-bromopyrimidine , on the other hand, possesses the same halogen substitution pattern but lacks the C6-methyl group. The absence of this electron-donating group renders the pyrimidine ring slightly more electron-deficient overall compared to its methylated counterpart.
Caption: Chemical structures of the two pyrimidine isomers.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing pyrimidine scaffolds. The regioselectivity of this reaction is dictated by the electronic activation of the carbon-halogen bonds by the ring nitrogens.
In dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position, followed by the C2 position. This is because the negative charge of the Meisenheimer intermediate is better stabilized when the attack is at the C4 position, which is para to one of the ring nitrogens.[1]
This compound:
Experimental evidence confirms the preferential attack at the C4 position. A study on the reaction of this compound with ammonia revealed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the major product.[2] This highlights the higher reactivity of the C4-chloro group towards nucleophilic displacement. The presence of the methyl group at C6 may exert a minor steric hindrance, but the electronic factors favoring C4 substitution dominate.
2,4-dichloro-5-bromopyrimidine:
For 2,4-dichloro-5-bromopyrimidine, the same principle of preferential C4 substitution holds true. The absence of a substituent at C6 means there is less steric hindrance for an incoming nucleophile at this position compared to its methylated analog. The two electron-withdrawing chloro groups significantly activate the pyrimidine ring towards nucleophilic attack.[3]
Comparative Reactivity in SNAr:
| Feature | This compound | 2,4-dichloro-5-bromopyrimidine | Rationale |
| Primary Site of Attack | C4-Chloro | C4-Chloro | Electronic stabilization of the Meisenheimer intermediate.[1] |
| Secondary Site of Attack | C2-Chloro | C2-Chloro | Less favorable electronic stabilization compared to C4 attack. |
| Relative Reactivity | Slightly lower | Slightly higher | The electron-donating methyl group in the 6-position may slightly decrease the electrophilicity of the ring. The absence of steric hindrance at C6 in the non-methylated analog may also contribute to a faster reaction rate. |
Experimental Protocol: Nucleophilic Aromatic Substitution with Ammonia
This protocol is adapted from the regioselective displacement reaction of ammonia with this compound.[2]
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol.
-
Add an excess of aqueous ammonia solution (e.g., 25%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine.
Caption: General workflow for the SNAr reaction with ammonia.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of halogens in these reactions generally follows the order: I > Br > Cl.[4] This trend is a consequence of the carbon-halogen bond dissociation energies, where the C-I bond is the weakest and thus most susceptible to oxidative addition by the palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron species and an organic halide.[5][6]
This compound & 2,4-dichloro-5-bromopyrimidine:
For both molecules, the C5-bromo position is the most reactive site for Suzuki coupling.[4] This is due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the palladium catalytic cycle. Selective coupling at the C5 position can be achieved under carefully controlled conditions, leaving the two chloro groups available for subsequent transformations.[5]
The presence of the methyl group at the C6 position in this compound is expected to have a minimal electronic effect on the reactivity of the C5-bromo group. However, it may introduce some steric hindrance that could slightly modulate the reaction rate compared to the non-methylated analog.
Comparative Data for Suzuki Coupling (Representative Yields):
While direct comparative data for these two specific compounds is limited, the following table provides representative yields for similar dichloropyrimidine systems to illustrate the expected reactivity.
| Pyrimidine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 80 | [7] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [5] |
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for dichloropyrimidines.[5][7]
-
In a reaction vessel, combine the pyrimidine derivative (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[8]
This compound & 2,4-dichloro-5-bromopyrimidine:
Similar to the Suzuki coupling, the Sonogashira reaction will preferentially occur at the more reactive C5-bromo position for both molecules.[3][9] This allows for the selective introduction of an alkynyl group at this position.
The C6-methyl group in this compound is not expected to significantly influence the electronic nature of the C5 position but may have a minor steric impact on the approach of the palladium catalyst and the copper acetylide.
General Protocol for Sonogashira Coupling
This protocol is a general procedure based on established methods for similar substrates.[10][11]
-
To a reaction flask, add the pyrimidine derivative (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sources
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A Comparative Guide to the Reactivity of 5-Bromo vs. 5-Iodo Pyrimidine Derivatives in Cross-Coupling Reactions
Introduction: The Central Role of Pyrimidines and Cross-Coupling in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, from kinase inhibitors to antiretroviral drugs.[1][2] The ability to functionalize this heterocycle, particularly at the 5-position, is critical for modulating the pharmacological properties of drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions, have become indispensable tools for forging these crucial carbon-carbon and carbon-nitrogen bonds.[3][4]
The choice of the halide on the pyrimidine ring—typically bromine or iodine—is a critical decision that profoundly impacts reaction efficiency, scope, and scalability. This guide provides an in-depth, evidence-based comparison of the reactivity of 5-bromo- versus 5-iodo-pyrimidine derivatives in key cross-coupling reactions, offering researchers the insights needed to make informed decisions in their synthetic campaigns.
The Theoretical Framework: Why Halogen Choice Dictates Reactivity
The observed difference in reactivity between 5-iodo and 5-bromo pyrimidines is not empirical happenstance; it is grounded in fundamental principles of organometallic chemistry. The general order of reactivity for organic halides in these reactions is overwhelmingly I > Br > Cl > F.[5][6] This trend is primarily dictated by two interconnected factors: carbon-halogen (C-X) bond strength and the mechanism of the catalytic cycle.
The Critical Role of Bond Dissociation Energy (BDE)
The C-I bond is significantly weaker and longer than the C-Br bond. This is due to the larger atomic radius of iodine and the more diffuse nature of its valence orbitals, resulting in less effective orbital overlap with carbon compared to bromine. This difference is quantitatively expressed by their respective Bond Dissociation Energies (BDE).
| Bond | Average BDE (kJ/mol) | Average BDE (kcal/mol) |
| C-Br | ~276-285 | ~66-68 |
| C-I | ~213-240 | ~51-57 |
| (Data sourced from multiple references, values can vary slightly depending on the specific molecular environment)[7][8][9] |
A lower BDE means less energy is required to cleave the bond, a process that occurs during the first and often rate-determining step of the cross-coupling catalytic cycle.
The Rate-Determining Step: Oxidative Addition
Most palladium-catalyzed cross-coupling reactions proceed via a common catalytic cycle.[10][11] The first step, oxidative addition , involves the insertion of the low-valent Palladium(0) catalyst into the carbon-halogen bond of the pyrimidine. This step is typically the slowest in the entire cycle and thus dictates the overall reaction rate.[5][12][13]
Because the C-I bond is weaker than the C-Br bond, 5-iodopyrimidines undergo oxidative addition with the Pd(0) catalyst much more readily and at lower temperatures than their 5-bromo counterparts. This fundamental difference in activation energy is the primary driver of the enhanced reactivity of iodo-derivatives.
Caption: The generalized catalytic cycle for a cross-coupling reaction.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation due to the stability and low toxicity of the requisite boronic acid reagents.[3][14] In this arena, the reactivity gap between iodo- and bromo-pyrimidines is pronounced.
5-Iodopyrimidines consistently demonstrate higher reactivity, which translates to several practical advantages:
-
Milder Reaction Conditions: Reactions can often be run at lower temperatures.
-
Lower Catalyst Loading: Less of the expensive palladium catalyst is required.
-
Shorter Reaction Times: Reactions reach completion more quickly.
-
Higher Yields: Often provide superior yields, especially with challenging or less reactive boronic acids.
| Substrate | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-pyrimidine deriv. | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 80-100 | 12-24 | 75-90 | [15] |
| 5-Iodo-pyrimidine deriv. | Pd(OAc)₂ / SPhos (1-2 mol%) | K₃PO₄ | RT - 80 | 1-5 | 85-98 | [10] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (cat.) | K₃PO₄ | Reflux | 12 | 70-88 | [14] |
This table summarizes typical conditions and is not an exhaustive list. Yields are substrate-dependent.
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Halopyrimidine
This protocol provides a robust starting point for the coupling of a 5-halopyrimidine with an arylboronic acid. The conditions for the 5-bromo derivative are more forcing than those for the 5-iodo derivative.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
5-Bromo- or 5-Iodo-pyrimidine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
For 5-Bromo: Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and K₂CO₃ (3.0 mmol)
-
For 5-Iodo: Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol)
-
Anhydrous, degassed 1,4-Dioxane (5 mL) and Water (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the 5-halopyrimidine, the arylboronic acid, the appropriate base, and the palladium catalyst/ligand combination.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) active species is sensitive to oxygen.
-
Solvent Addition: Add the degassed dioxane and water via syringe. The use of degassed solvents further minimizes oxygen contamination.
-
Reaction:
-
For 5-Bromo: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.
-
For 5-Iodo: Stir the reaction at room temperature or heat to 60-80 °C for 1-4 hours.
-
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the desired 5-arylpyrimidine product.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[6][16] Similar to the Suzuki coupling, the reactivity trend holds: 5-iodopyrimidines are significantly more reactive than their 5-bromo counterparts.[17]
This enhanced reactivity is particularly advantageous when coupling less nucleophilic amines or when trying to achieve amination at lower temperatures to preserve sensitive functional groups elsewhere in the molecule. For 5-bromopyrimidines, achieving high yields often requires more electron-rich, bulky phosphine ligands (so-called "designer ligands"), stronger bases like sodium tert-butoxide, and higher temperatures.[6]
| Substrate | Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-pyrimidine deriv. | XPhos or RuPhos | NaOtBu | 100-110 | 8-16 | 70-95 | [6] |
| 5-Iodo-pyrimidine deriv. | Xantphos | Cs₂CO₃ | 80-100 | 2-6 | 80-99 | [18] |
This table summarizes typical conditions. The optimal ligand/base combination is highly substrate-dependent.
Experimental Protocol: Buchwald-Hartwig Amination of a 5-Halopyrimidine
This protocol outlines a general procedure for the C-N coupling of a 5-halopyrimidine. Note the adjustment in ligand, base, and conditions based on the halide.
Materials:
-
5-Bromo- or 5-Iodo-pyrimidine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
For 5-Bromo: Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
For 5-Iodo: Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cesium Carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous, degassed Toluene or Dioxane (5 mL)
Procedure:
-
Vessel Preparation: In a glovebox or under a positive pressure of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the 5-halopyrimidine and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring.
-
For 5-Bromo: Heat to 100-110 °C for 8-16 hours.
-
For 5-Iodo: Heat to 80-100 °C for 2-6 hours.
-
-
Monitoring: Follow the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by silica gel chromatography.
Practical Considerations: When to Choose Bromo over Iodo
Despite the clear reactivity advantages of 5-iodopyrimidines, there are strategic reasons why a researcher might prefer a 5-bromo derivative.
Caption: Decision tree for selecting a 5-halopyrimidine substrate.
-
Cost and Availability: 5-Bromopyrimidines and their precursors are often significantly less expensive and more readily available from commercial suppliers than their iodo- counterparts. For large-scale synthesis, this cost differential can be a deciding factor.
-
Stability: 5-Iodopyrimidines can be less stable, particularly to light, and may require more careful storage and handling.
-
Chemoselectivity: In molecules containing multiple halides, the differential reactivity can be exploited. For instance, in a molecule with both an iodo and a bromo substituent, one can often selectively couple at the iodo position under mild conditions, leaving the bromo group untouched for a subsequent, different coupling reaction.[19]
Conclusion
The choice between a 5-bromo- and a 5-iodo-pyrimidine derivative is a classic trade-off between reactivity and practicality. The superior reactivity of 5-iodopyrimidines, rooted in the lower C-I bond dissociation energy, allows for milder conditions, shorter reaction times, and often higher yields in a wide range of cross-coupling reactions. This makes them the preferred substrate for challenging transformations and in late-stage functionalization where preserving molecular integrity is paramount.
However, 5-bromopyrimidines remain highly valuable and widely used substrates. Their lower cost, greater stability, and the vast library of well-established, robust catalytic systems available for their activation ensure their continued relevance. For many routine syntheses and large-scale applications, the more forcing conditions required for bromo-derivatives are a justifiable compromise for the economic and logistical advantages they offer. A thorough understanding of the underlying chemical principles and practical considerations detailed in this guide will empower researchers to select the optimal halogen for their specific synthetic objectives.
References
- Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from Pd(dba)₂ and phosphines. Journal of Organometallic Chemistry, 576(1-2), 125-146.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Hartwig, J. F. (2010).
- McMullin, C. L. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Organometallics, 32(21), 6299-6307.
- van der Vlugt, J. I. (2012). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Baran, P. S. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- Barlin, G. B. (1969). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 2150-2153.
- Boruah, P. R., et al. (2015).
- Gentry, P. R., & Sigman, M. S. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(01), 1-6.
- Wikipedia. (2023).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
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A Comparative Guide to Pyrimidine Scaffolds in Kinase Inhibitor Synthesis: Evaluating Alternatives to 5-Bromo-2,4-dichloro-6-methylpyrimidine
Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold." Its structural resemblance to the adenine core of ATP allows molecules built around it to function as competitive inhibitors for a vast array of protein kinases.[1] These enzymes are critical regulators of cellular signaling, and their dysregulation is a well-established driver of diseases like cancer.[1][2][3] Consequently, the pyrimidine core is a cornerstone of numerous FDA-approved and investigational kinase inhibitors.[3][4]
A particularly versatile and widely utilized starting material in this field is 5-Bromo-2,4-dichloro-6-methylpyrimidine . This reagent offers a trifecta of reactive sites: two chlorine atoms at the C2 and C4 positions, which are susceptible to sequential nucleophilic aromatic substitution (SNAr), and a bromine atom at the C5 position, which serves as a handle for palladium-catalyzed cross-coupling reactions. This multi-functional nature allows for the systematic and combinatorial construction of highly decorated pyrimidine libraries to explore structure-activity relationships (SAR).
However, the "best" starting material is context-dependent. The demands of a synthetic campaign—be it reaction efficiency, cost-effectiveness, or the need to access novel chemical space—often necessitate a move beyond this workhorse reagent. This guide provides an in-depth comparison of viable alternative reagents, grounded in experimental data and synthetic strategy, to empower researchers in the rational design and synthesis of next-generation kinase inhibitors.
The 2,4-Diaminopyrimidine: A Quintessential Kinase Pharmacophore
A common motif in pyrimidine-based kinase inhibitors is the 2,4-diaminopyrimidine core. This arrangement is highly effective because it mimics the hydrogen bonding pattern of adenine, forming one to three crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction anchors the inhibitor, providing a foundation for its potency.
Caption: H-bond interactions between a 2,4-diaminopyrimidine core and the kinase hinge.
Dissecting the Reference: Reactivity of this compound
The synthetic utility of this reagent hinges on the differential reactivity of its leaving groups.
-
C4-Chloride: This position is the most electrophilic and is typically the first to undergo SNAr with an amine nucleophile. This is due to the combined electron-withdrawing effects of the ring nitrogens.
-
C2-Chloride: Following substitution at C4, the C2 position becomes the next site for SNAr, allowing for the introduction of a second, different amine.
-
C5-Bromide: The C-Br bond is significantly less reactive in SNAr but is ideal for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), enabling the installation of aryl, heteroaryl, or alkyl groups to probe a deeper pocket in the ATP binding site.[5][6]
This predictable reactivity allows for a logical and stepwise assembly of complex molecules.
Caption: Standard synthetic workflow using this compound.
Comparative Analysis of Alternative Starting Materials
The choice of an alternative reagent is a strategic decision aimed at optimizing the synthetic route or accessing different molecular architectures.
| Reagent | Key Features & Advantages | Disadvantages | Primary Application |
| This compound | (Reference) Versatile, predictable regioselectivity for sequential substitutions and cross-coupling. | Bromine may be less reactive in coupling than iodine. | Workhorse for generating diverse 2,4,5-trisubstituted pyrimidine libraries. |
| 2,4,6-Trichloropyrimidine | Provides an additional reactive site at C6 for further functionalization or as a scaffold anchor.[2][7] | Sequential functionalization can be less regioselective without careful condition control. | Synthesis of 2,4-diamino-6-substituted pyrimidines. |
| 2,4-Dichloro-5-fluoropyrimidine | The highly electron-withdrawing fluorine atom at C5 activates the C2 and C4 positions for SNAr, potentially allowing for milder reaction conditions.[2] | The C-F bond is generally not suitable for cross-coupling, limiting C5 diversification. | When rapid and efficient disubstitution at C2 and C4 is the primary goal. |
| 5-Iodo-2,4-dichloropyrimidine | The C-I bond is more reactive than C-Br in Pd-catalyzed cross-coupling, often resulting in higher yields and milder conditions.[5] | Iodine-containing reagents are typically more expensive and less stable than their bromo-counterparts. | For challenging Suzuki, Stille, or other cross-coupling reactions at C5. |
| 2,4-Dihydroxy-6-methyl-pyrimidine (Thymine analogue) | Inexpensive and readily available bulk starting material. | Requires a chlorination step (e.g., with POCl₃) to activate the C2 and C4 positions, adding a step to the synthesis.[8] | Cost-effective, large-scale synthesis where an extra activation step is acceptable. |
| Pyrimidine-5-boronic ester | Reverses the polarity of the Suzuki coupling, allowing coupling with readily available aryl/heteroaryl halides.[5] | Requires synthesis of the boronic ester, which may not be commercially available. | Strategic advantage when the diversity element (R3) is more easily sourced as a halide. |
| Pyrazolo[3,4-d]pyrimidine Scaffolds | Fused, rigid purine isosteres that are themselves privileged scaffolds.[9][10] Often exhibit high potency. | Synthesis is not based on substitution of a pre-formed pyrimidine; requires de novo ring construction. | Development of highly potent inhibitors targeting specific kinase families (e.g., BTK).[10] |
Experimental Protocols: From Reagents to Inhibitors
The following protocols provide detailed, actionable methodologies for key transformations in the synthesis of pyrimidine-based kinase inhibitors.
Protocol 1: Sequential Diamination of a Dichloropyrimidine
This protocol describes the regioselective introduction of two different amine nucleophiles onto a 2,4-dichloropyrimidine core, a foundational sequence in inhibitor synthesis.[8]
Step A: Monosubstitution at the C4 Position
-
Setup: In a round-bottom flask, dissolve the 2,4-dichloro-5-substituted pyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol (5-10 mL per mmol).
-
Addition of Reagents: Add the first desired amine (R1-NH2, 1.1 eq) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The more reactive C4 position should be selectively substituted.
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Remove the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to isolate the 2-chloro-4-amino-5-substituted pyrimidine intermediate.
Step B: Substitution at the C2 Position
-
Setup: Dissolve the purified intermediate from Step A (1.0 eq) in a high-boiling polar aprotic solvent like 1,4-dioxane or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add the second desired amine (R2-NH2, 1.2-1.5 eq). For this less reactive position, a palladium-catalyzed Buchwald-Hartwig amination is often employed. Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a strong base (e.g., Cs₂CO₃, 2.0 eq).
-
Reaction: Degas the mixture and heat under an inert atmosphere (Nitrogen or Argon) to 80-120 °C for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield the final 2,4-diaminopyrimidine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position
This protocol details the installation of an aryl or heteroaryl group at the C5 position using the bromine handle.[5][6]
-
Setup: To a Schlenk flask or microwave vial, add the 5-bromo-2,4-diaminopyrimidine intermediate (1.0 eq), the corresponding arylboronic acid or ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Evacuate and backfill the vessel with an inert gas (e.g., Argon) at least three times.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-24 hours.
-
Monitoring: Monitor the disappearance of the starting material by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the final product by column chromatography on silica gel.
Caption: Reversed polarity Suzuki coupling using a pyrimidine-boronic ester.
Conclusion and Strategic Outlook
While This compound remains an exceptionally valuable and versatile building block, a nuanced understanding of the available alternatives is crucial for the modern medicinal chemist. The selection of a starting material should be a deliberate choice driven by the specific goals of the drug discovery program.
-
For rapid library synthesis with maximum diversity, the reference compound or its 5-iodo analogue are excellent choices.
-
For cost-driven, large-scale campaigns, starting from inexpensive dihydroxypyrimidines may be optimal.
-
When synthetic roadblocks appear, reversing the polarity of a key cross-coupling reaction by using a pyrimidine-boronic ester can provide an elegant solution.
-
Finally, exploring entirely different but related scaffolds, such as the pyrazolo[3,4-d]pyrimidines, can lead to inhibitors with novel binding modes and improved selectivity profiles.
By leveraging the full arsenal of available pyrimidine reagents and understanding the causal relationships behind their reactivity, researchers can accelerate the discovery of potent and selective kinase inhibitors to address unmet medical needs.
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Comparative Guide to Suzuki vs. Stille Coupling for C-C Bond Formation with 5-Bromo-2,4-dichloro-6-methylpyrimidine
Introduction: The Strategic Importance of C-C Bond Formation in Pyrimidine Chemistry
The construction of carbon-carbon (C-C) bonds is a foundational pillar of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors.[1][2] Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry.[3] These reactions have become indispensable in the pharmaceutical and agrochemical industries, where they are used to synthesize a vast array of bioactive molecules.[4][5]
Substituted pyrimidines are a "privileged scaffold," appearing frequently in therapeutic agents, particularly as kinase inhibitors in oncology.[6] The specific substrate, 5-Bromo-2,4-dichloro-6-methylpyrimidine , presents a unique synthetic challenge and opportunity. With three halogenated positions, it allows for sequential, site-selective functionalization. The reactivity of halogens in palladium-catalyzed cross-couplings generally follows the order I > Br > Cl, making the C5-bromo position the most reactive site for initial C-C bond formation.[7][8]
This guide provides a head-to-head comparison of two cornerstone cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of this versatile pyrimidine building block. We will delve into the mechanistic nuances, practical advantages, and inherent limitations of each method, supported by experimental protocols and data to guide researchers in making informed decisions for their specific synthetic goals.
The Suzuki-Miyaura Coupling: The Green Workhorse
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most widely used C-C bond-forming reactions.[7] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide.[7][9]
Catalytic Cycle and Mechanism
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our substrate) of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step.[11]
-
Transmetalation: A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[12][13] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[9][10]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Advantages and Field-Proven Insights
-
Low Toxicity: Organoboron reagents and their inorganic byproducts are significantly less toxic than the organometallics used in many other cross-coupling reactions, a major advantage for pharmaceutical and industrial applications.[5][7]
-
Reagent Availability and Stability: A vast and diverse library of boronic acids and esters is commercially available.[7] They are generally stable to air and moisture, simplifying handling.[14]
-
Green Chemistry: The reaction can often be run in aqueous solvent mixtures, and the boron byproducts are typically water-soluble, facilitating straightforward removal during workup.[5][7]
-
Mild Conditions: Suzuki couplings are known for their mild reaction conditions, which contributes to their broad functional group tolerance.[15][16]
Limitations and Causality
-
Base Sensitivity: The mandatory presence of a base can be detrimental to substrates containing base-labile functional groups (e.g., esters), potentially leading to side reactions or decomposition.
-
Protodeboronation: A key limitation is the potential for protodeboronation, where the C-B bond of the organoboron reagent is cleaved by a proton source before transmetalation can occur. This is particularly problematic for electron-rich and certain heteroaryl boronic acids, leading to reduced yields.[17]
The Stille Coupling: The Robust Alternative
Developed by John Stille, this reaction couples an organohalide with an organotin compound (organostannane) and was one of the first robust palladium-catalyzed cross-coupling methods to be widely adopted.[18][19]
Catalytic Cycle and Mechanism
The Stille coupling shares a similar catalytic framework with the Suzuki reaction but with key differences.[18][20]
-
Oxidative Addition: As with the Suzuki coupling, a Pd(0) species initiates the cycle by adding to the C-Br bond of the pyrimidine to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center. This step is the most complex and can proceed through various pathways.[18][20] Crucially, it does not typically require a base, a significant departure from the Suzuki protocol.
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst by eliminating the C-C coupled product.[21]
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A Senior Application Scientist's Guide to Reaction Kinetics of 5-Bromo-2,4-dichloro-6-methylpyrimidine Substitutions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyrimidine core holds a place of prominence, forming the backbone of numerous therapeutic agents. The strategic substitution of halogens on the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of diverse compound libraries. This guide provides an in-depth analysis of the reaction kinetics for substitution reactions of a highly versatile building block: 5-Bromo-2,4-dichloro-6-methylpyrimidine.
As your Senior Application Scientist, I will not merely present protocols, but delve into the causality behind the expected reactivity and regioselectivity. We will explore the electronic and steric factors that govern the substitution at the C2 and C4 positions, providing a predictive framework for your synthetic endeavors. While direct, comprehensive kinetic data for this specific molecule is not extensively published, we will draw upon established principles and data from closely related analogues to build a robust understanding of its reaction kinetics.
Mechanistic Underpinnings: The SNAr Reaction on Dichloropyrimidines
The nucleophilic aromatic substitution on the electron-deficient pyrimidine ring proceeds through a well-established two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly activates the chloro-substituents towards nucleophilic attack.
The regioselectivity of these reactions, particularly the preference for substitution at the C4 versus the C2 position, is a critical consideration in synthetic design. This selectivity is governed by the relative stability of the corresponding Meisenheimer intermediates. For an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack is generally favored at the C4 position because the resulting negative charge in the intermediate can be more effectively delocalized onto both ring nitrogen atoms, leading to a more stable intermediate.[1]
However, the substitution pattern on the pyrimidine ring can significantly alter this inherent preference. In the case of this compound, the presence of the methyl group at the C6 position introduces an electronic and steric influence that must be carefully considered.
The Influence of Substituents on Regioselectivity and Reactivity
The reactivity and regioselectivity of SNAr on this compound are a consequence of the interplay between the electronic effects of the bromo, chloro, and methyl substituents.
-
Chloro Groups (C2 and C4): As the leaving groups, their departure is facilitated by the electron-deficient nature of the pyrimidine ring.
-
Bromo Group (C5): The electron-withdrawing inductive effect of the bromine atom at the C5 position further activates the ring towards nucleophilic attack at both C2 and C4.
-
Methyl Group (C6): The methyl group is weakly electron-donating through hyperconjugation. This has a nuanced effect. While it may slightly decrease the overall electrophilicity of the ring compared to an unsubstituted analogue, its position adjacent to the C5-bromo and ortho to the C4-chloro will have a more pronounced impact on regioselectivity.
A key study on the reaction of this compound with ammonia has shown that the major product is the result of substitution at the C4 position, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine.[2] This indicates that, for this particular reaction, the inherent preference for C4 substitution is maintained.
However, it has been observed in other 2,4-dichloropyrimidine systems that an electron-donating group at the C6 position can steer the nucleophilic attack to the C2 position.[3] This is attributed to the destabilization of the Meisenheimer intermediate formed by attack at C4 due to the electron-donating nature of the adjacent C6-substituent. Therefore, the regioselectivity for this compound is expected to be highly dependent on the nature of the incoming nucleophile.
Experimental Protocol for Kinetic Analysis
To quantitatively assess the reaction kinetics and compare the reactivity of different nucleophiles, a robust experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of these reactions, allowing for the accurate determination of reactant consumption and product formation over time.[4][5]
Step-by-Step Methodology for Kinetic Monitoring via HPLC
-
Reaction Setup:
-
In a thermostatted reaction vessel, dissolve a known concentration of this compound in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF).
-
In a separate vessel, prepare a solution of the nucleophile at a known concentration. For pseudo-first-order kinetics, the nucleophile should be in significant excess (e.g., 10-fold or greater).
-
Allow both solutions to reach the desired reaction temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding the nucleophile solution to the substrate solution with vigorous stirring. Start a timer immediately.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid for amine nucleophiles).
-
Dilute the quenched sample with the HPLC mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a suitable HPLC column (e.g., C18).
-
Use an appropriate mobile phase and isocratic or gradient elution to achieve good separation of the starting material, product(s), and any internal standard.
-
Monitor the elution profile using a UV detector at a wavelength where the components of interest have significant absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and product(s) in the chromatograms.
-
Plot the concentration of the starting material versus time.
-
Determine the rate constant (k) by fitting the data to the appropriate rate law (e.g., first-order or second-order).
-
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and predicting the reaction kinetics of nucleophilic substitution on this compound. While a complete experimental dataset is not yet available in the literature, the principles of SNAr on substituted pyrimidines allow for a robust, predictive analysis.
The key takeaways for researchers are:
-
Regioselectivity is tunable: The choice of nucleophile is critical in directing the substitution to either the C2 or C4 position.
-
The C6-methyl group is a key director: Its electronic and steric effects play a significant role in modulating the inherent reactivity of the 2,4-dichloropyrimidine core.
-
Kinetic studies are crucial: The provided experimental protocol for HPLC-based kinetic monitoring is a valuable tool for obtaining precise quantitative data to validate these predictions and optimize reaction conditions.
Future experimental work should focus on systematically investigating the kinetics of a diverse range of nucleophiles with this compound to build a comprehensive quantitative dataset. This will undoubtedly accelerate the application of this versatile building block in the development of novel pharmaceuticals and advanced materials.
References
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
- FAQ.
- Doulah, A., et al. (2025). Investigation of regioselectivity on the reaction of this compound with ammonia.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
- PubMed. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. [Link]
- Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PubMed Central. [Link]
- QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
- PubMed Central. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
- RSC Publishing. (n.d.).
- Ramesh, A., Sundar, P. S., & Murti, P. S. R. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazi. Zenodo. [Link]
- ResearchGate. (n.d.).
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
- PubMed. (n.d.). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. [Link]
- Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- Growing Science. (2021).
- ResearchGate. (2007).
- PubMed. (2017). Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. [Link]
Sources
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 5-Bromo-2,4-dichloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. The pyrimidine core, in particular, is a privileged structure found in a multitude of bioactive molecules. The strategic introduction of diverse substituents onto this ring system is often pivotal for modulating pharmacological activity. 5-Bromo-2,4-dichloro-6-methylpyrimidine stands as a versatile building block, offering three distinct reaction sites for palladium-catalyzed cross-coupling reactions. The inherent differences in the reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) provide a handle for selective functionalization, a key aspect in the efficient synthesis of complex target molecules.
This guide provides an in-depth comparison of various palladium catalyst systems for the cross-coupling of this compound. We will delve into the mechanistic rationale behind catalyst selection and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Principle of Chemoselectivity: A Tale of Two Halogens
The central challenge and opportunity in the cross-coupling of this compound lies in achieving chemoselectivity. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1][2] This established principle dictates that the C5-Bromo bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C2- and C4-Chloro bonds.[1][3] This reactivity differential is the foundation for selective functionalization at the C5 position, leaving the chloro-substituents available for subsequent transformations.
It is also important to consider the electronic nature of the pyrimidine ring. The two nitrogen atoms render the ring electron-deficient, which generally enhances the reactivity of the attached halogens towards oxidative addition. However, the relative reactivity of the C2 and C4 positions can be influenced by the specific reaction conditions and the steric and electronic properties of the chosen palladium catalyst. While C4 is often favored in nucleophilic aromatic substitution reactions on 2,4-dihalopyrimidines, the selectivity in cross-coupling can be tuned.[4]
Comparative Analysis of Palladium Catalyst Systems
The choice of the palladium catalyst, specifically the ligand coordinated to the metal center, is paramount in controlling the outcome of the cross-coupling reaction. Below, we compare the performance of common catalyst classes for three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For a substrate like this compound, the primary goal is the selective coupling at the C5-bromo position.
| Catalyst System | Ligand Type | Key Advantages | Considerations | Representative Yield (C5-Coupling) |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, cost-effective, suitable for simple arylboronic acids.[5] | Can require higher catalyst loadings and longer reaction times. May be less effective for sterically hindered or electron-deficient boronic acids. | 85-95% |
| Pd(OAc)₂ / SPhos | Bulky, Electron-Rich Phosphine | High catalytic activity, broad substrate scope, effective for challenging couplings.[5] | Higher cost of the ligand. | >95% |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Excellent thermal stability, high turnover numbers, resistant to catalyst poisoning.[5] | Pre-catalyst activation may be required. | >98% |
Expert Insight: For routine Suzuki couplings with simple arylboronic acids, Pd(PPh₃)₄ offers a good balance of cost and performance. However, for more challenging substrates or when maximizing yield is critical, a more advanced catalyst system like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos) or an NHC-based catalyst like PEPPSI-IPr is recommended. The enhanced electron-donating ability of these ligands facilitates the rate-limiting oxidative addition step and promotes efficient reductive elimination.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Selective amination at the C5-position of this compound is highly desirable.
| Catalyst System | Ligand Type | Key Advantages | Considerations | Representative Yield (C5-Amination) |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | Good for general aminations, well-established. | May require higher temperatures and longer reaction times for less nucleophilic amines. | 80-90% |
| Pd(OAc)₂ / Xantphos | Bulky, Bidentate Phosphine | Wide bite angle, promotes reductive elimination, good for a broad range of amines.[6] | Can be sensitive to air and moisture. | 90-98% |
| G3-XPhos Palladacycle | Palladacycle | Air- and moisture-stable pre-catalyst, easy to handle, highly active. | Higher cost. | >95% |
Expert Insight: The choice of ligand is crucial in Buchwald-Hartwig amination to balance the rates of oxidative addition and C-N bond-forming reductive elimination. While traditional catalysts like Pd₂(dba)₃/BINAP are effective, more modern systems employing bulky, electron-rich ligands like Xantphos or pre-formed palladacycles often provide superior results with lower catalyst loadings and milder conditions. The use of a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.[2]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of alkynyl groups, which are versatile handles for further synthetic transformations. The reaction is typically co-catalyzed by a copper(I) salt.
| Catalyst System | Ligand Type | Co-catalyst | Key Advantages | Considerations | Representative Yield (C5-Coupling) |
| Pd(PPh₃)₂Cl₂ | Monodentate Phosphine | CuI | Standard, widely used catalyst for Sonogashira reactions.[7][8] | Can lead to alkyne homocoupling (Glaser coupling). | 80-90% |
| Pd(OAc)₂ / P(t-Bu)₃ | Bulky, Electron-Rich Phosphine | CuI | High activity, can be used for less reactive halides. | Ligand is air-sensitive. | >90% |
| Copper-Free Conditions | Various (e.g., NHC-Pd) | None | Avoids issues with copper, such as alkyne homocoupling and potential contamination of the product.[9] | May require specific ligands and bases. | 85-95% |
Expert Insight: The classic Pd(PPh₃)₂Cl₂/CuI system is a reliable starting point for Sonogashira couplings.[7] However, the formation of undesired alkyne homocoupling byproducts can be a significant issue. Employing a more electron-rich and bulky phosphine ligand can often suppress this side reaction and improve the yield of the desired cross-coupled product. For sensitive substrates or when copper contamination is a concern, copper-free Sonogashira protocols are an excellent alternative.[9]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Protocol for Suzuki-Miyaura Coupling
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[3]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (6-24 h), monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
dot
Caption: Experimental workflow for Buchwald-Hartwig amination.
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed.[2]
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
Mechanistic Considerations: The Catalytic Cycle
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The cycle for a Suzuki-Miyaura coupling is illustrative of the general principles.
dot
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step and is facilitated by electron-rich ligands.[3]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Conclusion
The selective functionalization of this compound via palladium-catalyzed cross-coupling is a powerful strategy for the synthesis of novel chemical entities. A judicious choice of catalyst system, guided by an understanding of the underlying reaction mechanisms and principles of chemoselectivity, is key to achieving high yields and clean conversions. This guide provides a framework for selecting the appropriate palladium catalyst for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, along with robust starting protocols. As with any synthetic methodology, empirical optimization for each specific substrate combination will ultimately lead to the most successful outcomes.
References
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- University of Leeds. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts.
- Organic Chemistry Portal. Sonogashira Coupling.
- Wikipedia. Heck reaction.
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Anderson, K. W., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 54(40), 11837–11841.
- National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Heck Reaction.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- eScholarship.org. (2019). Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes.
- Chemistry LibreTexts. (2023). Heck Reaction.
- AWS. (n.d.). Palladium-Catalyzed Cyanation of Porphyrins Utilizing Cyanoethylzinc Bromide As an Efficient Cyanide Ion Source Supporting Infor.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- PubMed. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Decisive Role of the Base in the Amination of 5-Bromo-2,4-dichloro-6-methylpyrimidine: A Comparative Guide
In the landscape of modern synthetic chemistry, 5-Bromo-2,4-dichloro-6-methylpyrimidine stands as a pivotal intermediate, offering a versatile scaffold for the construction of a multitude of biologically active compounds and functional materials. The strategic introduction of amino functionalities onto this pyrimidine core is a critical transformation, and the choice of base is a decisive factor that dictates the reaction's efficiency, regioselectivity, and overall success. This guide provides an in-depth comparison of the efficacy of different bases in the amination of this substrate, grounded in mechanistic principles and supported by experimental insights.
Introduction: The Significance of this compound
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, with its distinct halogenated positions, offers multiple avenues for functionalization. The C4 and C2 chloro-substituents are susceptible to nucleophilic aromatic substitution (SNAr), while the C5-bromo position can be targeted for transformations such as palladium-catalyzed cross-coupling reactions. This multi-functional nature makes it a highly valuable building block for creating diverse molecular architectures.
Mechanistic Considerations: Nucleophilic Aromatic Substitution (SNAr) vs. Palladium-Catalyzed Amination
The amination of this compound can proceed through two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. The choice of base plays a crucial, albeit different, role in each.
Nucleophilic Aromatic Substitution (SNAr)
In the SNAr pathway, a nucleophilic amine directly attacks the electron-deficient pyrimidine ring, leading to the displacement of a chloride ion. The pyrimidine ring is inherently π-deficient, and this effect is amplified by the two ring nitrogen atoms, facilitating nucleophilic attack.[2] The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
The primary role of the base in SNAr with a neutral amine nucleophile is to neutralize the acid (e.g., HCl) generated during the reaction.[3] This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic and halt the reaction.
Caption: Generalized SNAr amination pathway.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[4]
In this case, the base is mechanistically integral to the catalytic cycle itself, as it is required for the deprotonation of the amine coordinated to the palladium center. Therefore, the strength and nature of the base are critical for the efficiency of the transmetalation step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Efficacy of Bases
The choice between an SNAr and a Buchwald-Hartwig protocol, and consequently the choice of base, depends on the nucleophilicity of the amine, the desired regioselectivity, and the presence of other functional groups.
Regioselectivity Considerations
For this compound, the C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position.[5] Experimental evidence from the reaction with ammonia confirms that nucleophilic displacement occurs preferentially at the C4 position to yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the major product.[6]
| Position | Electronic Environment | Expected Reactivity in SNAr |
| C4 | Flanked by one nitrogen and a chloro group. | High |
| C2 | Positioned between two electron-withdrawing nitrogens. | Moderate |
| C5 | Halogenated with bromine. | Low (SNAr), High (Pd-coupling) |
Table 1. Predicted regioselectivity for nucleophilic attack.
Comparison of Common Bases
| Base Type | Examples | pKa of Conjugate Acid | Typical Application | Advantages | Disadvantages |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | ~10.3, ~10.4 | SNAr with moderately nucleophilic amines; Buchwald-Hartwig for base-sensitive substrates.[7] | Mild, inexpensive, suitable for substrates with base-sensitive functional groups (e.g., esters). | Often require higher temperatures and longer reaction times; may have poor solubility in organic solvents. |
| Organic Amines | Triethylamine (Et₃N), DIPEA | ~10.8, ~11.0 | SNAr as an acid scavenger, particularly with amine hydrohalide salts as starting materials.[8][9] | Good solubility in organic solvents, non-nucleophilic. | Can be too weak for deprotonating less acidic amines in Buchwald-Hartwig reactions. |
| Strong Inorganic Bases | NaOtBu, K₃PO₄ | ~19, ~12.3 | Buchwald-Hartwig aminations, especially for less reactive aryl chlorides or weakly nucleophilic amines.[4][10] | Highly effective in promoting the catalytic cycle, can enable reactions at lower temperatures. | Can cause decomposition of base-sensitive functional groups; can promote side reactions.[7] |
| Organic Non-nucleophilic | DBU | ~13.5 | Can be used in Buchwald-Hartwig aminations, sometimes in combination with other bases. | Soluble in organic solvents, milder than alkoxides. | Can be less effective than strong inorganic bases for challenging substrates. |
Table 2. Comparative guide to bases for the amination of this compound.
Experimental Protocols
The following protocols are representative examples for the selective mono-amination at the C4 position. Researchers should note that optimization of reaction conditions may be necessary for different amine nucleophiles.
Protocol 1: SNAr Amination using an Inorganic Base (e.g., K₂CO₃)
This protocol is suitable for relatively nucleophilic aliphatic amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF via syringe, followed by the amine.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination using a Strong Base (e.g., NaOtBu)
This protocol is generally applicable to a wider range of amines, including less nucleophilic aromatic amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add this compound and the amine under a positive pressure of inert gas.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
The selection of an appropriate base is paramount for the successful amination of this compound. For straightforward SNAr reactions with nucleophilic amines, inorganic carbonates like K₂CO₃ or organic bases such as DIPEA serve as effective acid scavengers. For less reactive amines or when higher efficiency is required, the Buchwald-Hartwig amination protocol with a strong base like NaOtBu is the method of choice. The provided protocols offer robust starting points for the synthesis of 4-amino-5-bromo-2-chloro-6-methylpyrimidine derivatives, valuable intermediates for the development of novel chemical entities.
References
- Wikipedia. (2023). Pyrimidine. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Purdue University Graduate School. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
- ChemSpeed. (n.d.).
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
- Gao, Y., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
- Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- Krishnamurthy, R. (2012). Role of pKa of Nucleobases in the Origins of Chemical Evolution. Accounts of Chemical Research, 45(12), 2035–2044. [Link]
- ResearchGate. (2018).
- Reddit. (2023). Given that the approx. pka of protonated pyrimidine is 1 and the approx. pka of protonated aniline is 5, how does this reaction work?. [Link]
- ResearchGate. (2015). Investigation of regioselectivity on the reaction of this compound with ammonia. [Link]
- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]
- International Journal of Microbiological Research. (2013). Significance and Biological Importance of Pyrimidine in the Microbial World. [Link]
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- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 8. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Synthetic Routes of Substituted 4-Aminopyrimidines: From Classical Reactions to Modern Catalysis
Substituted 4-aminopyrimidines are a cornerstone of modern medicinal chemistry and drug discovery. This privileged scaffold is a key structural motif in a plethora of biologically active molecules, including kinase inhibitors for cancer therapy, antiviral agents, and central nervous system modulators. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's pharmacological properties, making the development of efficient and versatile synthetic routes to these molecules a critical endeavor for researchers in the pharmaceutical industry and academia.
This guide provides a comparative analysis of four distinct and widely employed synthetic strategies for the preparation of substituted 4-aminopyrimidines. We will delve into the mechanistic underpinnings of each approach, offering insights into the rationale behind experimental choices. Detailed, step-by-step protocols for representative reactions are provided, alongside a quantitative comparison of their performance. This in-depth technical guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal synthetic route for their target 4-aminopyrimidine derivatives.
Condensation of Nitriles: A Versatile and Temperature-Controlled Approach
The condensation of nitriles is a powerful and atom-economical method for the construction of the 4-aminopyrimidine core. This strategy often proceeds through a β-enaminonitrile intermediate, which can be isolated or cyclized in situ to the desired pyrimidine. A key advantage of this approach is the ability to control the reaction outcome by simply adjusting the temperature.[1][2]
Mechanistic Insights
The reaction is typically base-catalyzed, initiating the deprotonation of an organonitrile to form a nucleophilic carbanion. This carbanion then attacks a second nitrile molecule, leading to the formation of a β-enaminonitrile after tautomerization. Further reaction with another equivalent of a nitrile, followed by intramolecular cyclization and tautomerization, affords the final 4-aminopyrimidine. The choice of base and solvent is crucial for efficient reaction and can influence the selectivity for either the β-enaminonitrile or the 4-aminopyrimidine.
Caption: Workflow for the synthesis of 4-aminopyrimidines via nitrile condensation.
Experimental Protocol: Synthesis of 2,6-dimethyl-4-phenyl-4-aminopyrimidine
This protocol is adapted from the work of Li et al.[1]
Materials:
-
Acetonitrile (CH₃CN)
-
Benzonitrile (C₆H₅CN)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride (2.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add acetonitrile (2.0 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add benzonitrile (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2,6-dimethyl-4-phenyl-4-aminopyrimidine.
The Dimroth Rearrangement: A Classic Transformation for Structural Isomerization
The Dimroth rearrangement is a fascinating and synthetically useful isomerization of certain nitrogen-containing heterocycles.[3][4] In the context of pyrimidine chemistry, it provides a pathway to thermodynamically more stable aminopyrimidine isomers, often from more kinetically favored precursors. This rearrangement is particularly valuable for the synthesis of N-substituted 4-aminopyrimidines.
Mechanistic Insights
The Dimroth rearrangement typically proceeds via a ring-opening, ring-closing mechanism.[3] Under acidic or basic conditions, or upon heating, the pyrimidine ring undergoes nucleophilic attack (often by a solvent molecule like water or an amine), leading to a tetrahedral intermediate. This intermediate then undergoes ring cleavage to form an open-chain intermediate. Rotation around a single bond allows for a conformational change, followed by intramolecular cyclization to form the rearranged pyrimidine ring. The driving force for the rearrangement is the formation of a more thermodynamically stable isomer.
Caption: Simplified mechanism of the Dimroth rearrangement.
Experimental Protocol: Microwave-Assisted Synthesis of N-Arylthieno[3,2-d]pyrimidin-4-amines
This protocol is an adaptation illustrating the Dimroth rearrangement, inspired by microwave-assisted syntheses of related heterocyclic systems.[5]
Materials:
-
Appropriate N-substituted iminothienopyrimidine precursor
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vial, dissolve the N-substituted iminothienopyrimidine precursor (1.0 mmol) in DMF (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water (20 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain the rearranged N-arylthieno[3,2-d]pyrimidin-4-amine.
Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a robust and widely utilized method for the synthesis of substituted 4-aminopyrimidines. This approach involves the displacement of a halide (typically chloride or bromide) at the 4-position of the pyrimidine ring by an amine nucleophile. The reactivity of the halopyrimidine is enhanced by the electron-withdrawing nature of the nitrogen atoms in the ring.
Mechanistic Insights
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (halide) is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the 4-aminopyrimidine product. The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the electron-withdrawing ability of substituents on the pyrimidine ring.
Caption: General workflow of the SNAr reaction for 4-aminopyrimidine synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(benzylamino)-6-chloropyrimidine
This protocol is a representative example based on general procedures for SNAr reactions on chloropyrimidines.[6]
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Benzylamine
-
Triethylamine (TEA)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 2-amino-4,6-dichloropyrimidine (1.0 mmol) in ethanol (10 mL), add benzylamine (1.1 mmol) and triethylamine (1.2 mmol).
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (15 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 2-amino-4-(benzylamino)-6-chloropyrimidine.
Transition-Metal Catalyzed Cross-Coupling Reactions: A Modern Approach
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic molecules, including substituted 4-aminopyrimidines.[7] Copper-catalyzed reactions, in particular, have shown great promise for the formation of C-N bonds. These methods often offer mild reaction conditions, high functional group tolerance, and access to a diverse range of substituted products.
Mechanistic Insights
While the exact mechanisms can vary depending on the specific catalyst and reactants, a general catalytic cycle for a copper-catalyzed amination of an alkyne with an amidine to form a pyrimidine can be proposed. The cycle likely involves the formation of a copper-acetylide species, which then undergoes migratory insertion with the amidine. Subsequent intramolecular cyclization and reductive elimination would then yield the 4-aminopyrimidine product and regenerate the active copper catalyst.
Sources
- 1. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 5-Bromo-2,4-dichloro-6-methylpyrimidine Reaction Products by X-ray Crystallography
For researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds, the unambiguous structural determination of reaction products is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of products derived from the versatile building block, 5-Bromo-2,4-dichloro-6-methylpyrimidine. While X-ray crystallography stands as the definitive method for solid-state structural elucidation, a comprehensive validation strategy often integrates spectroscopic techniques. This guide will objectively compare the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by experimental data and detailed protocols, to provide a holistic understanding of product validation in the context of pyrimidine chemistry.
The Chemistry of this compound: A Playground for Nucleophilic Substitution
This compound is a highly reactive scaffold, amenable to sequential and regioselective nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the presence of three halogen substituents, creates a molecule with distinct electrophilic centers. The two chlorine atoms at the C2 and C4 positions are the primary sites for nucleophilic attack, with the C4 position being generally more activated. This regioselectivity is a key consideration in the design of synthetic routes and the subsequent validation of the resulting products.
A notable example is the reaction with ammonia, which selectively displaces the chlorine at the C4 position to yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the major product[1]. This regioselectivity has been unequivocally confirmed by single-crystal X-ray crystallography. Subsequent reactions with other nucleophiles, such as secondary amines, can then be employed to displace the remaining chlorine at the C2 position, leading to the synthesis of a diverse library of 2,4,5,6-tetrasubstituted pyrimidines.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction provides a three-dimensional map of electron density within a crystal lattice, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This technique is unparalleled in its ability to provide an absolute and unambiguous structural assignment, making it the gold standard for the validation of novel compounds.
Causality in Experimental Choices for X-ray Crystallography
The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step and is influenced by factors such as solvent, temperature, and the intrinsic properties of the compound. The rationale behind the choice of crystallization technique is to achieve a slow and controlled saturation of the solution, which allows for the ordered arrangement of molecules into a crystal lattice. Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is a series of spots of varying intensity, which are then mathematically processed to generate the electron density map. The final step is the refinement of the structural model to best fit the experimental data.
A Self-Validating System
The process of X-ray crystal structure determination is inherently self-validating. The quality of the final structure is assessed by several metrics, including the R-factor (a measure of the agreement between the calculated and observed structure factors), the goodness-of-fit, and the analysis of the residual electron density map. A low R-factor and a "clean" residual map are indicative of a high-quality and reliable structure.
Experimental Protocol: Single-Crystal X-ray Diffraction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine
-
Crystal Growth: The title compound was dissolved in a suitable solvent (e.g., a mixture of ethanol and water) and allowed to stand for slow evaporation at room temperature. High-quality, single crystals suitable for X-ray diffraction were obtained over several days.
-
Data Collection: A single crystal of appropriate dimensions was mounted on a diffractometer. X-ray intensity data were collected at a controlled temperature using monochromatic radiation.
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
The resulting crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine unequivocally confirmed the regioselectivity of the nucleophilic substitution at the C4 position[1].
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not always feasible or necessary for routine product validation. NMR and MS are powerful and complementary techniques that provide valuable structural information in solution and the gas phase, respectively.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | 3D molecular structure, bond lengths, bond angles, stereochemistry, packing | Connectivity of atoms, chemical environment of nuclei, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Strengths | Unambiguous structure determination, absolute configuration | Non-destructive, provides information on dynamic processes in solution | High sensitivity, provides molecular formula |
| Limitations | Requires high-quality single crystals, not suitable for amorphous solids or liquids | Can be complex for large molecules, may not distinguish between some isomers | Does not provide direct information on connectivity or stereochemistry |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
In the context of this compound reactions, ¹H and ¹³C NMR are crucial for determining the regiochemistry of substitution. For example, in the reaction with a secondary amine, the chemical shifts of the methyl group and the protons on the amine substituent can provide strong evidence for the site of attachment.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight of a compound and to deduce its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For halogenated compounds like the derivatives of this compound, the characteristic isotopic patterns of bromine and chlorine provide a clear signature in the mass spectrum.
Experimental Data Comparison: Validation of a Diaminopyrimidine Derivative
Let's consider the product of the reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with piperidine: 4-amino-5-bromo-6-methyl-2-(piperidin-1-yl)pyrimidine .
| Analytical Technique | Experimental Data | Interpretation |
| X-ray Crystallography | Not available in the cited literature, but would provide the definitive 3D structure. | Would confirm the connectivity and stereochemistry. |
| ¹H NMR (CDCl₃) | δ 1.2–1.7 (m, 6H, 3CH₂), 2.51 (s, 3H, CH₃), 3.41 (t, 4H, 2(CH₂N-Pyr)), 5.2 (s, 2H, NH₂)[1] | The presence of the piperidine and methyl protons, along with the amino protons, is consistent with the proposed structure. The chemical shifts are indicative of their respective electronic environments. |
| Mass Spectrometry (EI) | m/z 270 (80%), 272 (80%)[1] | The two peaks of equal intensity separated by 2 m/z units are characteristic of a compound containing one bromine atom, confirming the molecular ion. |
| Infrared (IR) | 3310 and 3440 cm⁻¹ (NH₂)[1] | The two bands in this region are characteristic of the symmetric and asymmetric stretching vibrations of a primary amine. |
This multi-technique approach provides a high degree of confidence in the structural assignment, even in the absence of a crystal structure.
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (Electron Impact)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or as the eluent from a gas chromatograph.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Visualizing the Workflow
Experimental Workflow for Product Validation
Caption: A generalized workflow for the synthesis and validation of reaction products from this compound.
Conclusion: An Integrated Approach to Structural Validation
The validation of reaction products of this compound is a critical step in the synthesis of novel compounds for drug discovery and other applications. While single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, a comprehensive validation strategy should leverage the complementary strengths of NMR and mass spectrometry. This integrated approach, combining the absolute spatial information from X-ray crystallography with the detailed connectivity and molecular weight data from spectroscopic techniques, provides a robust and self-validating system for structural elucidation. By understanding the causality behind the choice of each analytical technique and adhering to rigorous experimental protocols, researchers can ensure the scientific integrity of their findings and accelerate the pace of discovery.
References
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- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
- trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. PubMed. [Link]
- Structures of the newly designed aminopyrimidine derivatives 1a–g, 2a–f...
- Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofol
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. [Link]
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- NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. PubMed Central. [Link]
- MICROWAVE SYNTHESIS, SPECTRAL, THERMAL AND ANTIMICROBIAL ACTIVITIES OF Co(II), Ni(II) AND Cu(II) SCHIFF BASE METAL COMPLEXES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. [Link]
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. LinkedIn. [Link]
- (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. PubMed Central. [Link]
- Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]
- 5-Bromo-2,4-di-o -(m - and p -)chloro- (bromo-)benzylthiouracils 1–6...
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A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of 5-Bromo-2,4-dichloro-6-methylpyrimidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable downstream data and, ultimately, patient safety. The 5-Bromo-2,4-dichloro-6-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1][2][3][4][5] Its precise halogenation pattern and methylation provide critical interaction points with biological targets. However, the multi-step synthesis required to produce these complex molecules can often introduce a variety of process-related impurities.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of these vital pyrimidine derivatives. We will move beyond a simple recitation of steps to explain the causality behind the experimental choices, ensuring a robust and self-validating analytical system.
The Synthetic Landscape and Its Impurity Profile
The synthesis of this compound typically involves the halogenation of a pyrimidine precursor. A common synthetic route starts from 6-methyluracil (6-methylpyrimidine-2,4-diol), which is first chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-6-methylpyrimidine, followed by bromination.[6] Another pathway might involve the initial bromination of the pyrimidine ring followed by chlorination. A multi-step synthesis from 6-Methyl-2-(methylthio)pyrimidin-4-ol using bromine, sulfuric acid, and POCl₃ has also been described.[7]
Given these pathways, a range of potential impurities must be considered during purity analysis:
-
Unreacted Starting Materials: Residual 6-methyluracil or 5-bromo-6-methyluracil.
-
Partially Halogenated Intermediates: Species such as 5-bromo-2-chloro-6-methylpyrimidin-4-ol or 2,4-dichloro-6-methylpyrimidine (lacking the bromine).
-
Isomeric Impurities: Incorrect positioning of the bromine or chlorine atoms, though less common with directed synthesis.
-
Byproducts of Reagents: Degradation products from phosphorus oxychloride or other reagents.
-
Regioisomers from Subsequent Reactions: For instance, in reactions with ammonia, regioisomers like 5-bromo-2-chloro-6-methylpyrimidin-4-amine can be formed as the main product, but other isomers may be present as impurities.[8]
The ability to resolve the main compound from these structurally similar impurities is the primary challenge for any analytical method.
Comparative Analytical Techniques: Why HPLC Excels
While other techniques like Thin Layer Chromatography (TLC) are useful for rapid, qualitative reaction monitoring, they lack the resolution and quantitative power of HPLC for final purity assessment. Gas Chromatography (GC) is generally unsuitable for these relatively non-volatile and thermally labile compounds. Therefore, Reverse-Phase HPLC (RP-HPLC) stands out as the gold standard for this application due to its high resolving power, reproducibility, and compatibility with a wide range of halogenated heterocyclic compounds.[9][10][11]
Experimental Workflow: A Self-Validating HPLC Protocol
The following protocol is designed to be a robust starting point for the purity assessment of this compound derivatives. The principles outlined are grounded in established chromatographic theory and guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][12][13][14][15][16]
Caption: A typical workflow for HPLC purity analysis.
Step-by-Step HPLC Protocol
-
Instrumentation and Columns:
-
System: A standard HPLC system with a UV detector is sufficient.
-
Column: A C18 stationary phase is the workhorse for reverse-phase chromatography and provides excellent hydrophobic selectivity for separating the target compound from more polar or less retained impurities.[9] A good starting point is a column with dimensions of 4.6 x 150 mm and a 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA). The acid serves to protonate silanol groups on the silica backbone, reducing peak tailing, and ensures consistent ionization of the analyte and impurities.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% TFA. ACN is chosen for its low viscosity and UV transparency.
-
Rationale: This mobile phase system provides a good balance of polarity and eluting strength for halogenated pyrimidines. For mass spectrometry (MS) detection, 0.1% formic acid can be substituted for TFA.[13]
-
-
Chromatographic Conditions:
-
Gradient Elution: A gradient is essential to elute a wide range of potential impurities with varying polarities.
-
Time (min) | % Mobile Phase B (ACN)
-
--- | ---
-
0 | 30
-
20 | 95
-
25 | 95
-
26 | 30
-
30 | 30
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic and heterocyclic compounds. A diode array detector (DAD) can be used to scan multiple wavelengths to ensure no impurities are missed.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in acetonitrile.
-
Prepare a reference standard of known purity at the same concentration.
-
Perform serial dilutions to determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
-
-
System Suitability:
-
Before analyzing samples, perform at least five replicate injections of the reference standard.
-
According to ICH guidelines, the system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is less than 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is greater than 2000.[17]
-
Data Interpretation and Comparison
The primary output of the HPLC analysis is a chromatogram. The purity is typically assessed using the area percent method, where the area of the main peak is divided by the total area of all peaks.
Table 1: Hypothetical HPLC Data for Synthesized this compound
| Peak | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 4.2 | 15,000 | 0.5 | Impurity A (e.g., 6-methyluracil) |
| 2 | 12.5 | 2,955,000 | 98.5 | Product |
| 3 | 14.8 | 30,000 | 1.0 | Impurity B (e.g., 2,4-dichloro-6-methylpyrimidine) |
In this example, the purity of the synthesized product is 98.5%. The identities of Impurity A and Impurity B would be confirmed by spiking the sample with known standards of the suspected impurities or by using HPLC-MS.
Contextualizing the Research: Pyrimidine Scaffolds in Kinase Inhibition
The stringent purity requirements for compounds like this compound are directly linked to their intended use as highly specific biological tools or therapeutic agents. Pyrimidine derivatives are a cornerstone of modern oncology drug discovery, particularly as kinase inhibitors.[4][5] Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine core often acts as a scaffold that mimics the adenine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of a target kinase, thereby inhibiting its function.[9]
Caption: Role of a pyrimidine inhibitor in a signaling pathway.
Even minor impurities that are structurally related to the main compound can have off-target effects, potentially inhibiting other kinases and confounding biological data. This underscores the necessity of a well-designed, high-resolution analytical method to ensure the purity and, therefore, the reliability of the synthesized compound.
Conclusion
Assessing the purity of synthesized this compound derivatives is a critical step in the drug discovery and development pipeline. Reverse-phase HPLC offers an unparalleled combination of resolution, sensitivity, and reproducibility for this task. By understanding the potential impurity profile based on the synthetic route and by employing a systematic, self-validating HPLC protocol, researchers can have high confidence in the quality of their compounds. This analytical rigor ensures that subsequent biological and clinical studies are built on a foundation of chemical integrity, ultimately accelerating the path to new and effective therapies.
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A Comparative Guide to Isotopic Labeling Strategies for Pyrimidine-Based Bioactive Molecules Utilizing 5-Bromo-2,4-dichloro-6-methylpyrimidine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, understanding the metabolic fate, reaction mechanisms, and target engagement of bioactive molecules is paramount. Isotopic labeling is a powerful and indispensable technique that allows researchers to trace molecules through complex biological systems.[1][2][3] This guide provides an in-depth comparison of isotopic labeling strategies for pyrimidine-containing compounds, with a special focus on the utility of versatile chemical intermediates like 5-Bromo-2,4-dichloro-6-methylpyrimidine . We will explore various methodologies, compare their efficiencies, and provide detailed experimental protocols to empower researchers in designing robust and insightful isotopic labeling studies.
The Strategic Role of this compound in Synthesis
This compound is a highly functionalized heterocyclic compound that serves as a valuable starting material in medicinal chemistry.[4][5][6] Its pyrimidine core is a common scaffold in a multitude of biologically active molecules, including kinase inhibitors and antiviral agents.[7][8][9][10][11][12] The presence of three distinct reactive sites—two chlorine atoms at the C2 and C4 positions and a bromine atom at the C5 position—allows for selective and sequential chemical modifications. This makes it an ideal precursor for the synthesis of complex drug-like molecules that may subsequently require isotopic labeling for detailed study.
The primary utility of this compound in the context of isotopic labeling lies in its role as a stable, non-labeled building block for the synthesis of a target molecule. Once the synthetic route is established, isotopically labeled versions of the target molecule can be prepared by incorporating labeled reagents at specific steps.
Comparative Analysis of Isotopic Labeling Strategies for Pyrimidines
The choice of an isotopic labeling strategy depends on several factors, including the desired isotope (
De Novo Synthesis with Labeled Precursors
This classical approach involves constructing the pyrimidine ring from simple, commercially available isotopically labeled starting materials. For instance,
Advantages:
-
Precise control over the position and number of isotopic labels.
-
High isotopic enrichment can be achieved.
Disadvantages:
-
Can involve lengthy and complex multi-step syntheses.
-
May not be suitable for late-stage labeling of complex molecules.
Deconstruction–Reconstruction Strategy
A more recent and highly versatile method involves the ring-opening of a pre-existing pyrimidine in a complex molecule to a vinamidinium salt, followed by ring-closure with an isotopically labeled amidine.[14][15][16][17] This "deconstruction-reconstruction" approach allows for the late-stage introduction of isotopes.
Advantages:
-
Enables isotopic labeling of complex, drug-like pyrimidine derivatives at a late stage in the synthesis.[17]
-
High isotopic enrichment can be achieved with deuterium,
C, andngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted"> N.[14][16]
Disadvantages:
-
The reaction conditions for ring-opening may not be compatible with all functional groups.
Hydrogen-Isotope Exchange
Deuterium labeling is often employed to investigate kinetic isotope effects or to prepare internal standards for mass spectrometry.[18] Hydrogen-isotope exchange reactions can directly incorporate deuterium atoms at specific positions on the pyrimidine ring.
Advantages:
-
Direct and often single-step method for introducing deuterium.
-
Useful for probing reaction mechanisms.
Disadvantages:
-
Isotopic enrichment can be variable.
-
Deuterium atoms can sometimes be exchanged back under certain chemical or biological conditions.
Quantitative Comparison of Labeling Efficiencies
The following table summarizes typical isotopic incorporation and yields for different labeling strategies applied to pyrimidine derivatives, providing a comparative overview of their performance.
| Labeling Strategy | Isotope(s) | Typical Isotopic Enrichment | Typical Yield | Key Considerations |
| De Novo Synthesis | >98% | Variable (multi-step) | Requires access to labeled starting materials. | |
| Deconstruction-Reconstruction | >99% | High (for the cyclization step) | Tolerates a variety of functional groups.[17] | |
| Hydrogen-Isotope Exchange | Variable (can be high) | Generally high | Risk of back-exchange. |
Experimental Protocols
General Protocol for Deconstruction-Reconstruction Labeling
This protocol is adapted from the work of Douglas et al. and provides a general workflow for the isotopic labeling of pyrimidines via a vinamidinium salt intermediate.[17]
Step 1: Deconstruction to Vinamidinium Salt
-
To a solution of the pyrimidine (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add triflic anhydride (Tf
O) at low temperature (e.g., -78 °C). -
After stirring for a short period, add a nucleophile such as pyrrolidine.
-
Allow the reaction to warm to room temperature and stir until the pyrimidine is consumed (monitored by TLC or LC-MS).
-
The resulting vinamidinium salt can be isolated or used directly in the next step.
Step 2: Reconstruction with Labeled Amidine
-
To the solution containing the vinamidinium salt, add an isotopically labeled amidine (e.g., [
C]formamidine or [ N ]formamidine) and a base (e.g., potassium carbonate). -
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Purify the isotopically labeled pyrimidine product by column chromatography.
General Protocol for Suzuki Cross-Coupling with this compound
This protocol illustrates how this compound can be used to synthesize a more complex molecule, which could then be a substrate for isotopic labeling or serve as a non-labeled standard.
-
To a reaction vessel, add this compound (1.0 equiv), a boronic acid or ester (1.1 equiv), a palladium catalyst (e.g., Pd(PPh
) , 0.05 equiv), and a base (e.g., Na CO , 2.0 equiv). -
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
Cool the reaction, perform an aqueous workup, and purify the product by column chromatography.
Visualization of Workflows and Concepts
Chemical Structure of this compound
Caption: Structure of this compound.
Deconstruction-Reconstruction Workflow
Caption: General workflow for isotopic labeling via deconstruction-reconstruction.
Alternative Labeling Reagents and Strategies
While the deconstruction-reconstruction method is powerful for pyrimidines, other reagents and strategies are prevalent for different classes of molecules. For example, in cell biology, nucleoside analogs are widely used to label replicating DNA.
-
5-Bromo-2'-deoxyuridine (BrdU): This thymidine analog is incorporated into newly synthesized DNA and can be detected with specific antibodies.[19][20][21] However, this method often requires harsh DNA denaturation steps.[19]
-
5-Ethynyl-2'-deoxyuridine (EdU): EdU is another thymidine analog that is incorporated into DNA. Its detection via a "click" reaction with a fluorescent azide is milder than the antibody-based detection of BrdU and offers several advantages, including better preservation of cell morphology and DNA structure.[19]
Conclusion
Isotopic labeling is a critical tool in modern chemical and biological research. While this compound is a valuable precursor for the synthesis of complex pyrimidine-containing molecules, the subsequent isotopic labeling of these targets can be achieved through various powerful strategies. The deconstruction-reconstruction method stands out for its ability to introduce isotopes into complex pyrimidines at a late synthetic stage with high efficiency. The choice of the optimal labeling strategy will always depend on the specific research question, the nature of the target molecule, and the available resources. This guide provides a comparative framework and practical protocols to assist researchers in making informed decisions for their isotopic labeling studies.
References
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A Senior Application Scientist's Guide to the Reactivity of 5-Bromo-2,4-dichloro-6-methylpyrimidine: A Computational and Comparative Analysis
For researchers and professionals in drug development, pyrimidine scaffolds are foundational building blocks, prized for their versatile biological activities.[1] The strategic functionalization of these heterocycles is paramount to tuning their pharmacological profiles. Among the myriad of available pyrimidine precursors, 5-Bromo-2,4-dichloro-6-methylpyrimidine stands out as a highly functionalized and intriguing substrate. Its reactivity is governed by a delicate interplay of electronic and steric effects from its four distinct substituents.
This guide delves into the reactivity of this specific pyrimidine, moving beyond simple reaction schemes to explore the underlying quantum mechanical principles that dictate its behavior. We will leverage computational insights, primarily from Density Functional Theory (DFT), to predict its reactivity and compare these predictions with established experimental outcomes. This analysis provides a robust framework for understanding and manipulating the chemistry of this and related pyrimidines.
The Central Question: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The primary reactive sites on the this compound ring for synthetic modification are the two chlorine-bearing carbons, C2 and C4. Nucleophilic aromatic substitution (SNAr) is the most common strategy for functionalizing such dihalopyrimidines.[2][3] However, the key challenge and opportunity lie in controlling the regioselectivity: will an incoming nucleophile preferentially attack the C2 or the C4 position?
Experimentally, the reaction of this compound with ammonia has been shown to yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product.[4] This indicates a strong preference for substitution at the C4 position. Our goal is to understand why this selectivity is observed and how it compares to other pyrimidine systems.
Computational Deep Dive: Unveiling the Electronic Landscape
To rationalize the observed C4 selectivity, we turn to computational chemistry. DFT is a powerful tool for modeling the electronic structure of molecules and predicting their reactivity.[5][6] By calculating properties like the Lowest Unoccupied Molecular Orbital (LUMO) and the Molecular Electrostatic Potential (MEP), we can visualize the most electrophilic sites on the molecule, which are the most likely targets for nucleophilic attack.
A typical computational workflow to assess this reactivity involves several key steps:
Caption: General workflow for a DFT-based reactivity study.
For 2,4-dichloropyrimidines, the LUMO, which represents the orbital that will accept electrons from an incoming nucleophile, is typically distributed primarily over the C4 and C6 positions.[7] This inherently makes C4 more susceptible to nucleophilic attack than C2. The substituents on this compound modulate this intrinsic preference:
-
6-Methyl Group (-CH3): As a weak electron-donating group, it slightly increases electron density in the ring, potentially deactivating it towards nucleophilic attack compared to an unsubstituted pyrimidine. However, its more significant role can be in influencing the relative stability of the reaction intermediates.
-
5-Bromo Group (-Br): This halogen exerts a strong electron-withdrawing inductive effect (-I), which lowers the energy of the LUMO and makes the entire ring more electrophilic and thus more reactive towards nucleophiles.
Quantum mechanical analysis shows that for 2,4-dichloropyrimidines, nucleophilic attack at C4 leads to a more stable Meisenheimer intermediate compared to attack at C2.[3] The negative charge in the intermediate from C4 attack can be delocalized over two nitrogen atoms in a more favorable para-quinoid-like structure. The substituents in our target molecule do not override this fundamental electronic preference.
Caption: Competing SNAr pathways for dichloropyrimidines.
Comparative Reactivity Analysis
The true value of a computational study lies in its predictive power across a range of related molecules. By comparing our target molecule to other substituted pyrimidines, we can establish a clear set of structure-reactivity relationships.
| Compound | Key Substituents | Predicted/Observed C4:C2 Selectivity | Computational Rationale |
| 2,4-Dichloropyrimidine | 5-H, 6-H | High C4 selectivity (e.g., 3:1 to exclusive)[8] | LUMO is primarily distributed at C4 and C6. C4 attack leads to a more stable Meisenheimer intermediate.[3][7] |
| This compound | 5-Br, 6-CH3 | Very high C4 selectivity[4] | The 5-bromo group's inductive withdrawal enhances overall ring electrophilicity. The 6-methyl group does not alter the intrinsic C4 preference. |
| 2,4-Dichloro-6-methoxypyrimidine | 6-OCH3 | Reversed selectivity (C2 preferred) | The strong electron-donating methoxy group at C6 significantly raises the energy of the LUMO lobe at C4, making C2 the more electrophilic site.[7] |
| 2,4-Dichloro-5-nitropyrimidine | 5-NO2 | Very high C4 selectivity | The powerful electron-withdrawing nitro group at C5 strongly activates the ring for SNAr, further enhancing the intrinsic preference for C4 attack. |
This comparison highlights a critical principle: while C4 is the default reactive site for 2,4-dichloropyrimidines, substituents at C6 have the most profound impact on regioselectivity . Electron-donating groups at C6 can reverse the selectivity to favor C2, a phenomenon that computational analysis, specifically LUMO map visualization, can predict with high accuracy.[7]
Experimental Protocol: A Self-Validating System
The computational predictions are validated by experimental results. The following protocol outlines the regioselective amination of this compound, which serves as a practical confirmation of the C4-selectivity predicted by DFT.
Objective: To synthesize 5-bromo-2-chloro-6-methylpyrimidin-4-amine by regioselective nucleophilic substitution.
Methodology:
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Nucleophile Addition: Add an excess of aqueous ammonia solution (e.g., 5-10 equivalents) to the vessel.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. The product often precipitates from the solution. The solid can be collected by filtration.
-
Purification: Wash the collected solid with cold water and then a non-polar solvent like hexane to remove impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the product as 5-bromo-2-chloro-6-methylpyrimidin-4-amine using spectroscopic methods (1H NMR, 13C NMR, Mass Spectrometry) and, ideally, X-ray crystallography to unequivocally determine the regiochemistry.[4]
This protocol is self-validating because the unambiguous characterization of the final product confirms the site of nucleophilic attack, thereby validating (or refuting) the initial computational prediction.
Conclusion and Outlook
The reactivity of this compound is a clear example of how intrinsic electronic preferences, modulated by multiple substituents, dictate chemical behavior. Computational analysis, grounded in DFT, correctly predicts the high regioselectivity for nucleophilic substitution at the C4 position, a finding corroborated by experimental evidence.[4]
For drug development professionals, this synergy between in silico prediction and empirical validation is a powerful tool. It allows for the rational design of synthetic routes, saving time and resources. By understanding the principles that govern the reactivity of this and other pyrimidine building blocks, chemists can more effectively navigate the vast chemical space to create novel molecular entities with desired therapeutic properties.
References
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- Matos, M. J., Varela, C., et al. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PubMed Central.
- El-Gohary, A. M. Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate.
- Bolognesi, P., Mattioli, G., et al. Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. PubMed.
- Mitchell, M. B., et al. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Ferreira da Silva, F., et al. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
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A Head-to-Head Comparison of Dihalopyrimidines in Drug Discovery: A Senior Application Scientist's Guide
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. As a "privileged structure," its presence is prominent in a vast array of FDA-approved drugs, particularly within oncology. The ability of the pyrimidine core to act as a bioisostere for the purine ring of ATP allows it to effectively compete for the active sites of protein kinases, making it a foundational building block for targeted inhibitors.
The gateway to unlocking the potential of this scaffold often begins with dihalopyrimidines. These versatile starting materials offer multiple reactive sites that can be selectively functionalized to build molecular complexity and fine-tune pharmacological properties. However, not all dihalopyrimidines are created equal. The choice between a dichloro-, dibromo-, or even a diiodo- derivative is a critical strategic decision that profoundly impacts synthetic efficiency, cost, and the types of chemical transformations that are feasible.
This guide provides an in-depth, head-to-head comparison of the most common 2,4-dihalopyrimidines. We will dissect their reactivity profiles in the two most critical reaction classes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and provide field-proven experimental protocols to empower you to make the most informed and strategic decisions in your drug discovery campaigns.
The Pyrimidine Core: A Privileged Scaffold for Kinase Inhibition
Protein kinases regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers. Pyrimidine-based molecules have proven exceptionally effective as kinase inhibitors because their nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interactions of natural adenosine. This foundational binding motif is the starting point for developing potent and selective inhibitors targeting critical cancer drivers like Aurora kinases, Polo-like kinases (PLKs), and Epidermal Growth Factor Receptor (EGFR).
Caption: Pyrimidine inhibitors mimic ATP to block kinase activity.
Fundamental Reactivity: A Tale of Two Mechanisms
The synthetic utility of dihalopyrimidines is dominated by two powerful reaction types with opposing reactivity trends. Understanding this dichotomy is essential for strategic synthesis design.
-
Nucleophilic Aromatic Substitution (SNAr): In this two-step mechanism, a nucleophile attacks an electron-deficient carbon, forming a negatively charged Meisenheimer intermediate, followed by the expulsion of the halide leaving group. The reaction rate is primarily dictated by the electrophilicity of the carbon atom. Highly electronegative halogens like fluorine are better at stabilizing the intermediate through induction, making them superior leaving groups in this context. The general reactivity order for the halogen is F > Cl > Br > I . For the pyrimidine ring itself, the C4 and C6 positions are the most electron-deficient and thus most reactive, followed by C2, and finally the least reactive C5 position.
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig are mainstays of modern synthesis. The critical, often rate-determining, step is the oxidative addition of the palladium catalyst into the carbon-halogen (C-X) bond. The facility of this step is inversely proportional to the C-X bond strength. Therefore, weaker bonds lead to faster reactions. This results in a reactivity trend that is the inverse of SNAr. The general reactivity order is I > Br > Cl >> F .
Caption: Opposing reactivity trends of halogens in key reactions.
Head-to-Head Comparison: Choosing Your Reagent
The selection of a 2,4-dihalopyrimidine is a balance of reactivity, cost, and synthetic strategy. While numerous dihalopyrimidines exist, the 2,4-dichloro and 2,4-dibromo variants represent the most common and illustrative choices.
2,4-Dichloropyrimidine
This reagent is the workhorse of pyrimidine chemistry. It is a white to off-white crystalline solid that is soluble in most common organic solvents. Its popularity stems from a favorable balance of reactivity, stability, and cost-effectiveness.
-
Reactivity Profile: The two chlorine atoms are sufficiently reactive for SNAr reactions, with the C4 position being significantly more susceptible to nucleophilic attack than the C2 position. This differential reactivity is the cornerstone of sequential functionalization, allowing for the stepwise introduction of different nucleophiles. While less reactive than its bromo- and iodo-counterparts in cross-coupling, it can participate in these reactions, though it often requires more forcing conditions, specialized bulky ligands, or more active palladium precatalysts.
-
Advantages:
-
Cost-Effective: Significantly cheaper than dibromo- and diiodo-pyrimidines, making it ideal for large-scale synthesis.
-
High Stability: Generally more stable and easier to handle and store.
-
Excellent for Sequential SNAr: The well-defined reactivity difference between the C4 and C2 positions allows for controlled, stepwise synthesis.
-
-
Disadvantages:
-
Sluggish Cross-Coupling: Requires more optimization (higher temperatures, specific catalysts) for reactions like Suzuki and Buchwald-Hartwig compared to heavier halides.
-
-
Primary Applications: A versatile building block for a wide range of pharmaceuticals, including antiviral, antibacterial, and anticancer agents. It is a go-to starting material for many kinase inhibitor programs targeting CDKs and JNKs.
2,4-Dibromopyrimidine
When palladium-catalyzed cross-coupling is the central transformation in a synthetic plan, 2,4-dibromopyrimidine is often the reagent of choice.
-
Reactivity Profile: The weaker C-Br bond makes 2,4-dibromopyrimidine significantly more reactive in the oxidative addition step of cross-coupling reactions. This allows for milder reaction conditions, shorter reaction times, and often a broader substrate scope compared to 2,4-dichloropyrimidine. The C4-Br is still more reactive than the C2-Br, permitting sequential cross-coupling reactions.
-
Advantages:
-
Superior Cross-Coupling Reactivity: The ideal substrate for Suzuki, Sonogashira, Heck, and other palladium-catalyzed reactions.
-
Milder Reaction Conditions: Often avoids the need for high temperatures or highly specialized catalyst systems.
-
-
Disadvantages:
-
Higher Cost: More expensive than its dichloro counterpart, which can be a factor in large-scale production.
-
Lower Stability: Can be more prone to degradation and may require more careful storage.
-
-
Primary Applications: Utilized in the development of novel therapeutics where C-C or C-N bond formation via cross-coupling is a key step. It is frequently employed in the synthesis of complex anticancer and antiviral agents.
Comparative Summary
| Feature | 2,4-Dichloropyrimidine | 2,4-Dibromopyrimidine | 2,4-Diiodopyrimidine |
| Relative Cost | $ | ||
| Stability | High | Moderate | Lower |
| SNAr Reactivity | Good | Moderate | Lower |
| Cross-Coupling Reactivity | Moderate (Requires Optimization) | High (Often Preferred) | Very High (Niche Use) |
| Best For... | Sequential SNAr; Large Scale | General Cross-Coupling | Difficult Cross-Coupling |
Field-Proven Methodologies & Protocols
The following protocols are self-validating systems designed for reproducibility. The rationale behind key steps is explained to provide a deeper understanding of the chemistry.
Protocol 1: Regioselective Mono-Amination of 2,4-Dichloropyrimidine (SNAr)
This procedure exemplifies the selective substitution at the more reactive C4 position.
-
Objective: To synthesize a 4-amino-2-chloropyrimidine intermediate, a common precursor for kinase inhibitors.
-
Rationale: An amine nucleophile will preferentially attack the C4 position due to its higher electrophilicity. A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without promoting unwanted side reactions. The reaction is typically run at room temperature to further ensure selectivity.
-
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent like ethanol or isopropanol (approx. 0.2 M), add the desired primary or secondary amine (1.1 eq).
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel.
-
Protocol 2: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dibromopyrimidine
This protocol demonstrates the power of using a more reactive dihalopyrimidine for C-C bond formation.
-
Objective: To synthesize a 4-aryl-2-bromopyrimidine, introducing molecular complexity via cross-coupling.
-
Rationale: 2,4-Dibromopyrimidine is used for its high reactivity. A palladium catalyst (e.g., Pd(PPh₃)₄) and a phosphine ligand facilitate the catalytic cycle. The base (e.g., Na₂CO₃ or K₃PO₄) is crucial for the transmetalation step. The reaction is performed under an inert atmosphere (N₂ or Ar) to prevent degradation of the catalyst.
-
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, combine 2,4-dibromopyrimidine (1.0 eq), the desired arylboronic acid (1.05 eq), and a base such as sodium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio, approx. 0.1 M).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
-
Caption: General workflow for sequential functionalization.
Case Study: Synthesis of an Aurora Kinase Inhibitor Scaffold
Let's apply these principles to construct a common 2,4-diaminopyrimidine scaffold, a core element in many Aurora kinase inhibitors. Deregulation of Aurora kinases is linked to poor prognosis in many cancers, making them a high-value therapeutic target.
Our starting material will be the cost-effective 2,4-dichloropyrimidine .
-
Step 1: First Nucleophilic Aromatic Substitution (SNAr) at C4. The more reactive C4-Cl is displaced first. A reaction with 3-amino-5-methylpyrazole under basic conditions yields the C4-substituted intermediate. This step establishes the first key pharmacophoric element.
-
Step 2: Second Nucleophilic Aromatic Substitution (SNAr) at C2. The remaining C2-Cl is now targeted. Reaction with a second amine, for example, an aniline derivative, under more forcing conditions (e.g., heating) displaces the second chlorine to afford the final 2,4-diaminopyrimidine core. This scaffold is now ready for further elaboration to produce potent and selective inhibitors.
Caption: Synthesis of a 2,4-diaminopyrimidine kinase inhibitor core.
Conclusion
The strategic selection of a dihalopyrimidine is a critical decision in the design of efficient and robust synthetic routes in drug discovery.
-
2,4-Dichloropyrimidine stands out as the cost-effective and stable workhorse, perfectly suited for syntheses dominated by sequential Nucleophilic Aromatic Substitution (SNAr) reactions.
-
2,4-Dibromopyrimidine is the superior choice when Palladium-Catalyzed Cross-Coupling is the key transformation, offering higher reactivity and milder reaction conditions.
By understanding the fundamental principles of their reactivity and leveraging field-tested protocols, researchers can navigate the complexities of pyrimidine chemistry with confidence. This knowledge allows for the rational design of synthetic pathways, accelerating the discovery and development of next-generation targeted therapies for a multitude of diseases.
References
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]
- Kryštof, V., et al. (2021). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8593. [Link]
- Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5208. [Link]
- Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1)
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Wang, N., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 676331. [Link]
- Sarwade, P. P., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. International Journal of Current Research and Review. [Link]
- Sarwade, P. P., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer.
- Wang, N., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. [Link]
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
- Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- MedChemComm. (n.d.). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing. [Link]
- Chen, S., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
- Al-Zoubi, R. M. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2,4-Dibromopyridine in Modern Chemical Industries. [Link]
- American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]
- Wiley Periodicals LLC. (2024). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. PubMed. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 2,4-Dibromopyridine: A Key Intermediate for Advanced Organic Synthesis. [Link]
- Al-Ostoot, F. H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5556. [Link]
- Sharma, P., et al. (2024). Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies. Future Medicinal Chemistry. [Link]
- Pathak, V., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(1), 249. [Link]
- Wiley Periodicals LLC. (2025).
- Wang, J., et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry. [Link]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 5-Bromo-2,4-dichloro-6-methylpyrimidine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2,4-dichloro-6-methylpyrimidine is a valuable building block in the creation of complex pharmaceutical molecules, prized for its reactive sites that allow for sequential, regioselective modifications.[1][2] The selection of a synthetic pathway for this intermediate is a critical decision, balancing factors of cost, yield, safety, and scalability.
This guide provides an in-depth, objective comparison of viable synthetic pathways to this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering insights to inform your synthetic strategy.
Pathway 1: Multi-step Synthesis from 6-Methyl-2-(methylthio)pyrimidin-4-ol
This classical approach builds the target molecule through a series of bromination and chlorination steps, starting from a readily available pyrimidinol derivative. This pathway offers a reliable, albeit multi-step, route to the desired product.
Reaction Scheme & Rationale
The synthesis begins with the bromination of the C5 position of the pyrimidine ring, followed by the conversion of the hydroxyl and methylthio groups into chlorides. The choice of reagents at each step is critical for achieving high yields and minimizing side reactions.
Caption: Multi-step synthesis from 6-Methyl-2-(methylthio)pyrimidin-4-ol.
Expertise in Action: The use of phosphorus oxychloride (POCl₃) is a standard and effective method for converting hydroxyl groups on heterocyclic rings into chlorides. It acts as both a chlorinating and dehydrating agent. The methylthio group is also displaced by a chloride under these conditions.
Experimental Protocol
-
Step 1: Bromination
-
Dissolve 6-Methyl-2-(methylthio)pyrimidin-4-ol in a suitable solvent like glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add bromine (Br₂) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC indicates the consumption of the starting material.
-
Quench the reaction by pouring it into a solution of sodium thiosulfate to neutralize excess bromine.
-
Filter the resulting precipitate, wash with water, and dry to obtain 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4-ol.
-
-
Step 2: Chlorination
-
Carefully add the intermediate from Step 1 to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.
-
Extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Cost-Effectiveness Analysis
-
Yields: This multi-step reaction has an overall moderate yield.[3]
-
Reagent Cost: While the starting material is relatively inexpensive, the use of bromine and phosphorus oxychloride adds to the cost and requires careful handling due to their corrosive and toxic nature.
-
Pros: This is a well-established and reliable method.
-
Cons: The multi-step nature of the synthesis can be time-consuming. The use of hazardous reagents requires stringent safety precautions and specialized disposal procedures, adding to the overall cost.
Pathway 2: Direct Chlorination and Bromination from a Uracil Derivative
An alternative strategy involves starting from a methylated uracil derivative, which is then subjected to chlorination and bromination. This approach can potentially reduce the number of synthetic steps.
Reaction Scheme & Rationale
This pathway leverages the reactivity of the uracil scaffold. The hydroxyl groups at the C2 and C4 positions are first converted to chlorides, followed by bromination at the C5 position.
Caption: Synthesis from a 6-Methyluracil precursor.
Expertise in Action: Using a reagent like N-bromosuccinimide (NBS) for bromination can offer milder reaction conditions and improved selectivity compared to using elemental bromine, which can be advantageous for complex molecules.
Experimental Protocol
-
Step 1: Dichlorination of 6-Methyluracil
-
In a round-bottom flask, combine 6-methyluracil and an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude 2,4-dichloro-6-methylpyrimidine.
-
-
Step 2: Bromination of 2,4-Dichloro-6-methylpyrimidine
-
Dissolve the dichlorinated intermediate in a solvent such as dichloromethane or chloroform.
-
Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction, wash with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the final product.
-
Cost-Effectiveness Analysis
-
Yields: This pathway can achieve good yields, particularly if the reaction conditions are optimized.
-
Reagent Cost: 6-Methyluracil is a relatively inexpensive starting material. The cost of POCl₃ and NBS should be factored in.
-
Pros: This route is potentially more streamlined with fewer steps than Pathway 1.
-
Cons: The bromination step requires careful control to ensure regioselectivity and avoid over-bromination. The use of POCl₃ still presents handling and disposal challenges.
Comparative Analysis
To facilitate an objective evaluation, the two pathways are compared based on key performance indicators:
| Metric | Pathway 1: From 6-Methyl-2-(methylthio)pyrimidin-4-ol | Pathway 2: From 6-Methyluracil |
| Number of Steps | 2 (Bromination, then Chlorination) | 2 (Chlorination, then Bromination) |
| Starting Material Cost | Moderate | Low |
| Key Reagents | Br₂, POCl₃ | POCl₃, NBS |
| Overall Yield | Moderate[3] | Potentially High |
| Key Hazards | Highly corrosive and toxic Br₂ and POCl₃ | Corrosive POCl₃, irritant NBS |
| Purification | Column Chromatography | Column Chromatography |
| Scalability | Moderate | Good |
Logical Workflow for Pathway Selection
The choice of synthetic route will depend on the specific priorities of the research or production team. The following decision-making workflow can guide this selection process:
Caption: Decision workflow for selecting a synthetic pathway.
Conclusion and Recommendation
Both pathways presented are viable for the synthesis of this compound.
Pathway 2, starting from 6-methyluracil, emerges as the more cost-effective option for most applications. The primary advantages are the lower cost of the starting material and the potential for higher overall yields. While both routes utilize hazardous reagents requiring careful handling, the hazards associated with Pathway 2 are arguably more manageable, particularly if NBS is used for bromination.
For laboratories where the starting material for Pathway 1 is readily available or for smaller-scale syntheses where established procedures are preferred, Pathway 1 remains a solid choice. However, for process development and scale-up, optimizing Pathway 2 is likely to yield the most economically favorable outcome.
Ultimately, the final decision should be based on a thorough in-house evaluation of reagent costs, equipment availability, safety protocols, and the desired scale of production.
References
- Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
- ResearchGate. Investigation of regioselectivity on the reaction of this compound with ammonia.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: Your Key Pharmaceutical Intermediate Supplier in China.
Sources
A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from a 2,4-Dichloropyrimidine Scaffold
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective kinase inhibitor is both an art and a science. The pyrimidine core is a cornerstone of kinase inhibitor design, with numerous FDA-approved drugs built upon this versatile heterocycle.[1] The 2,4-dichloropyrimidine motif, in particular, serves as a highly adaptable starting point for creating diverse libraries of inhibitors through sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[2][3][4] This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors conceptually derived from a 5-bromo-2,4-dichloro-6-methylpyrimidine precursor, supported by established experimental methodologies for their evaluation.
While direct, head-to-head kinome-wide screening data for a series of inhibitors synthesized from this specific starting material is not publicly available, this guide will synthesize data from various 2,4-disubstituted pyrimidine analogs to present an illustrative comparison. This approach highlights the structure-activity relationships (SAR) that govern selectivity and provides a framework for researchers to evaluate their own compounds.
The Challenge of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases that share a conserved ATP-binding pocket, making the development of highly selective inhibitors a formidable challenge.[5][] Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is critical during lead optimization.[3] Pyrimidine-based inhibitors are particularly prevalent, as the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine ring of ATP.[1]
Comparative Cross-Reactivity of 2,4-Disubstituted Pyrimidine Kinase Inhibitors
The this compound scaffold allows for substitutions at the C2 and C4 positions, which directly influence the inhibitor's interaction with the kinase active site and surrounding residues. The reactivity of the chlorine atoms at C2 and C4 can be modulated by substituents and reaction conditions, with C4 generally being more reactive to nucleophilic substitution.[7][8] This differential reactivity is a powerful tool for building molecular diversity.
Below is a comparative table summarizing the inhibitory activity of several exemplary 2,4-disubstituted pyrimidine compounds against their primary targets and key off-targets, illustrating how modifications to the core scaffold impact potency and selectivity.
| Compound ID | R2-Substituent | R4-Substituent | Primary Target(s) | IC50 (nM) | Key Off-Targets | Selectivity Notes | Reference |
| Compound A | Anilino-Thiadiazole | Indole | EGFRL858R/T790M | 6.4 | EGFR (WT) | Demonstrates significant selectivity for the double mutant over wild-type EGFR. | [9] |
| Compound B | Phenylamino | Phenyl-Substituted | Aurora A / Aurora B | 309 / 293 | - | Shows potent activity against both Aurora A and B, suggesting a pan-Aurora profile. | [10] |
| Compound C | Piperidinylamino | Methoxybenzoyl | CDK2 | 3 | CDK1, CDK4 (>10,000) | Exhibits high selectivity for CDK2 over other cyclin-dependent kinases.[11] | [11] |
| Compound D | Morpholino | Aryl | FGFR1V561M | Potent (in vitro) | - | Designed as an irreversible inhibitor targeting a gatekeeper mutation in FGFR. | [12] |
This table is illustrative and compiles data from different studies on 2,4-disubstituted pyrimidine scaffolds to demonstrate principles of selectivity. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Key Methodologies for Cross-Reactivity Profiling
To generate the kind of data presented above, a systematic approach using robust and validated assays is essential. The choice of assay depends on the stage of drug discovery, from high-throughput screening of large libraries to detailed kinetic analysis of lead candidates.
Diagram of a Generalized Kinase Inhibition Assay Workflow
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
1. LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring kinase activity in a high-throughput format. It relies on the detection of a phosphorylated substrate by a specific antibody.
-
Principle: A terbium- or europium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the donor is excited, it transfers energy to the acceptor if they are in close proximity, resulting in a FRET signal. Kinase inhibition leads to less substrate phosphorylation and a reduced FRET signal.[13]
-
Step-by-Step Protocol:
-
Compound Plating: Prepare a serial dilution of the test inhibitor in a 384-well plate. Typically, this is done at 4 times the final desired concentration.[14]
-
Kinase/Substrate Addition: Add a mixture containing the kinase and a fluorescein-labeled peptide substrate to the wells.
-
Reaction Initiation: Add ATP to initiate the kinase reaction. The final volume for the kinase reaction is typically 10-15 µL.[15][16] Incubate for a set time (e.g., 60-90 minutes) at room temperature.[17]
-
Reaction Termination and Detection: Add a solution containing EDTA to stop the reaction and a terbium- or europium-labeled antibody specific for the phosphorylated substrate.[13]
-
Signal Reading: After a final incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[14]
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot this ratio against the inhibitor concentration to determine the IC50 value.[18]
-
2. KINOMEscan™ Competition Binding Assay
This technology provides a quantitative measure of inhibitor binding affinity (Kd) against a large panel of kinases, offering a broad view of selectivity.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase that remains bound to the solid support is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[19][20]
-
Step-by-Step Protocol:
-
Assay Components: The assay involves three key components: a DNA-tagged kinase, the test compound, and a ligand-immobilized solid support (e.g., beads).[20]
-
Competition Reaction: The kinase, test compound, and immobilized ligand are incubated together to allow them to reach binding equilibrium.
-
Washing and Elution: Unbound components are washed away. The kinase-ligand complexes are captured.
-
Quantification: The amount of kinase captured on the solid support is quantified by qPCR of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.[20]
-
Data Analysis: The results are typically reported as percent of control (%Ctrl), where the DMSO control represents 100% kinase binding. A dose-response curve is generated to calculate the dissociation constant (Kd).[19]
-
3. Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding)
This is considered a gold-standard method for its direct measurement of phosphate incorporation into a substrate.[21]
-
Principle: The assay measures the transfer of a radiolabeled phosphate group (from γ-33P-ATP or γ-32P-ATP) to a protein or peptide substrate by the kinase.[5]
-
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, substrate (protein or peptide), and a buffer system.
-
Compound Addition: Add the test inhibitor at various concentrations.
-
Reaction Initiation: Start the reaction by adding the ATP mixture, which includes both unlabeled ATP and radiolabeled ATP.[5] Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane (e.g., P81 paper). The phosphorylated substrate binds to the paper, while the unused radiolabeled ATP does not.[5]
-
Washing: Wash the filter paper extensively to remove any unbound radiolabeled ATP.
-
Detection: Quantify the radioactivity on the filter paper using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.[18]
-
Interpreting Cross-Reactivity Data: A Signaling Pathway Context
The significance of off-target effects can only be understood in the context of cellular signaling pathways. An inhibitor targeting EGFR for non-small cell lung cancer might have undesirable effects if it also potently inhibits VEGFR2, a key regulator of angiogenesis.
Diagram of a Simplified EGFR Signaling Pathway
Caption: A simplified EGFR signaling pathway showing the point of intervention.
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of potent and selective kinase inhibitors. As demonstrated by the illustrative data, subtle changes to the substituents at the C2 and C4 positions can dramatically alter the cross-reactivity profile of the resulting compounds. Achieving the desired selectivity requires a robust screening strategy employing a combination of biochemical and cell-based assays. By systematically evaluating new chemical entities against a broad panel of kinases and interpreting the results within the context of relevant signaling pathways, researchers can effectively guide the optimization of lead compounds toward safe and efficacious therapeutics.
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech.
- VX-680 KINOMEscan (LDG-1175: LDS-1178). (n.d.). LINCS Data Portal.
- A high-throughput radiometric kinase assay. (n.d.). PMC - NIH.
- KINOMEscan Technology. (n.d.). Eurofins Discovery.
- KINOMEscan® Kinase Profiling Platform. (n.d.).
- Radiometric Filter Binding Assay. (n.d.). Reaction Biology.
- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). PMC - NIH.
- Assays. (n.d.). HMS LINCS Project.
- DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications.
- Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. (n.d.). PubMed.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. (n.d.). FAQ.
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- Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. (2020, February 1). PubMed.
- IC50 Determination. (n.d.). edX.
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- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). PMC - NIH.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). ACS Fall 2025.
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- Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (n.d.). PubMed.
- Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. (2025, March 13). PubMed.
- Kinetics of inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on calf thymus casein kinase II. (n.d.). PMC.
- Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022, October 6). PMC - NIH.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Bromo-2,4-dichloro-6-methylpyrimidine
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds like 5-Bromo-2,4-dichloro-6-methylpyrimidine are milestones in the journey of discovery. However, the lifecycle of a chemical does not end with its final reaction; its safe and compliant disposal is a critical, non-negotiable final step. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. We move beyond mere compliance, offering a narrative grounded in scientific integrity and field-proven best practices.
PART 1: The Core Directive - Understanding the 'Why' Before the 'How'
This compound is a halogenated heterocyclic compound. Its structure, rich in electronegative atoms, imparts a chemical stability that makes it a valuable synthetic intermediate. However, this same stability means it is persistent in the environment and requires specific disposal methods to ensure its complete destruction. Improper disposal can lead to environmental contamination and potential long-term ecological harm. Therefore, all waste containing this compound must be treated as hazardous waste.
The primary and most effective method for the disposal of this compound is high-temperature incineration .[1] This process ensures the complete breakdown of the molecule into simpler, less harmful components. For halogenated organic compounds, the recommended incineration temperature is at least 1100°C to guarantee complete destruction and prevent the formation of toxic byproducts.
It is crucial to understand that on-site chemical neutralization is not a recommended or safe disposal method for this compound. The carbon-halogen bonds in this compound are strong and not easily cleaved by simple acid-base neutralization or common laboratory oxidants or reductants. Attempting such procedures could lead to uncontrolled reactions or the generation of equally hazardous intermediates.
PART 2: Hazard Profile and Immediate Safety Protocols
Before handling any waste, a thorough understanding of the hazards is paramount.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Immediate Safety Precautions:
-
Engineering Controls: All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against potential splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always double-glove when handling concentrated waste.
-
Body Protection: A lab coat, disposable gown, and closed-toe shoes are mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
-
PART 3: Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to managing and disposing of waste containing this compound.
Waste Segregation: The First Line of Defense
Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal.
Caption: Waste segregation decision tree.
-
Identify the Waste Stream: Determine if the waste is the pure solid compound, a contaminated solution, or contaminated lab materials.
-
Separate Halogenated from Non-Halogenated Waste: This is a critical step. Do not mix waste containing this compound with non-halogenated solvent waste. Co-mingling increases the volume of hazardous waste and complicates the disposal process.
-
Maintain Separate Waste Containers: Designate specific, clearly labeled containers for each waste stream.
Protocol for Solid Waste Disposal
This includes unused pure this compound and any solid materials contaminated with it (e.g., weighing paper, contaminated gloves, bench paper).
-
Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible, sealable container. The container must be in good condition, with no cracks or leaks.
-
Collection:
-
Carefully transfer the solid waste into the designated container.
-
Avoid creating dust. If the compound is a fine powder, handle it with care to minimize airborne particles.
-
Once an item is placed in the waste container, it is considered hazardous waste.
-
-
Labeling:
-
Storage:
-
Keep the container tightly sealed when not in use.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
Protocol for Liquid Waste Disposal
This applies to solutions containing this compound, such as reaction mixtures or rinsing solvents.
-
Container Selection: Use a chemically compatible, leak-proof container, typically an HDPE carboy. Ensure the container has a secure, tight-fitting cap. Do not use metal containers, as halogenated compounds can be corrosive.
-
Collection:
-
Carefully pour the liquid waste into the designated container using a funnel.
-
Do not overfill the container; leave at least 10% headspace for expansion.
-
Keep the container closed at all times except when adding waste. Do not leave a funnel in the container opening.
-
-
Labeling:
-
Label the container with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical names of all components in the solution (e.g., "this compound," "Methanol," etc.) and their approximate concentrations.
-
The accumulation start date.
-
The appropriate hazard pictograms.
-
-
-
Storage:
-
Store the liquid waste container in a designated SAA, within secondary containment.
-
Segregate from incompatible waste streams, particularly bases and oxidizers.
-
Protocol for Contaminated Labware
This includes glassware and plasticware that has come into direct contact with this compound.
-
Initial Decontamination (Triple Rinsing):
-
For empty containers and glassware, a triple rinse procedure should be performed.[5][6][7][8]
-
Step 1: Rinse the item with a suitable solvent (e.g., acetone or methanol) that will dissolve the compound. The volume of the solvent should be about 10% of the container's volume. Collect this first rinse as hazardous liquid waste.[9]
-
Step 2: Repeat the rinse two more times with fresh solvent. These subsequent rinses can also be collected as hazardous waste.
-
Why Triple Rinse? This procedure ensures that any residual chemical is removed to a level that allows for safe disposal or reuse of the labware.
-
-
Disposal of Rinsate: The collected rinsate from all three rinses must be disposed of as halogenated liquid hazardous waste, following the protocol in section 3.3.
-
Disposal of Triple-Rinsed Labware:
-
After triple rinsing, deface or remove the original label from the container.[6]
-
Mark the container as "Empty" or "Triple Rinsed."[6]
-
Triple-rinsed glassware can typically be disposed of in a designated broken glass box.
-
Check your institution's specific policies for the disposal of triple-rinsed plasticware.
-
PART 4: Partnering with a Licensed Disposal Vendor
The ultimate disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company.[1] The responsibility for the waste, from "cradle to grave," remains with the generator (your institution). Therefore, selecting the right partner is crucial.
Selecting a Vendor
When choosing a hazardous waste disposal company, prioritize compliance and experience over cost.[4]
-
Licensing and Certification: Verify that the company is fully licensed by the EPA and relevant state and local authorities to transport, treat, and dispose of hazardous chemical waste.[10]
-
Proven Track Record: Look for a company with a long history of serving research laboratories and a strong record of safety and compliance. Ask for references from other research institutions.[10]
-
Comprehensive Services: A good vendor will offer services beyond simple pickup, including waste profiling, preparation of shipping manifests, and providing approved containers.
-
Disposal Method: Confirm that their primary disposal method for halogenated organic waste is high-temperature incineration.
Preparing for Waste Pickup
Your chosen vendor will provide specific instructions for packaging and labeling for transport, which will be in accordance with US Department of Transportation (DOT) regulations.
Caption: Workflow for hazardous waste pickup and disposal.
-
Hazardous Waste Manifest: This is a legal document that tracks the waste from your laboratory to its final destination.[1] You will need to complete the generator portion of the manifest, which includes:
-
Your institution's EPA ID number.
-
A detailed description of the waste, including the proper shipping name and hazard class as per DOT regulations.
-
The quantity and type of containers.
-
Your signature certifying that the waste is properly classified, described, packaged, marked, and labeled.[1]
-
-
DOT Labeling: In addition to your laboratory's hazardous waste label, the outer packaging may require specific DOT hazard class labels for transport. Your vendor will provide guidance on this. The labels are typically diamond-shaped and indicate the primary hazard (e.g., corrosive, toxic).[2][11]
PART 5: Spill and Decontamination Procedures
Accidents can happen, and a clear, concise plan for managing spills is essential.
Spill Cleanup
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your laboratory supervisor and institutional safety office.
-
Assess the Hazard: Determine the extent of the spill and the potential for exposure.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Part 2.
-
Contain the Spill: For liquid spills, use absorbent pads or another inert absorbent material to contain the spill. For solid spills, gently cover the material with an absorbent to prevent it from becoming airborne.
-
Clean the Area:
-
Carefully collect the absorbed material or spilled solid using spark-proof tools.
-
Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area with a detergent solution, followed by a water rinse.
-
Collect all cleaning materials as hazardous waste.
-
-
Label and Dispose: Label the spill cleanup waste as "Hazardous Waste - Spill Debris containing this compound" and manage it according to the solid waste disposal protocol.
Decontamination of Equipment
Any laboratory equipment that comes into contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning: Physically remove any visible contamination.
-
Solvent Wash: Wash the equipment with a solvent that is known to dissolve the compound (e.g., acetone, methanol). Collect this solvent as hazardous liquid waste.
-
Detergent Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Verification: For critical applications, an analytical method may be employed to verify that the equipment is free of residual contamination.
By adhering to these detailed procedures, you can ensure that the final chapter in the lifecycle of this compound is one of safety, responsibility, and scientific integrity. This commitment not only protects you and your colleagues but also upholds the trust placed in the scientific community to be stewards of our shared environment.
References
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers.
- Agsafe. (n.d.). Triple Rinsing Procedure for Chemical Containers.
- Stony Brook University Environmental Health and Safety. (n.d.). Empty Containers.
- Hazardous Waste Experts. (n.d.). A Brief Guide To Hazardous Waste Container Labeling & Marking.
- MLI Environmental. (2025, February 21). Hazardous Waste Label Requirements | EPA & DOT Compliance.
- Binghamton University Environmental Health and Safety. (2025, January 13). Triple Rinse Procedure.
- Hazardous Waste Experts. (2021, December 21). A Brief Guide To Hazardous Waste Container Labeling Requirements.
- Berg Compliance Solutions, LLC. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements.
- University of Arizona Research Laboratory & Safety Services. (n.d.). Triple Rinse Procedure.
- U.S. Environmental Protection Agency. (n.d.). Air Pollution Control Technology Fact Sheet.
- Zero Waste Europe. (n.d.). Incineration.
- MLI Environmental. (2025, November 26). How to Choose a Hazardous Waste Disposal Company.
- Persson, I., & Jansson, S. (n.d.). Destruction of Persistent Organic Compounds in Combustion Systems. DiVA portal.
- Tissot, M. (n.d.). Basic principles of waste incineration.
- Hazardous Waste Experts. (2014, March 20). 5 Tips For Choosing The Right Hazardous Waste Vendor.
- All Clean. (2024, August 8). Disposal Of Hazardous Waste: How To Choose The Right Partner.
- California Department of Toxic Substances Control. (n.d.). Line by Line Instructions for Completing Manifests.
- Arcwood Environmental. (n.d.). 10 Steps to Uniform Hazardous Waste Manifest Completion.
- Daniels Health. (2024, December 13). What Information Must Be Included on a Hazardous Waste Manifest?.
- U.S. Compliance. (n.d.). DOT Hazardous Materials – Understanding the Core Requirements.
- International Certifications Council. (n.d.). DOT Hazmat Labels: A Full Guide.
- U.S. Department of Transportation. (n.d.). DOT Chart 15 - Hazardous Materials Markings, Labeling and Placarding Guide.
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Navigating the Safe Handling of 5-Bromo-2,4-dichloro-6-methylpyrimidine: A Guide for Laboratory Professionals
An In-Depth Technical Guide on Personal Protective Equipment and Safety Protocols
As a cornerstone of contemporary drug discovery and development, the synthesis of novel molecular entities frequently involves the use of highly reactive and potentially hazardous chemical intermediates. 5-Bromo-2,4-dichloro-6-methylpyrimidine stands as a key building block in medicinal chemistry, valued for its utility in constructing complex molecular architectures. However, its chemical reactivity also necessitates a thorough understanding and implementation of stringent safety protocols to protect laboratory personnel. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, with a primary focus on the selection and proper use of Personal Protective Equipment (PPE).
Understanding the Hazard: A Proactive Approach to Safety
Based on data for structurally similar halogenated pyrimidines, this compound is anticipated to be a hazardous substance. The primary dangers associated with this class of compounds include acute oral toxicity and the potential to cause severe skin burns and eye damage[1]. Therefore, a comprehensive risk assessment is the foundational step before any experimental work is initiated.
Key Hazard Information
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Toxic if swallowed. | PubChem[1] |
| Skin Corrosion/Irritation | Causes severe skin burns. | Fisher Scientific[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage, potentially leading to blindness. | Fisher Scientific[2] |
This information mandates a cautious and well-planned approach to handling, with PPE serving as the final and critical barrier between the researcher and potential exposure.
The Last Line of Defense: A Multi-layered PPE Strategy
The selection of appropriate PPE is not a one-size-fits-all solution but rather a dynamic process that depends on the scale of the experiment and the potential for exposure. The following multi-layered approach ensures comprehensive protection.
Core PPE Ensemble
A baseline level of PPE is mandatory for any manipulation of this compound, regardless of the quantity.
-
Hand Protection : Double-gloving with nitrile gloves is strongly recommended[3]. The outer glove should be changed immediately if contamination is suspected. Given that no glove material offers indefinite protection, it is crucial to consult the glove manufacturer's resistance data for chlorinated and brominated organic compounds.
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement for eye protection[4]. When there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles to protect the entire face[5].
-
Body Protection : A lab coat with long sleeves and tight-fitting cuffs is essential to prevent skin contact[3]. For larger scale operations, a chemically resistant apron or coveralls should be worn over the lab coat.
Enhanced PPE for High-Risk Procedures
Certain laboratory operations, such as handling large quantities of the solid, preparing concentrated solutions, or conducting reactions at elevated temperatures, present an increased risk of exposure. In these scenarios, an enhanced PPE protocol is warranted.
-
Respiratory Protection : If there is a potential for aerosolization of the compound, particularly when handling the powdered form outside of a certified chemical fume hood, respiratory protection is necessary[3]. A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used. All personnel requiring respiratory protection must be enrolled in a respiratory protection program, which includes fit-testing and training.
-
Specialized Protective Clothing : For procedures with a high risk of significant spills or splashes, a chemical-resistant suit may be required to provide full-body protection.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow
Operational Blueprint: From Receipt to Disposal
A meticulous, step-by-step operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspect on Arrival : Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, implement emergency spill procedures immediately.
-
Segregated Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6]. The storage location should be clearly labeled with the appropriate hazard warnings.
-
Restricted Access : Access to the chemical storage area should be restricted to authorized personnel only.
Handling and Use
-
Controlled Environment : All manipulations of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure[3].
-
Work Surface Preparation : Before starting work, ensure the fume hood sash is at the appropriate height. The work surface should be covered with absorbent, plastic-backed paper to contain any minor spills[3].
-
Weighing : When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling Decontamination : After handling is complete, wipe down the work area with an appropriate decontaminating solution. Remove the outer pair of gloves before touching any personal items or leaving the laboratory. Wash hands thoroughly with soap and water.
Contingency Planning: Emergency and Disposal Protocols
Even with the most stringent precautions, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is therefore a critical component of a comprehensive safety strategy.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
In the event of a spill, the area should be evacuated, and access restricted. Trained personnel wearing the appropriate enhanced PPE should clean up the spill using absorbent materials. All contaminated materials must be disposed of as hazardous waste.
The following flowchart outlines the immediate actions to be taken in the event of an exposure.
Caption: Emergency Response Flowchart
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container. Disposal must be carried out in accordance with all local, state, and federal regulations for hazardous chemical waste[2][8]. Never dispose of this chemical down the drain or in the regular trash.
By adhering to these rigorous safety protocols and fostering a culture of safety awareness, researchers can confidently and responsibly utilize this compound in their vital work of advancing scientific discovery.
References
- Pyrimidine, 5-bromo-4,6-dichloro-. (n.d.). PubChem.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Chemical Process SOP Example. (n.d.).
- Choosing The Correct PPE. (n.d.). Environmental Health & Safety - UC Merced.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- MSDS of 5-BROMO-2,4-DIMETHOXYPYRIDINE. (2025, November 13). Capot Chemical.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
